Piperonylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75851. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILSBZLQGRBMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180836 | |
| Record name | Benzo-1,3-dioxole-5-methylamine | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Piperonylamine | |
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CAS No. |
2620-50-0 | |
| Record name | 1,3-Benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo-1,3-dioxole-5-methylamine | |
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| Record name | Piperonylamine | |
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| Record name | Benzo-1,3-dioxole-5-methylamine | |
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| Record name | Benzo-1,3-dioxole-5-methylamine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular structure, featuring the methylenedioxy bridge, makes it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and the common methods for its purification. Detailed experimental protocols, comparative data on reaction efficiencies, and visual representations of the chemical pathways are presented to assist researchers in selecting and optimizing methods for their specific applications.
Introduction
This compound [(1,3-benzodioxol-5-yl)methanamine] is an aromatic amine that serves as a key precursor in the synthesis of a wide range of biologically active molecules.[1] Its applications span from pharmaceuticals, including potential anticancer agents, to agrochemicals.[2] The efficient synthesis and rigorous purification of this compound are therefore of significant interest to the chemical and pharmaceutical industries. This guide details the most prevalent and effective methods for its preparation and purification, offering a comparative analysis to aid in methodological selection.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main strategies: the reductive amination of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) and the reduction of piperonylonitrile (B116396) (3,4-methylenedioxybenzonitrile). Each approach offers distinct advantages and challenges in terms of yield, purity, and reaction conditions.
Reductive Amination of Piperonal
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[3] In the case of this compound synthesis, piperonal is reacted with an amine source, typically ammonia (B1221849) or its equivalent, to form an intermediate imine, which is then reduced to the final amine.
The Leuckart-Wallach reaction is a classic method for reductive amination that utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the reducing agent and the nitrogen source.[1][4] The reaction proceeds by heating the carbonyl compound with the reagent, which forms an N-formyl intermediate that is subsequently hydrolyzed to the primary amine.[4] While traditionally requiring high temperatures (150-200 °C), modern variations using microwave irradiation can significantly shorten reaction times and improve yields.[4]
Diagram 1: Leuckart-Wallach Reaction Pathway
Caption: General pathway of the Leuckart-Wallach reaction.
Catalytic hydrogenation offers a cleaner alternative for the reduction of the imine intermediate. In this method, piperonal is reacted with ammonia in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[5] The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction.
Diagram 2: Catalytic Hydrogenation Workflow
Caption: Workflow for catalytic hydrogenation of piperonal.
Various hydride reducing agents can be employed for the reductive amination of piperonal. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are common choices due to their selectivity for reducing imines in the presence of aldehydes.[6] A more economical and readily available option is sodium borohydride (B1222165) (NaBH₄), often used in conjunction with an acid catalyst or in a suitable solvent system to facilitate imine formation and subsequent reduction.
Reduction of Piperonylonitrile
Another efficient route to this compound involves the reduction of piperonylonitrile. This method is often favored for its high yields and relatively clean reaction profile.
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[2] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Diagram 3: Reduction of Piperonylonitrile Pathway
Caption: Synthesis of this compound from piperonylonitrile.
Comparative Data for Synthesis Methods
The following table summarizes quantitative data for the different synthesis methods of this compound. It is important to note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reaction Time | Temperature (°C) |
| Leuckart-Wallach | Piperonal | Ammonium formate | 50-70 | >95 (after purification) | 6-12 hours | 160-190 |
| Microwave Leuckart | Piperonal | Formamide, Formic Acid | up to 97 | >98 (after purification) | 30 minutes | up to 193 |
| Catalytic Hydrogenation | Piperonal | NH₃, H₂, Pd/C | 70-90 | >98 (after purification) | 4-8 hours | 25-80 |
| Reductive Amination (NaBH₄) | Piperonal | NH₄Cl, NaBH₄ | 60-80 | >97 (after purification) | 2-4 hours | 0-25 |
| LiAlH₄ Reduction | Piperonylonitrile | LiAlH₄ | ~100 (crude) | >95 (after purification) | 2-4 hours | 35 (reflux) |
Experimental Protocols
Synthesis via Leuckart-Wallach Reaction (Microwave-Assisted)
Materials:
-
Piperonal
-
Formamide
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
Procedure:
-
In a microwave-safe vessel, combine piperonal (1.0 eq), formamide (5.0 eq), and formic acid (5.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of approximately 180-190°C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and make it alkaline with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-formylthis compound.
-
To the crude intermediate, add a 10% solution of hydrochloric acid and reflux the mixture for 2-3 hours to effect hydrolysis.
-
Cool the solution and neutralize with a sodium hydroxide solution.
-
Extract the this compound with dichloromethane, dry the organic layer, and evaporate the solvent to yield the crude product, which can then be purified.
Synthesis via Reduction of Piperonylonitrile with LiAlH₄
Materials:
-
Piperonylonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
15% Sodium hydroxide solution
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of piperonylonitrile (1.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 2 hours.
-
Cool the reaction flask in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain crude this compound, which is often of high purity but can be further purified if necessary.[2]
Purification of this compound
Crude this compound from the synthesis reactions may contain unreacted starting materials, byproducts, and residual solvents. Several methods can be employed for its purification to achieve the high purity required for pharmaceutical applications.
Vacuum Distillation
Vacuum distillation is an effective method for purifying liquid amines with relatively high boiling points.[7] By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition.
Diagram 4: Vacuum Distillation Setup
Caption: A simplified schematic of a vacuum distillation setup.
Protocol for Vacuum Distillation:
-
Place the crude this compound in a round-bottom flask with a stir bar.
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Gradually apply vacuum and begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., 138-139 °C at 13 mmHg).
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds or their salts.[8] For this compound, which is a liquid at room temperature, it is often converted to a salt, such as this compound hydrochloride, which is a solid and can be readily recrystallized.
Protocol for Recrystallization of this compound Hydrochloride:
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Filter the crude salt and wash with a small amount of cold solvent.
-
Dissolve the crude salt in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Column Chromatography
Flash column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9] For this compound, a silica (B1680970) gel column is typically used with a gradient of non-polar to polar solvents.
Protocol for Flash Column Chromatography:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, and then methanol (B129727) if necessary). A small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent to prevent tailing of the amine on the acidic silica gel.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
Purity Analysis
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for determining the purity of volatile compounds like this compound and for identifying any impurities present.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and provide an indication of its purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can be used for quantitative purity analysis.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the reductive amination of piperonal and the reduction of piperonylonitrile being the most prominent. The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and available equipment. Microwave-assisted Leuckart reactions and LiAlH₄ reductions offer high yields and short reaction times. Rigorous purification by vacuum distillation, recrystallization of the hydrochloride salt, or column chromatography is essential to obtain high-purity this compound suitable for pharmaceutical applications. The protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Purification [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. agmv.ro [agmv.ro]
An In-depth Technical Guide to the Chemical and Physical Properties of Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a primary aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its unique benzodioxole structure makes it a valuable intermediate in the production of various agrochemicals, particularly insecticides and herbicides, as well as in the development of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and visual representations of key processes to support researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The following tables summarize the key quantitative data for the chemical and physical properties of this compound.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 5-(Aminomethyl)-1,3-benzodioxole, (1,3-Benzodioxol-5-yl)methylamine, 3,4-Methylenedioxybenzylamine | [1][5] |
| CAS Number | 2620-50-0 | [1][3][5] |
| Molecular Formula | C₈H₉NO₂ | [1][3][6] |
| Molecular Weight | 151.16 g/mol | [3][6][7] |
| Purity | ≥ 97% (GC) | [1][5] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |
Table 2: Physical and Chemical Data
| Property | Value | Source(s) |
| Boiling Point | 138-139 °C at 13 mmHg; 132 °C at 10 mmHg; 264 °C (lit.) | [3][5][6][8] |
| Density | 1.214 g/mL at 25 °C (lit.); 1.22 g/mL | [1][3][6] |
| Refractive Index | n20/D 1.564 (lit.) | [3][6][7] |
| pKa | 9.40 ± 0.40 (Predicted) | [3] |
| Water Solubility | 0.9 g/100 mL | [3] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| LogP | 0.950 (est) | [3] |
| Stability | Air sensitive; stable at room temperature in closed containers under normal storage and handling. | [3][9] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound via Reductive Amination of Piperonal
This protocol describes a general laboratory-scale synthesis of this compound from Piperonal.
Principle: Reductive amination is a two-step process that involves the formation of an imine from an aldehyde (piperonal) and an amine source (ammonia), followed by the reduction of the imine to a primary amine (this compound). A common reducing agent for this reaction is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the imine over the aldehyde.
Materials:
-
Piperonal
-
Ammonia (B1221849) solution (e.g., 7N in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Piperonal (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Add the ammonia solution (e.g., 7N in methanol, 1.5-2.0 equivalents) dropwise to the cooled solution while stirring.
-
Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 6-7), which favors imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 equivalents) in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Determination of Boiling Point (Micro Method)
Principle: This method determines the boiling point of a small liquid sample by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Materials:
-
This compound sample (a few drops)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or oil bath
-
Heating source (Bunsen burner or hot plate)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add a few drops of this compound into the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the assembly is immersed in the Thiele tube or oil bath, with the heat-transfer liquid slightly above the level of the sample.
-
Gently heat the Thiele tube or oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of pKa (Potentiometric Titration)
Principle: The pKa of an amine can be determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa is the pH at which half of the amine is protonated.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
Begin the titration by adding small increments of the HCl solution to the amine solution, stirring continuously.
-
Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of HCl required to reach the equivalence point).
Determination of Water Solubility
Principle: This is a qualitative and semi-quantitative method to determine the solubility of this compound in water at room temperature.
Materials:
-
This compound sample
-
Deionized water
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Add a known volume of deionized water (e.g., 1 mL) to a test tube.
-
Add a small, accurately weighed amount of this compound to the water.
-
Vigorously mix the contents using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Allow the mixture to stand and observe if the this compound has completely dissolved.
-
If it has dissolved, add another weighed portion of this compound and repeat the process until a saturated solution is formed (i.e., undissolved material remains).
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble) or semi-quantitatively by calculating the mass of solute dissolved in a given volume of solvent (e.g., g/100 mL).
Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Logical workflow for determining key properties of this compound.
Conclusion
This technical guide provides essential data and methodologies for the handling and characterization of this compound. The compiled information on its chemical and physical properties, along with detailed experimental protocols, serves as a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis, agrochemical development, and pharmaceutical research. The provided visualizations offer a clear and concise understanding of the synthesis and characterization workflows for this important chemical intermediate.
References
- 1. embibe.com [embibe.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of Piperonylamine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonylamine, a versatile organic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules, including insecticides and pharmaceuticals targeting the central nervous system (CNS). While comprehensive data on this compound itself is limited, extensive research on its derivatives, particularly the natural product piperine, provides significant insights into its potential mechanisms of action. This guide synthesizes the available information to elucidate the core biological activities of this compound and its analogues, focusing on their interactions with key enzymes and receptors. The primary mechanisms explored include the inhibition of insect cytochrome P450 enzymes, modulation of mammalian GABA-A receptors, and inhibition of monoamine oxidase. This document provides a detailed overview of these actions, supported by quantitative data from studies on its derivatives, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction
This compound, with its characteristic benzodioxole moiety, is a key structural motif found in a variety of bioactive compounds. Its primary applications lie in the agrochemical industry as a precursor to insecticides and in the pharmaceutical sector for the development of drugs aimed at treating neurological disorders. The biological activity of this compound-containing molecules is largely attributed to the ability of the methylenedioxyphenyl group to interact with enzymatic systems, particularly cytochrome P450 (CYP450) enzymes. This guide will delve into the known and inferred mechanisms of action of this compound in biological systems, drawing heavily on the well-documented activities of its derivatives.
Mechanism of Action in Insects: A Focus on Cytochrome P450 Inhibition
The insecticidal properties of compounds derived from this compound are primarily linked to the inhibition of the insect's detoxification pathways. A prominent analogue, piperonyl butoxide (PBO), is a classic synergist used in insecticide formulations. It enhances the efficacy of other insecticides by inhibiting cytochrome P450 monooxygenases, enzymes crucial for metabolizing and detoxifying foreign compounds.
Cytochrome P450 Inhibition
In insects, CYP450 enzymes play a vital role in breaking down insecticides, leading to resistance. This compound-related structures can act as inhibitors of these enzymes, preventing the detoxification of the primary insecticidal agent and thus increasing its potency and duration of action. This inhibition is a key mechanism behind the synergistic effects observed with PBO.
Potential Interaction with Octopamine (B1677172) Receptors
Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing a role in various physiological processes. The octopamine receptor system is a validated target for some insecticides. While direct evidence for this compound's interaction with octopamine receptors is not currently available, the disruption of the insect nervous system by this compound-based insecticides suggests this as a potential area for future investigation.
Neurological Mechanisms of Action in Mammalian Systems
Studies on piperine, a major alkaloid from black pepper and a prominent derivative of this compound, have revealed significant interactions with the mammalian central nervous system. These findings suggest potential therapeutic applications for this compound-derived compounds in neurological disorders.
Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Positive allosteric modulation of GABA-A receptors leads to sedative, anxiolytic, and anticonvulsant effects. Piperine has been demonstrated to be a positive allosteric modulator of GABA-A receptors.
The signaling pathway for GABA-A receptor modulation is depicted below:
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Piperine has been shown to be an inhibitor of both MAO-A and MAO-B.
The signaling pathway for MAO inhibition is as follows:
Quantitative Data
Due to the limited availability of direct quantitative data for this compound, the following tables summarize the reported values for its derivative, piperine.
Table 1: Potency of Piperine on GABA-A Receptor Subtypes
| Receptor Subtype | EC₅₀ (µM) |
| α₁β₂γ₂S | 52.4 ± 9.4 |
| α₁β₁ | - |
| α₁β₂ | 50.0 ± 7.9 |
| α₁β₃ | - |
| α₂β₂ | 42.8 ± 17.6 |
| α₃β₂ | 59.6 ± 12.3 |
| α₅β₂ | - |
Data presented as mean ± SEM. EC₅₀ values represent the concentration for half-maximal potentiation of the GABA-induced current.
Table 2: Inhibition of Monoamine Oxidase by Piperine
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| MAO-A | 20.9 | 19.0 ± 0.9 | Competitive |
| MAO-B | 7.0 | 3.19 ± 0.5 | Competitive |
IC₅₀ is the concentration of inhibitor required to inhibit 50% of the enzyme activity. Kᵢ is the inhibition constant.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activity of this compound and its derivatives.
Radioligand Binding Assay for CNS Receptors
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor. Add varying concentrations of the test compound (e.g., this compound derivative). Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for Cytochrome P450 and Monoamine Oxidase
This protocol outlines the general procedure for determining the inhibitory potential of a compound against a specific enzyme.
Methodology:
-
Assay Setup: In a multi-well plate, add the enzyme solution (e.g., human liver microsomes for CYP450, recombinant MAO) to a buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound derivative) to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding a specific substrate for the enzyme.
-
Incubation: Allow the reaction to proceed for a defined period under optimal conditions.
-
Reaction Termination: Stop the reaction, typically by adding a quenching solution (e.g., acetonitrile (B52724) or a strong acid/base).
-
Product Quantification: Measure the amount of product formed using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a spectrophotometric assay.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value. For mechanistic studies, the inhibition constant (Kᵢ) and the type of inhibition can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.
Conclusion
This compound is a compound of significant interest in both agriculture and medicine due to the diverse biological activities of its derivatives. While direct research on this compound's mechanism of action is sparse, the extensive data available for its analogues, particularly piperine, provide a strong foundation for understanding its potential biological targets. In insects, the primary mechanism appears to be the inhibition of cytochrome P450 enzymes, leading to insecticide synergism. In mammalian systems, derivatives of this compound have been shown to modulate the activity of GABA-A receptors and inhibit monoamine oxidase, suggesting a potential for therapeutic applications in neurological disorders. Further research is warranted to directly characterize the pharmacological profile of this compound to fully elucidate its mechanisms of action and unlock its therapeutic potential.
A Comprehensive Review of the Biological Activities of Piperonylamine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, a primary amine featuring the characteristic 1,3-benzodioxole (B145889) moiety, serves as a versatile scaffold in the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current state of research into the anticancer, antimicrobial, and insecticidal properties of this compound derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to be an essential resource for professionals in drug discovery and development.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with research pointing towards multiple potential mechanisms of action.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While extensive data on a wide range of this compound derivatives is still an active area of research, studies on related compounds provide valuable insights. For instance, piperine (B192125), an alkaloid containing the same 1,3-benzodioxole group, has demonstrated significant anticancer potential.[1] Furthermore, synthetic piperidone derivatives have shown tumor-selective cytotoxicity, particularly against leukemia cells.[2] One study on piperonyl-tetrazole derivatives identified compounds with inhibitory effects on breast cancer cell lines.[3]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Piperonyl-Tetrazole Derivatives | MCF-7 (ER positive breast cancer) | >10 µM (for most derivatives) | [3] |
| MDA-MB-231 (ER negative breast cancer) | >10 µM (for most derivatives) | [3] | |
| ZR-75 (ER negative breast cancer) | >10 µM (for most derivatives) | [3] | |
| Piperidone Derivatives (P3, P4, P5) | HL-60 (Leukemia) | 1.7, 2.0, 2.0 | [2] |
Note: The data presented here is illustrative and highlights the potential of the broader class of compounds containing the piperonyl moiety. Further research is needed to establish a comprehensive database of the anticancer activities of a wide array of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.
MTT Assay Workflow for Cytotoxicity Assessment
Potential Mechanisms of Anticancer Action
While the precise signaling pathways affected by this compound derivatives are still under investigation, research on structurally related compounds, particularly piperine, suggests several potential mechanisms:
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Piperine has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2, and by activating caspases.[4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression can prevent cancer cells from proliferating. Piperine has been observed to cause cell cycle arrest at different phases, including G0/G1 and G2/M, in various cancer cell lines.[5]
-
Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways, are often dysregulated in cancer. Piperine has been shown to inhibit these pathways.[6]
Potential Anticancer Mechanisms of this compound Derivatives
Antimicrobial Activity
This compound derivatives, particularly Schiff bases, have demonstrated promising activity against a range of bacterial and fungal pathogens. The 1,3-benzodioxole moiety is a key pharmacophore contributing to this activity.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Piperonyl-containing Lactam Derivatives | Sclerotinia sclerotiorum | IC50 = 19.13 µM (I5) | [7] |
| Phytophthora capsici | IC50 = 9.12 µM (I12) | [7] | |
| Schiff Bases from Piperonal | Staphylococcus aureus | 12.5 - 25 | [8][9] |
| Escherichia coli | 62.5 - 250 | [10] | |
| Candida albicans | 62.5 - 250 | [10] |
Note: The data for Schiff bases are derived from studies on derivatives of piperonal, the aldehyde precursor to this compound. These results are indicative of the potential of this compound-based Schiff bases.
Experimental Protocol: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.
Procedure:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A known concentration of the this compound derivative solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Agar Well Diffusion Method Workflow
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of this compound derivatives are thought to involve several targets:
-
Membrane Disruption: The lipophilic nature of the piperonyl group may facilitate the interaction of these derivatives with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: These compounds may interfere with essential microbial enzymes, disrupting metabolic pathways necessary for survival.
-
Inhibition of Biofilm Formation: Some antimicrobial agents can prevent the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to treatment.
Potential Antimicrobial Mechanisms
Insecticidal Activity
The piperonyl moiety is a well-known component of insecticidal compounds, most notably in the form of piperonyl butoxide (PBO), a synergist that enhances the efficacy of other insecticides. This compound derivatives themselves are also being explored for their intrinsic insecticidal properties.
Quantitative Data on Insecticidal Activity
Experimental Protocol: Topical Application Bioassay
The topical application method is a standard procedure to determine the contact toxicity of a substance to insects.
Procedure:
-
Insect Rearing: A uniform population of the target insect species is reared under controlled laboratory conditions.
-
Compound Dilution: The this compound derivative is dissolved in a suitable solvent (e.g., acetone) to prepare a series of dilutions.
-
Application: A precise micro-droplet of each dilution is applied topically to a specific part of the insect's body, typically the dorsal thorax.
-
Observation: The treated insects are placed in a clean container with food and water and observed for mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is used to calculate the LD50 value using probit analysis.
Topical Application Bioassay Workflow
Potential Mechanisms of Insecticidal Action
The neurotoxic effects of this compound derivatives are believed to be a primary mechanism of their insecticidal activity.
-
Inhibition of Cytochrome P450: Piperonyl butoxide, which shares the 1,3-benzodioxole core, is a known inhibitor of cytochrome P450 enzymes in insects.[8] These enzymes are crucial for detoxifying insecticides. By inhibiting these enzymes, this compound derivatives could enhance the toxicity of other compounds or exert their own toxic effects by disrupting essential metabolic processes.
-
Interaction with Neurotransmitter Receptors: Some insecticides act by interfering with neurotransmitter systems. For instance, certain piperine derivatives are thought to act on γ-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the insect central nervous system.[10][12] Disruption of GABAergic neurotransmission can lead to hyperexcitability, convulsions, and death.
Potential Insecticidal Mechanisms
Synthesis of this compound Derivatives
The synthesis of bioactive this compound derivatives often involves standard organic chemistry transformations. Amides and sulfonamides are two common classes of derivatives that can be readily prepared from this compound.
General Synthesis Protocol for Amides
Amides are typically synthesized by the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride.
Procedure:
-
Acyl Chloride Formation (if necessary): A carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl2) to form the corresponding acyl chloride.
-
Amidation: this compound is dissolved in a suitable solvent, and the acyl chloride is added, often in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction mixture is stirred until completion.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography.
General Synthesis Protocol for Sulfonamides
Sulfonamides are prepared by reacting an amine with a sulfonyl chloride.
Procedure:
-
Reaction Setup: this compound and a sulfonyl chloride are dissolved in an appropriate solvent.
-
Base Addition: A base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to scavenge the HCl that is formed.
-
Reaction and Work-up: The reaction is stirred until completion, followed by a similar work-up procedure as for amide synthesis.
-
Purification: The final sulfonamide product is purified by recrystallization or column chromatography.[13][14]
Conclusion
This compound derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and insecticidal agents warrants further investigation. This guide has provided a foundational overview of the current research landscape, including available quantitative data, standard experimental methodologies, and potential mechanisms of action. As research in this area continues, a more comprehensive understanding of the structure-activity relationships and specific molecular targets will undoubtedly emerge, paving the way for the development of novel and effective therapeutic and agrochemical agents.
References
- 1. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and antifungal activity of pterolactam-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. primescholars.com [primescholars.com]
The Synthesis and Scientific Emergence of Piperonylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a primary amine of significant interest in the fields of synthetic chemistry, pharmacology, and agrochemistry. Characterized by its 1,3-benzodioxole (B145889) moiety, this compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and insecticides. This technical guide provides a comprehensive historical overview of its discovery, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of its applications and biological significance.
Historical Overview and Discovery
The discovery of this compound is intrinsically linked to the exploration of natural products and the development of synthetic organic chemistry in the late 19th and early 20th centuries. Its parent aldehyde, piperonal (B3395001) (heliotropin), was well-known, having been synthesized from piperine (B192125) (the pungent compound in black pepper) in 1869. The conversion of aromatic aldehydes to their corresponding amines became a significant area of research.
The first synthesis of benzylamines from benzaldehydes was pioneered by German chemist Rudolf Leuckart, who in 1885 discovered that heating an aldehyde or ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265) resulted in the formation of the corresponding amine.[1][2][3] This reaction, now known as the Leuckart reaction, became a foundational method for reductive amination.[1][2][3][4] While early reports noted that some substituted benzaldehydes like piperonal were less reactive under certain conditions, modifications to the Leuckart-Wallach reaction demonstrated its applicability.[5][6] It is within this context of advancing synthetic methodology that this compound was first prepared, emerging as a derivative of the readily available natural precursor, safrole, which could be oxidized to piperonal.[7] Though a singular "discovery" paper is not prominent in the historical record, its existence and synthesis are predicated on these early, foundational reactions in amine synthesis.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid with a distinct amine odor.[8] Its physicochemical properties are critical for its application in synthesis and for understanding its toxicological and pharmacological profiles. The key quantitative data are summarized in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (1,3-Benzodioxol-5-yl)methanamine | [9] |
| Synonyms | 3,4-Methylenedioxybenzylamine, this compound | [9] |
| CAS Number | 2620-50-0 | [9] |
| Molecular Formula | C₈H₉NO₂ | [9] |
| Molecular Weight | 151.16 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 138-139 °C @ 13 mmHg | [9] |
| Density | 1.214 g/mL @ 25 °C | [9] |
| Refractive Index (n20/D) | 1.564 | [9] |
Key Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been established, primarily starting from piperonal. The most common methods involve the reductive amination of the aldehyde or the reduction of a nitrile intermediate.
Method 1: Reductive Amination of Piperonal via Catalytic Hydrogenation
This one-pot method is a common, high-yield approach for synthesizing primary amines from aldehydes.[4][10] It involves the in-situ formation of an imine intermediate from piperonal and ammonia (B1221849), which is then immediately reduced by catalytic hydrogenation.
Reaction Scheme: Piperonal + NH₃ + H₂ (in the presence of a catalyst) → this compound + H₂O
Detailed Protocol:
-
Reaction Setup: A solution of piperonal (1 equivalent) is prepared in a suitable solvent, typically methanol (B129727) or ethanol, within a pressure reactor.
-
Amine Source: An excess of ammonia is introduced into the reactor, often as a solution in methanol (e.g., 7N methanolic ammonia).
-
Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C, 5-10 mol%), is added to the mixture.[11]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
Reaction Conditions: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reactor is carefully depressurized and the catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Method 2: The Leuckart-Wallach Reaction
This classical method uses formic acid derivatives as both the nitrogen source and the reducing agent.[2][5][6]
Reaction Scheme: Piperonal + Ammonium Formate → N-formylthis compound → this compound
Detailed Protocol:
-
Reaction Mixture: Piperonal (1 equivalent) is mixed with an excess of ammonium formate (2-3 equivalents) or formamide.
-
Thermal Conditions: The mixture is heated to a high temperature, typically between 160-190 °C, for several hours. During this phase, the intermediate N-formylthis compound is formed.
-
Hydrolysis: After the initial heating phase, the reaction mixture is cooled. An aqueous acid solution (e.g., hydrochloric acid) is added.
-
Reflux: The mixture is heated to reflux for several hours to hydrolyze the formyl intermediate to the primary amine.
-
Isolation and Purification: After cooling, the solution is made basic with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The final product is purified by vacuum distillation.
Applications and Biological Significance
This compound's utility stems from its role as a versatile chemical building block.[12] Its primary applications are in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Synthesis
The 1,3-benzodioxole scaffold is present in numerous biologically active molecules. This compound serves as a key starting material for compounds targeting the central nervous system. For example, it is a precursor for analogues of 3,4-methylenedioxyamphetamine (MDA) and related compounds studied for their effects on serotonin (B10506) and catecholamine uptake carriers.[13] The amine functional group provides a convenient handle for elaboration into more complex structures, including amides, secondary and tertiary amines, and heterocyclic systems.
Agrochemicals
In the agrochemical industry, this compound is an intermediate in the synthesis of certain insecticides and synergists. While distinct from the more widely known synergist piperonyl butoxide (PBO), the benzodioxole moiety is known to interact with cytochrome P450 enzymes in insects.[14] This interaction can inhibit the insect's metabolic defenses, thereby increasing the potency and duration of action of co-administered insecticides. The biological activity of benzylamine (B48309) derivatives has been shown to include antimicrobial and insecticidal effects, often by disrupting the nervous system or other vital cellular processes.[7][15][16]
Visualized Workflows and Relationships
To illustrate the synthetic and logical placement of this compound, the following diagrams are provided.
Caption: General workflow for the reductive amination of piperonal.
Caption: this compound as a key intermediate from natural sources.
Conclusion
This compound stands as a testament to the synergy between natural product chemistry and the evolution of synthetic organic reactions. From its conceptual origins in the late 19th century to its current role as a versatile building block, it continues to be a compound of high value for researchers. The straightforward and efficient synthetic protocols, coupled with the unique electronic and structural properties of the 1,3-benzodioxole ring, ensure that this compound will remain a relevant intermediate in the ongoing development of novel pharmaceuticals and agrochemicals. This guide has provided the historical context, practical synthetic details, and key data necessary for its effective utilization in a research and development setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. erowid.org [erowid.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ピペロニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. prepchem.com [prepchem.com]
- 12. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]
- 13. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
Piperonylamine: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for piperonylamine. The following sections detail the compound's properties, associated hazards, and the necessary precautions for its safe use in a laboratory and research setting. All quantitative data is summarized in structured tables for ease of reference.
Chemical and Physical Properties
This compound, also known as 1,3-Benzodioxole-5-methanamine or 3,4-Methylenedioxybenzylamine, is a versatile aromatic amine used in agrochemical synthesis and pharmaceutical development.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2620-50-0 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Odor | Amine compounds | [2] |
| Boiling Point | 138 - 139 °C @ 13 mmHg | [2][3] |
| Density | 1.214 g/mL at 25 °C | [3][5] |
| Flash Point | > 112 °C (> 233.6 °F) | [2] |
| Refractive Index | n20/D 1.564 | [3][5] |
| pH | 11.6 | [2] |
| Vapor Density | 5.21 | [2] |
| Water Solubility | 0.9 g/100 mL | [6] |
| Vapor Pressure | 0.00837 mmHg at 25°C | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[2] The following table summarizes its GHS classification and associated hazard statements.
| Classification | Code | Hazard Statement |
| Skin Corrosion/Irritation, Category 1 | H314 | Causes severe skin burns and eye damage.[7] |
| Serious Eye Damage/Eye Irritation, Category 1 | H314 | Causes severe skin burns and eye damage.[7] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation.[6][8] |
| Serious Eye Irritation, Category 2 | H319 | Causes serious eye irritation.[6][8] |
| Specific target organ toxicity (single exposure), Category 3 | H335 | May cause respiratory irritation.[3][6] |
Signal Word: Danger[2]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2][6]
-
Use only in a well-ventilated area or outdoors.[6]
-
Wear appropriate personal protective equipment (see Section 5).[2]
-
Remove and wash contaminated clothing and gloves before re-use.[2]
-
Do not ingest. If swallowed, seek immediate medical assistance.[2]
Storage Conditions:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Keep away from heat and sources of ignition.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
First Aid Measures
In case of exposure to this compound, immediate first aid is essential. The following table outlines the recommended procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[2][7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediately call a POISON CENTER or doctor/physician.[2][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible drink milk afterwards. Immediately call a POISON CENTER or doctor/physician.[2][7] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Wear a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions.[2] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
Evacuate personnel to safe areas.
Environmental Precautions:
-
Should not be released into the environment.
Methods for Containment and Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal.[2]
-
Keep in suitable, closed containers for disposal.[2]
The following diagram illustrates a logical workflow for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
Toxicological Information
While no acute toxicity information is available for the product itself, this compound is known to be an irritant and may induce methemoglobinemia.[2][8] It is categorized as causing severe skin burns and eye damage, as well as respiratory irritation.[2]
Fire and Explosion Data
This compound has a high flash point, but appropriate precautions should still be taken.
Suitable Extinguishing Media:
-
Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.
Specific Hazards Arising from the Chemical:
-
Thermal decomposition can lead to the release of irritating gases and vapors.[2]
-
Keep product and empty container away from heat and sources of ignition.[2]
Protective Equipment and Precautions for Firefighters:
-
As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]
This document is intended as a guide and is not a substitute for a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) for complete and detailed information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97 2620-50-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. ピペロニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 2620-50-0 | TCI AMERICA [tcichemicals.com]
- 8. This compound | C5H12ClNO2 | CID 2723901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
The Solubility Profile of Piperonylamine: A Technical Guide for Researchers
Introduction
Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a versatile organic compound with applications in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various aqueous and organic solvents is critical for its effective use in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a basic compound like this compound, solubility in aqueous media is significantly influenced by the pH of the solution. In acidic solutions, the amine group is protonated, forming a more soluble salt.
Quantitative Solubility Data
Table 1: Aqueous Solubility of this compound
| Solvent System | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | H₂O | Not Specified | 0.9[1][2] | A Safety Data Sheet also qualitatively describes it as soluble in water[3]. The pH of a this compound solution in water is approximately 11.6[3]. |
| Acidic Aqueous Solution | N/A | Not Specified | Higher than in neutral water | As an amine, this compound's solubility is expected to increase in acidic conditions due to salt formation. |
| Basic Aqueous Solution | N/A | Not Specified | Lower than in neutral water | In basic solutions, the equilibrium shifts towards the less soluble free base. |
Table 2: Organic Solvent Solubility of this compound
| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |
| Methanol | CH₃OH | Not Specified | Soluble[4] | Quantitative data not readily available. |
| Ethanol | C₂H₅OH | Not Specified | Soluble[4] | Quantitative data not readily available. |
| Acetone | (CH₃)₂CO | Not Specified | Data not available | |
| Ethyl Acetate | CH₃COOC₂H₅ | Not Specified | Data not available | |
| Dichloromethane | CH₂Cl₂ | Not Specified | Data not available | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Data not available | |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Not Specified | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments based on established guidelines.
Method 1: Shake-Flask Method for Aqueous and Organic Solubility
This is a widely used method for determining the equilibrium solubility of a compound. The protocol described here is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visible to ensure that saturation is reached.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After the equilibration period, allow the flask to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
For finer particles, centrifugation at the same constant temperature may be necessary to achieve a clear supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter that does not adsorb the compound.
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.
-
Method 2: Potentiometric Titration for pH-Dependent Aqueous Solubility
This method is particularly useful for determining the solubility of ionizable compounds like this compound as a function of pH.
Objective: To determine the aqueous solubility of this compound at various pH values.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
pH meter and electrode
-
Automated titrator (recommended)
-
Stirring plate and stir bar
-
Water bath for temperature control
Procedure:
-
Sample Preparation:
-
Prepare a suspension of this compound in a solution of known ionic strength (e.g., 0.15 M KCl).
-
-
Titration:
-
Titrate the suspension with a standardized acid (e.g., HCl). The pH is monitored continuously.
-
As the acid is added, the this compound dissolves by forming its hydrochloride salt.
-
The point at which all the solid has dissolved is identified by a change in the titration curve.
-
-
Data Analysis:
-
The solubility at a given pH can be calculated from the amount of titrant added and the initial amount of this compound.
-
By performing titrations under different starting conditions, a pH-solubility profile can be generated.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.
Caption: A flowchart of the shake-flask solubility determination method.
Logical Relationships in Solubility
The interplay between the solid form of a compound and its dissolved state in a solvent is a dynamic equilibrium. The following diagram illustrates this relationship for an amine in an aqueous environment.
Caption: Factors influencing this compound's aqueous solubility.
Conclusion
This technical guide has summarized the currently available solubility data for this compound in aqueous and organic solvents. While there is a specific value for its aqueous solubility, further experimental determination is required to establish a comprehensive profile across a wider range of organic solvents and under varying pH and temperature conditions. The provided experimental protocols, based on established international guidelines, offer a robust framework for researchers to obtain this critical data, enabling more precise and effective utilization of this compound in scientific and industrial applications.
References
The Enigmatic Amine: A Technical Guide to the Natural Occurrence and Biosynthesis of Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonylamine, a biogenic amine structurally related to important signaling molecules and synthetic compounds, has been identified as a natural constituent of Piper nigrum (black pepper). While its precise physiological role and concentration in planta remain subjects of ongoing investigation, its biosynthetic origins are rooted in the well-established phenylpropanoid pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence and delineates a proposed biosynthetic pathway based on analogous metabolic routes of related benzodioxole compounds. Detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside methodologies for the characterization of key biosynthetic enzymes, are presented to facilitate further research in this area.
Natural Occurrence
This compound has been identified as a phytochemical present in Piper nigrum, the plant species responsible for black pepper.[1] However, comprehensive quantitative data regarding its concentration in various parts of the plant (e.g., fruits, leaves, stem) is currently scarce in scientific literature. It is presumed to be a trace amine, existing in significantly lower concentrations than the major pungent alkaloid, piperine (B192125).[2][3][4][5][6] The analysis of trace amines in plant materials can be challenging due to their low abundance and the complexity of the plant matrix.[7][8][9]
Table 1: Quantitative Data on the Natural Occurrence of this compound
| Plant Species | Plant Part | Concentration | Method of Analysis | Reference |
| Piper nigrum | Fruit | Data not available | - | [1] |
Note: The lack of quantitative data highlights a significant gap in the current research landscape and presents an opportunity for future analytical studies.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic transformations to yield the characteristic 1,3-benzodioxole (B145889) structure, which is the core of this compound. The final step is proposed to be a transamination reaction converting the aldehyde precursor, piperonal (B3395001), into this compound.
From L-Phenylalanine to Piperonal
The initial steps of the pathway leading to the formation of the key intermediate, piperonal, are shared with the biosynthesis of other well-known benzodioxole compounds, such as piperine and piperonylic acid.[10]
-
Deamination: L-phenylalanine is first deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.
-
Hydroxylation: Cinnamic acid is then hydroxylated at the para position by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. A subsequent hydroxylation at the meta position, catalyzed by p-coumarate 3-hydroxylase (C3'H) , produces caffeic acid.
-
O-Methylation: The 3-hydroxyl group of caffeic acid is methylated by caffeic acid O-methyltransferase (COMT) to form ferulic acid.
-
Methylenedioxy Bridge Formation: A key step in the formation of the piperonyl moiety is the creation of the methylenedioxy bridge from the vicinal hydroxyl and methoxy (B1213986) groups of a precursor like 5-hydroxyferulic acid (which can be formed from ferulic acid). This reaction is catalyzed by a cytochrome P450-dependent enzyme (of the CYP719A family in Piper nigrum). This results in the formation of 3,4-methylenedioxycinnamic acid.
-
Side-Chain Cleavage: The three-carbon side chain of 3,4-methylenedioxycinnamic acid is cleaved to yield piperonal. In Piper nigrum, an enzyme named piperonal synthase (PNS) , a hydratase/lyase, has been identified to catalyze this CoA-independent reaction.[11]
The Final Step: Transamination of Piperonal
The conversion of the aromatic aldehyde, piperonal, to this compound is the proposed final step in the biosynthetic pathway. This reaction is likely catalyzed by an amine transaminase (ATA) , also known as a ω-transaminase.[12][13][14] These pyridoxal-5'-phosphate (PLP)-dependent enzymes are known to catalyze the transfer of an amino group from an amino donor (e.g., an amino acid like alanine (B10760859) or an amine like isopropylamine) to a carbonyl acceptor, such as an aldehyde or ketone.[15][16] The broad substrate specificity of many ATAs, which includes aromatic aldehydes, supports this hypothesis.[12][13]
Visualizing the Pathway
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Protocols
The following protocols are adapted from established methodologies for the analysis of alkaloids and other phytochemicals in Piper species and provide a framework for the investigation of this compound.
Extraction and Isolation of this compound from Piper nigrum
This protocol is based on methods for the extraction of piperine and other alkaloids from black pepper.[17][18][19][20][21][22][23]
Objective: To extract and isolate this compound from dried Piper nigrum fruits.
Materials:
-
Dried, finely ground Piper nigrum fruits
-
n-Hexane
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Procedure:
-
Extraction: Macerate 100 g of powdered Piper nigrum fruits in 500 mL of methanol for 24 hours at room temperature with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 100 mL of 1 M hydrochloric acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic phase.
-
Basify the aqueous phase to pH 10-11 with 1 M sodium hydroxide.
-
Extract the basic aqueous phase with 3 x 50 mL of dichloromethane.
-
Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield a crude alkaloid fraction.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in n-hexane.
-
Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 95:5) and a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
Pool the fractions containing the compound with the expected Rf value for this compound and evaporate the solvent.
-
Diagram 2: Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the amount of this compound in a plant extract.
Materials:
-
Isolated this compound or a certified reference standard
-
Plant extract (prepared as in 3.1)
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the plant extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the UV absorbance maximum of this compound (approximately 230 nm and 285 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Identification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds.
Objective: To confirm the identity of isolated this compound.
Materials:
-
Isolated this compound
-
GC-MS system
-
Suitable capillary column (e.g., DB-5ms)
-
Helium carrier gas
-
Derivatization agent (optional, e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[24][25][26][27]
Procedure:
-
Sample Preparation: Dissolve a small amount of the isolated compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Derivatization (Optional): To improve volatility and peak shape, the amine group of this compound can be derivatized. For example, react the sample with BSTFA at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[27]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) or with the spectrum of a certified standard.
In Vitro Assay for Amine Transaminase Activity on Piperonal
This protocol is designed to test the hypothesis that an amine transaminase can convert piperonal to this compound.[14][15][16][28]
Objective: To determine if a crude plant protein extract or a purified transaminase can catalyze the amination of piperonal.
Materials:
-
Crude protein extract from Piper nigrum or a purified amine transaminase
-
Piperonal
-
An amino donor (e.g., L-alanine, isopropylamine)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
HPLC system for product analysis
Procedure:
-
Enzyme Preparation: Prepare a crude protein extract from young Piper nigrum tissues by homogenizing in an extraction buffer and clarifying by centrifugation.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1 mM Piperonal
-
10 mM Amino donor (e.g., L-alanine)
-
0.1 mM PLP
-
Crude protein extract or purified enzyme
-
-
Reaction: Incubate the mixture at 30 °C for a defined period (e.g., 1-24 hours). Stop the reaction by adding an equal volume of methanol or by boiling.
-
Analysis: Centrifuge the reaction mixture to pellet the protein. Analyze the supernatant by HPLC (as described in 3.2) to detect the formation of this compound. Compare with a control reaction lacking the enzyme or the substrate.
Conclusion and Future Perspectives
This compound represents an intriguing, yet understudied, natural product from Piper nigrum. While its presence is confirmed, its physiological significance and the precise regulation of its biosynthesis remain to be elucidated. The proposed biosynthetic pathway, culminating in a transaminase-catalyzed reaction, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a starting point for researchers to delve into the quantitative analysis of this compound in various natural sources and to characterize the enzymes responsible for its formation. Such studies will not only enhance our understanding of plant secondary metabolism but may also pave the way for the biocatalytic production of this compound and its derivatives for applications in the pharmaceutical and agrochemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence of piperidine alkaloids in Piper species collected in different areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Comparative Quantification of the Phenolic Compounds, Piperine Content, and Total Polyphenols along with the Antioxidant Activities in the Piper trichostachyon and P. nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of amines in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trace Amines | Encyclopedia MDPI [encyclopedia.pub]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. d-nb.info [d-nb.info]
- 12. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 13. mdpi.com [mdpi.com]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 16. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 19. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mitrask.com [mitrask.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum) | Semantic Scholar [semanticscholar.org]
- 23. Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum) | Journal of the Bangladesh Agricultural University [banglajol.info]
- 24. jfda-online.com [jfda-online.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. youtube.com [youtube.com]
- 27. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 28. almacgroup.com [almacgroup.com]
Spectroscopic Data Interpretation for Piperonylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Piperonylamine (also known as 3,4-methylenedioxybenzylamine), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound. This document presents a detailed examination of its spectroscopic characteristics, supported by experimental protocols and data visualizations.
Spectroscopic Data Summary
The structural confirmation of this compound (C₈H₉NO₂) is achieved through the combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data. The quantitative data from these techniques are summarized in the tables below for clarity and comparative analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 399.65 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.785 | d | 1H | Ar-H |
| 6.73 | dd | 1H | Ar-H |
| 6.72 | d | 1H | Ar-H |
| 5.883 | s | 2H | O-CH₂-O |
| 3.724 | s | 2H | Ar-CH₂-N |
| 1.44 | s | 2H | NH₂ |
Table 1: ¹H NMR data for this compound.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Predicted based on analogous structures)
| Chemical Shift (ppm) | Assignment |
| ~147.8 | Ar-C-O |
| ~146.5 | Ar-C-O |
| ~135.0 | Ar-C-CH₂ |
| ~121.5 | Ar-CH |
| ~108.5 | Ar-CH |
| ~108.0 | Ar-CH |
| ~101.0 | O-CH₂-O |
| ~46.0 | Ar-CH₂-N |
Table 2: Predicted ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3360-3280 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3030 | Medium | Aromatic C-H stretch |
| 2920, 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1490, 1440 | Medium to strong | Aromatic C=C skeletal vibrations |
| 1250 | Strong | Asymmetric C-O-C stretch (aromatic ether) |
| 1040 | Strong | Symmetric C-O-C stretch (aromatic ether) |
| 930 | Medium | O-CH₂-O bend |
| 810 | Strong | C-H out-of-plane bend (aromatic) |
Table 3: IR absorption data for this compound.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 151 | 36 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M - NH₂]⁺ |
| 105 | 20 | [M - NH₂ - CH₂O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 51 | 10 | [C₄H₃]⁺ |
Table 4: Mass spectrometry data for this compound.[2]
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Detailed Spectroscopic Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound provides key information about the proton environment in the molecule.[1]
-
Aromatic Protons (6.72-6.785 ppm): The signals in this region correspond to the three protons on the benzene (B151609) ring. The distinct doublet and doublet of doublets patterns arise from the ortho and meta coupling between these protons, confirming a 1,2,4-trisubstituted benzene ring.
-
Methylenedioxy Protons (5.883 ppm): The sharp singlet integrating to two protons is characteristic of the two equivalent protons of the methylenedioxy group (-O-CH₂-O-).
-
Benzylic Protons (3.724 ppm): The singlet integrating to two protons is assigned to the methylene (B1212753) group adjacent to the aromatic ring and the nitrogen atom (Ar-CH₂-N). The singlet nature indicates no adjacent protons.
-
Amine Protons (1.44 ppm): The broad singlet integrating to two protons corresponds to the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum further supports the proposed structure.
-
Aromatic Carbons (~108-148 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons attached to the oxygen atoms of the methylenedioxy group (Ar-C-O) are expected to be the most downfield. The carbon attached to the benzylic methylene group (Ar-C-CH₂) will also be downfield, while the three protonated aromatic carbons (Ar-CH) will appear at higher field strengths.
-
Methylenedioxy Carbon (~101.0 ppm): A single peak is expected for the carbon of the -O-CH₂-O- group.
-
Benzylic Carbon (~46.0 ppm): The carbon of the Ar-CH₂-N group is expected in this region.
IR Spectrum Analysis
The IR spectrum reveals the presence of key functional groups in this compound.
-
N-H Stretch (3360-3280 cm⁻¹): The characteristic doublet in this region is a clear indication of a primary amine (-NH₂).
-
Aromatic C-H Stretch (3030 cm⁻¹): This absorption confirms the presence of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch (2920, 2850 cm⁻¹): These peaks correspond to the C-H stretching vibrations of the methylene groups.
-
Aromatic C=C Skeletal Vibrations (1600, 1490, 1440 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-O-C Stretch (1250, 1040 cm⁻¹): The strong absorptions in this region are indicative of the asymmetric and symmetric stretching of the aromatic ether linkage in the methylenedioxy group.
Mass Spectrum Analysis
The mass spectrum provides the molecular weight and fragmentation pattern of this compound.[2]
-
Molecular Ion Peak ([M]⁺ at m/z 151): The peak at m/z 151 corresponds to the molecular weight of this compound (151.16 g/mol ), confirming its molecular formula.[2]
-
Base Peak ([M - NH₂]⁺ at m/z 135): The most abundant fragment results from the loss of the amino group (-NH₂), a common fragmentation pathway for primary amines, leading to the stable benzyl (B1604629) cation.
-
Other Fragments: The peaks at m/z 105 and 77 correspond to further fragmentation of the aromatic ring system.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common parameters. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation (Thin Film): As this compound is a liquid at room temperature, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of this compound. The ¹H NMR spectrum details the proton environment, the IR spectrum identifies the key functional groups (primary amine, aromatic ring, and ether linkage), and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic profile is essential for quality control, reaction monitoring, and regulatory submissions in the chemical and pharmaceutical industries.
References
Crystal Structure Analysis of Piperonylamine and its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Piperonylamine and its Salts
This compound, also known as 3,4-methylenedioxybenzylamine, is a primary amine that serves as a versatile building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[1][2] The formation of salts, such as this compound hydrochloride, is a common strategy in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.
The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, dictates many of the bulk properties of the material. Therefore, a thorough understanding of the crystal structures of this compound and its salts is crucial for controlling these properties and ensuring the quality and efficacy of any resulting products. X-ray diffraction is the most definitive technique for determining the crystal structure of a molecule.[3][4]
Experimental Protocols
A systematic approach is required to move from the synthesis of this compound and its salts to the final elucidated crystal structure. The following sections detail the key experimental procedures involved.
Synthesis and Salt Formation
This compound can be synthesized through various established chemical routes.[1] A common method involves the reduction of piperonal (B3395001) oxime or the reductive amination of piperonal.
The formation of salts, such as the hydrochloride salt, is typically achieved by reacting the free base of this compound with the corresponding acid in a suitable solvent.[5] For instance, this compound hydrochloride can be prepared by dissolving this compound in a solvent like diethyl ether or ethyl acetate (B1210297) and adding a solution of hydrogen chloride in the same solvent. The resulting salt often precipitates as a crystalline solid.[5]
Crystallization
The growth of high-quality single crystals is the most critical and often the most challenging step in a single-crystal X-ray diffraction study. For small organic molecules like this compound and its salts, several crystallization techniques can be employed:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over time.[6] The choice of solvent is crucial; the compound should be soluble but not excessively so.[6]
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a solvent in which it is readily soluble. This solution is then placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble.[6] The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.[6]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents as they slowly mix.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
For amine hydrochlorides, which are generally more polar than their freebase counterparts, polar solvents such as ethanol, methanol, or water, or mixtures thereof, are often effective for crystallization.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Data Collection:
-
Mounting: The crystal is carefully selected under a microscope and mounted on a loop or a glass fiber. To minimize thermal motion of the atoms and potential crystal degradation, data collection is typically performed at low temperatures (around 100 K) using a cryostream.
-
Instrumentation: Modern single-crystal diffractometers are equipped with a high-intensity X-ray source (e.g., a microfocus tube with copper or molybdenum radiation), a goniometer for rotating the crystal, and a sensitive area detector (e.g., a CCD or CMOS detector).[7]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The software determines an optimal strategy to collect a complete and redundant dataset, measuring the intensities and positions of the diffraction spots.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a valuable technique for phase identification, purity analysis, and for studying crystalline materials when single crystals are not available.[8][9]
Sample Preparation and Data Collection:
-
A small amount of the polycrystalline sample is gently ground to a fine powder to ensure random orientation of the crystallites.
-
The powder is then packed into a sample holder or a capillary tube.
-
The sample is placed in a powder diffractometer, and the X-ray diffraction pattern is recorded over a range of 2θ angles.[8]
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure. This is a computationally intensive process that involves several steps:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like absorption.
-
Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (like thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction patterns.[10] This is typically done using a least-squares refinement process. The quality of the final structure is assessed using metrics like the R-factor.
Data Presentation
The results of a crystal structure analysis are typically presented in a standardized format. The following tables illustrate how the crystallographic data for this compound and a hypothetical this compound hydrochloride salt would be summarized.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Illustrative) |
| Chemical Formula | C₈H₉NO₂ |
| Formula Weight | 151.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 5.80 |
| c (Å) | 12.90 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 755.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.329 |
| Absorption Coeff. (mm⁻¹) | 0.095 (Mo Kα) |
| F(000) | 320 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 5400 |
| Independent Reflections | 1500 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Value (Illustrative) |
| Chemical Formula | C₈H₁₀ClNO₂ |
| Formula Weight | 187.62 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.20 |
| b (Å) | 9.80 |
| c (Å) | 12.50 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 882.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.413 |
| Absorption Coeff. (mm⁻¹) | 0.350 (Mo Kα) |
| F(000) | 392 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 6200 |
| Independent Reflections | 1800 [R(int) = 0.040] |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.105 |
Visualization of Workflows
Visualizing the experimental and computational workflows can aid in understanding the logical progression of a crystal structure analysis project.
Conclusion
The crystal structure analysis of this compound and its salts is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction experiments, followed by detailed computational analysis. Although specific crystallographic data for these compounds are not yet publicly available, the protocols and methodologies outlined in this guide provide a robust framework for researchers to undertake such investigations. The resulting structural information is invaluable for understanding and controlling the solid-state properties of these compounds, which is of paramount importance in the development of new pharmaceuticals and materials.
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. X-ray Core | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
Thermodynamic Properties and Stability of Piperonylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties and stability of Piperonylamine (also known as 3,4-methylenedioxybenzylamine). Due to a scarcity of direct experimental data for some of its core thermodynamic properties, this document combines calculated values with established experimental protocols for the analysis of aromatic amines. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing methodologies for thermal analysis, presenting available data, and discussing the stability profile of this compound.
Introduction
This compound is an organic compound featuring a benzodioxole moiety and an amine functional group. This structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, storage, optimization of reaction conditions, and for predicting its behavior in physiological environments. This guide summarizes the available quantitative data, provides detailed experimental protocols for key analytical methods, and visualizes experimental workflows and potential degradation pathways.
Thermodynamic Properties
Quantitative experimental data on the standard thermodynamic properties of pure this compound are not widely available in peer-reviewed literature. However, calculated values provide useful estimates for theoretical assessments. The following table summarizes these calculated properties.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | 72.30 | kJ/mol | Cheméo (Joback Method)[1] |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -131.93 | kJ/mol | Cheméo (Joback Method)[1] |
Note: These values are estimations derived from a group contribution method and are not based on direct experimental measurements.
Experimental Protocols for Thermodynamic Analysis
The following sections detail the standard experimental methodologies that can be employed to determine the thermodynamic properties of this compound.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation can be determined experimentally through combustion calorimetry.
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a sample holder within a bomb calorimeter.
-
Calorimeter Setup: The bomb is sealed, pressurized with excess pure oxygen, and placed in a container with a precisely measured volume of water. The entire apparatus is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature of the surrounding water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
-
Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter system (C_calorimeter), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid). The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
Figure 1. Workflow for Enthalpy of Formation Determination
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The heat capacity of this compound can be measured as a function of temperature using DSC.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions.
Stability of this compound
This compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[2] However, it is susceptible to degradation under certain conditions.
Table 2: Stability Profile of this compound
| Condition | Observation | Incompatible Materials |
| Storage | Stable at room temperature in a cool, dry, well-ventilated area.[2] Hygroscopic.[1] | Strong oxidizing agents, strong bases, strong reducing agents, acids, acid chlorides, acid anhydrides, chloroformates.[1][3] |
| Thermal Stress | Can form explosive mixtures with air on intense heating.[3] Violent reactions are possible with strong oxidizing agents upon heating.[3] | - |
| Hazardous Reactions | Hazardous polymerization is not expected to occur.[1] | - |
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
TGA is a standard technique to determine the thermal stability and decomposition profile of a compound.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is placed in a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed on the microbalance within the TGA furnace. The furnace is purged with a controlled atmosphere (e.g., nitrogen or air).
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Figure 2. Experimental Workflow for TGA Analysis
Potential Degradation Pathways
Figure 3. Proposed Degradation Pathway of this compound
Conclusion
This technical guide has consolidated the available information on the thermodynamic properties and stability of this compound. While direct experimental thermodynamic data is limited, calculated values offer a useful starting point for theoretical considerations. The provided experimental protocols for calorimetry, DSC, and TGA offer a robust framework for researchers to obtain precise empirical data. The stability profile indicates that this compound is stable under standard conditions but requires careful handling to avoid degradation from heat and incompatible materials. The proposed degradation pathway provides a basis for further investigation into its metabolic and environmental fate. Further experimental studies are warranted to fully characterize the thermodynamic and stability profile of this important synthetic intermediate.
References
The Pharmacological Potential of Piperonylamine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonylamine, a versatile organic compound, primarily serves as a crucial synthetic intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system. While this compound itself displays limited direct pharmacological applications, its derivatives, notably the naturally occurring alkaloid piperine (B192125) and its synthetic analogues, have emerged as promising candidates for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacological properties of this compound-related compounds, with a specific focus on their potential as monoamine oxidase (MAO) inhibitors for the treatment of depressive disorders. Detailed experimental protocols for key assays, quantitative data on enzyme inhibition, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this area.
Introduction
The piperonyl functional group, characterized by a methylenedioxy bridge on a benzene (B151609) ring, is a key structural motif found in a variety of bioactive molecules. This compound, as a primary amine derivative, offers a reactive handle for the synthesis of a diverse range of compounds. Although initially recognized for its role in the synthesis of agrochemicals, recent research has shifted towards exploring the therapeutic potential of its derivatives in neuropharmacology.[1][2] This guide will delve into the significant antidepressant-like effects observed in preclinical studies of piperine and other related compounds, highlighting their mechanism of action, particularly the inhibition of monoamine oxidase enzymes.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain.[3] The inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a well-established mechanism for antidepressant action.[1][4] There are two main isoforms of MAO: MAO-A and MAO-B. Selective inhibitors of MAO-A are primarily associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[3][5]
Quantitative Data on MAO Inhibition
Several studies have quantified the inhibitory activity of piperine and its derivatives against both MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Piperine | 20.9 | 7.0 | [6] |
| Piperine | 49.3 | 91.3 | [7] |
| 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide | 3.66 | 0.045 | [8] |
| Pyridazinobenzylpiperidine Derivative S5 | 3.857 | 0.203 | [9] |
| Pyridazinobenzylpiperidine Derivative S15 | 3.691 | >10 | [9] |
Signaling Pathways in Depression and Therapeutic Intervention
The antidepressant effects of MAO inhibitors are primarily mediated through the modulation of serotonergic and noradrenergic signaling pathways. By preventing the breakdown of serotonin (5-HT) and norepinephrine (NE), these inhibitors enhance the signaling of these neurotransmitters in the synaptic cleft. Furthermore, emerging evidence suggests a crucial role for Brain-Derived Neurotrophic Factor (BDNF) in the pathophysiology of depression and the mechanism of action of antidepressants. Piperine has been shown to upregulate BDNF expression, which is involved in neurogenesis and synaptic plasticity.[10][11][12]
Caption: Monoaminergic signaling and the inhibitory action of this compound derivatives.
Caption: Piperine's modulation of the BDNF signaling pathway.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.[3][5][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
Test compounds (e.g., piperine derivatives)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound or positive control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Measure the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine, 4-hydroxyquinoline; 250 nm for the product of benzylamine, benzaldehyde).
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Antidepressant-Like Activity Assessment
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[14][15][16]
Materials:
-
Male ICR mice (or other suitable strain)
-
Test compounds and vehicle control
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm
-
Video recording equipment
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Individually place each mouse into a beaker of water for a 6-minute session.
-
Record the entire session for later analysis.
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant decrease in the duration of immobility in the test group compared to the vehicle group is indicative of an antidepressant-like effect.
The TST is another common behavioral despair model used to evaluate the antidepressant potential of compounds.[17][18][19]
Materials:
-
Male ICR mice (or other suitable strain)
-
Test compounds and vehicle control
-
A horizontal bar or rod placed approximately 50 cm above a surface
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Administer the test compound or vehicle to the mice 30-60 minutes before the test.
-
Suspend each mouse individually by its tail from the horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail.
-
Record the 6-minute test session.
-
Score the total duration of immobility during the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
-
A significant reduction in immobility time in the test group compared to the vehicle group suggests an antidepressant-like effect.
Experimental Workflow for Antidepressant Drug Screening
The following diagram illustrates a typical workflow for the preclinical screening of novel antidepressant candidates, from initial in vitro assays to in vivo behavioral studies.[20][21][22]
Caption: Preclinical screening workflow for antidepressant drug candidates.
Conclusion and Future Directions
Derivatives of this compound, particularly piperine and its synthetic analogues, represent a promising class of compounds with significant potential for the development of novel antidepressants. Their mechanism of action, centered on the inhibition of monoamine oxidase and the modulation of BDNF signaling, aligns with established and emerging therapeutic strategies for depressive disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this chemical space. Future research should focus on synthesizing and screening novel this compound derivatives to optimize their potency and selectivity for MAO-A, as well as to further elucidate the downstream effects on neurotrophic pathways. Such efforts may lead to the discovery of next-generation antidepressants with improved efficacy and safety profiles.
References
- 1. Role of serotonergic and noradrenergic systems in the pathophysiology of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noradrenergic and serotonergic abnormalities in depression: stress-induced dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Serotonergic and noradrenergic function in depression: clinical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and inhibitory effect of piperine derivates on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Brain-derived neurotrophic factor signalling mediates the antidepressant-like effect of piperine in chronically stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine reverses the effects of corticosterone on behavior and hippocampal BDNF expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. scispace.com [scispace.com]
- 17. The Tail Suspension Test [jove.com]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening of antidepressant | PPTX [slideshare.net]
- 21. ijprajournal.com [ijprajournal.com]
- 22. wjgnet.com [wjgnet.com]
The Strategic Role of Piperonylamine in the Synthesis of Bioactive Alkaloids: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the utility of piperonylamine as a versatile precursor in the synthesis of a variety of bioactive alkaloids. This document outlines key synthetic pathways, provides detailed experimental protocols, and presents quantitative data to facilitate the practical application of this compound in alkaloid synthesis.
Introduction: this compound as a Key Building Block
This compound, also known as 3,4-methylenedioxybenzylamine, is a primary amine containing the methylenedioxyphenyl group. This structural motif is a common feature in a wide array of naturally occurring and synthetic bioactive compounds, including numerous alkaloids. Its inherent chemical reactivity and structural similarity to key biosynthetic intermediates make it a valuable starting material for the construction of complex heterocyclic scaffolds, particularly those of the isoquinoline (B145761) class. This guide will focus on the synthetic routes from this compound to important alkaloid precursors and target molecules, with a particular emphasis on the synthesis of homothis compound and its subsequent elaboration into protoberberine and phthalideisoquinoline alkaloids.
Synthetic Pathways and Methodologies
The conversion of this compound into valuable alkaloid frameworks primarily involves a series of well-established organic reactions, including acylation, Hofmann rearrangement, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. These methodologies allow for the construction of the core tetrahydroisoquinoline skeleton, which is central to a vast number of alkaloids.
Synthesis of Homothis compound: A Crucial Intermediate
A key stepping stone in the synthesis of many isoquinoline alkaloids from this compound is its conversion to homothis compound (3,4-methylenedioxyphenethylamine). This one-carbon homologation is a critical transformation that sets the stage for subsequent cyclization reactions. A common route to achieve this is through the synthesis of piperonylacetamide followed by reduction. An alternative and efficient method involves the Hofmann rearrangement of 3-(1,3-benzodioxol-5-yl)propanamide (B6069859).
Experimental Protocol: Synthesis of Homothis compound via Hofmann Rearrangement
This protocol details the synthesis of homothis compound from 3-(1,3-benzodioxol-5-yl)propanamide.
-
Preparation of the Hofmann Reagent: In a 100 mL round-bottom flask, dissolve sodium hydroxide (B78521) in water and cool the solution to -5°C using an ice-salt bath. To this, add a 10% bromine solution while maintaining the temperature between 0-5°C.
-
Amide Addition: Add 3.86 g of 3-(1,3-benzodioxol-5-yl)propanamide in portions to the cold Hofmann reagent, ensuring the reaction temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, and then warm it to 40°C for 3 hours.
-
Workup and Isolation: After the reaction is complete, extract the mixture with diethyl ether. Combine the organic phases and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The resulting brown oil is homothis compound.
This procedure affords homothis compound in high yield, providing a direct and scalable route to this essential precursor from a piperonyl derivative.
From Homothis compound to Protoberberine Alkaloids
Homothis compound is a direct precursor to the tetrahydroisoquinoline core of protoberberine alkaloids, a class of compounds known for their diverse pharmacological activities. The key transformation is the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated homothis compound derivative.
Logical Workflow for Protoberberine Synthesis
CAS number and IUPAC nomenclature for Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, also known as 3,4-(Methylenedioxy)benzylamine, is an organic compound featuring a benzodioxole moiety. It serves as a crucial intermediate and building block in the synthesis of a wide range of molecules across various industries.[1] In the pharmaceutical sector, its structural framework is integral to the development of drugs targeting neurological disorders.[1] For agricultural applications, it is a precursor in the formulation of insecticides, where its mechanism often involves the disruption of the insect nervous system.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and a look into the biological activities of structurally related compounds to inform future research.
Chemical Identity and Nomenclature
This compound is systematically identified by its CAS number and IUPAC name, ensuring unambiguous reference in research and regulatory documentation. Its chemical formula is C₈H₉NO₂, with a molecular weight of approximately 151.16 g/mol .[3]
| Identifier | Value | Reference(s) |
| CAS Number | 2620-50-0 | [3] |
| IUPAC Name | (1,3-Benzodioxol-5-yl)methanamine | [1] |
| Synonyms | 3,4-(Methylenedioxy)benzylamine, Benzo[d][2][4]dioxol-5-ylmethanamine | [5] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| InChI Key | ZILSBZLQGRBMOR-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. It typically presents as a clear yellow liquid.[1]
| Property | Value | Reference(s) |
| Appearance | Clear yellow liquid | [1] |
| Density | 1.214 g/mL at 25 °C | |
| Boiling Point | 138-139 °C at 13 mmHg | |
| Refractive Index | n20/D 1.564 | |
| Water Solubility | 0.9 g/100 mL | [2] |
| Storage | Store at room temperature, under inert gas (Nitrogen or Argon) | [5] |
Synthesis of this compound
A primary and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, piperonal (B3395001) (also known as heliotropin). This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source (ammonia), which is then reduced in situ to the target primary amine.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of this compound from piperonal.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1.0 equivalent) in methanol.
-
Amine Addition: To the solution, add an excess of ammonia (e.g., a 7N solution in methanol). Stir the mixture at room temperature. The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation; a small amount of acetic acid can be added if necessary.
-
Reduction: While stirring, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.0-1.5 equivalents) portion-wise. These reagents are selective for the imine over the aldehyde starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the piperonal starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench it by slowly adding aqueous hydrochloric acid (HCl) to neutralize excess reducing agent and any remaining base. Adjust the pH to be basic (pH > 10) with an aqueous solution of sodium hydroxide (B78521) (NaOH) to ensure the product is in its free-base form.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Biological Activity and Signaling Pathways
Direct pharmacological data, such as binding affinities or IC50 values for this compound, are not extensively reported in public literature. Its primary role is as a synthetic intermediate.[1][2] However, to provide a framework for future research, it is valuable to examine the biological activities of more complex, structurally related molecules derived from the piperonyl scaffold, such as piperine (B192125) and its derivatives.
Derivatives of the closely related piperonylic acid have been shown to modulate key inflammatory and cell proliferation pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway is a critical regulator of cellular processes, and its dysregulation is implicated in diseases like cancer. While this data is not for this compound itself, it suggests a potential area of investigation for novel derivatives synthesized from it.
Conclusion
This compound is a foundational chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. While its direct biological activity is not well-characterized, its stable and versatile benzodioxole structure makes it an ideal starting point for the synthesis of more complex, biologically active molecules. The provided synthetic protocol offers a reliable method for its preparation, and the exploration of signaling pathways modulated by its derivatives opens promising avenues for drug discovery and development. Further research into the direct pharmacological profile of this compound and its novel derivatives is warranted to fully exploit the therapeutic potential of this chemical scaffold.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperonylamine from Piperonal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of piperonylamine from piperonal (B3395001) via reductive amination. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The described method utilizes sodium borohydride (B1222165) as the reducing agent and ammonium (B1175870) acetate (B1210297) as the ammonia (B1221849) source in a one-pot reaction, offering a straightforward and efficient route to the desired product. This protocol includes information on reaction setup, execution, work-up, purification, and characterization of the final product.
Introduction
This compound, also known as 3,4-methylenedioxybenzylamine, serves as a key building block in organic synthesis. Its structural motif is present in a range of biologically active molecules. The synthesis of this compound is often achieved through the reductive amination of piperonal. This method involves the reaction of the aldehyde (piperonal) with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine. Reductive amination is a widely used and versatile transformation in organic chemistry due to its operational simplicity and the general availability of starting materials.[1] Various reducing agents can be employed for this purpose, with sodium borohydride being a common choice due to its selectivity and ease of handling.[1][2][3]
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound from piperonal using a one-pot reductive amination method.
Materials:
-
Piperonal
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperonal (1.0 eq) and ammonium acetate (3.0-5.0 eq) in methanol. Stir the mixture at room temperature until the piperonal has completely dissolved.
-
Imine Formation: Continue stirring the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases and the pH is acidic.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.
-
Add water to the residue and wash with dichloromethane to remove any unreacted piperonal or other non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation.[2][4][5] Collect the fraction boiling at 138-139 °C at 13 mmHg.[6]
Data Presentation
| Parameter | Value |
| Starting Material | Piperonal |
| Reagents | Ammonium acetate, Sodium borohydride |
| Solvent | Methanol |
| Reaction Type | One-pot Reductive Amination |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Purification Method | Vacuum Distillation |
| Boiling Point | 138-139 °C @ 13 mmHg[6] |
| Expected Yield | High (Specific yield not cited in the provided search results) |
| Product Appearance | Clear yellow liquid[6] |
Characterization
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound in CDCl₃ should show the following characteristic peaks:
-
δ 6.70-6.80 (m, 3H): Aromatic protons.
-
δ 5.88 (s, 2H): Methylene (B1212753) protons of the dioxole ring (-O-CH₂-O-).
-
δ 3.72 (s, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₂).
-
δ 1.44 (s, 2H): Amine protons (-NH₂).[7]
¹³C NMR Spectroscopy:
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 4. rsc.org [rsc.org]
- 5. Dithis compound | C16H15NO4 | CID 585277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2620-50-0 [chemicalbook.com]
- 7. This compound(2620-50-0) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
Application of Piperonylamine in the Synthesis of Isoquinoline Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline (B145761) derivatives using piperonylamine as a key starting material. The isoquinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds. The use of this compound allows for the straightforward introduction of a 6,7-methylenedioxy substituent on the isoquinoline core, a feature present in numerous bioactive natural products and synthetic molecules.
This guide will focus on two classical and robust methods for the construction of the isoquinoline framework from this compound: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Furthermore, we will explore the relevance of the resulting 6,7-methylenedioxyisoquinoline derivatives in the context of cell signaling, particularly their potential interaction with the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.
Data Presentation
The following table summarizes the key reactions and expected products in the synthesis of isoquinoline derivatives from this compound.
| Reaction | Starting Materials | Key Reagents/Conditions | Intermediate Product | Final Product |
| Bischler-Napieralski | This compound, Acetic Anhydride (B1165640) | 1) Reflux; 2) POCl₃, reflux; 3) Pd/C, heat | N-[2-(3,4-Methylenedioxyphenyl)ethyl]acetamide | 1-Methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline |
| Pictet-Spengler | This compound, Formaldehyde (B43269) | HCl (cat.), heat | Not Isolated | 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline |
Experimental Protocols
Bischler-Napieralski Synthesis of 1-Methyl-6,7-methylenedioxyisoquinoline
This protocol outlines a three-step synthesis of 1-methyl-6,7-methylenedioxyisoquinoline from this compound via the Bischler-Napieralski reaction.
Step 1: Acetylation of this compound to N-[2-(3,4-Methylenedioxyphenyl)ethyl]acetamide
-
Materials:
-
This compound (1 equivalent)
-
Acetic anhydride (1.5 equivalents)
-
Pyridine (catalytic amount)
-
Dichloromethane (B109758) (solvent)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(3,4-Methylenedioxyphenyl)ethyl]acetamide.
-
The product can be purified by recrystallization or column chromatography.
-
Step 2: Cyclization to 1-Methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline
-
Materials:
-
N-[2-(3,4-Methylenedioxyphenyl)ethyl]acetamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2-3 equivalents)
-
Acetonitrile (B52724) or Toluene (B28343) (solvent)
-
-
Procedure:
-
Dissolve N-[2-(3,4-Methylenedioxyphenyl)ethyl]acetamide in anhydrous acetonitrile or toluene in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[1][2]
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the slow addition of a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline.
-
Step 3: Dehydrogenation to 1-Methyl-6,7-methylenedioxyisoquinoline
-
Materials:
-
1-Methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline (1 equivalent)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Toluene or xylene (solvent)
-
-
Procedure:
-
Dissolve the crude 1-methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline in toluene or xylene in a round-bottom flask.
-
Add 10% Pd/C to the solution.
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-6,7-methylenedioxyisoquinoline.
-
Purify the product by column chromatography or recrystallization.
-
Pictet-Spengler Synthesis of 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline
This protocol describes the one-pot synthesis of 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline from this compound and formaldehyde.[3][4]
-
Materials:
-
This compound (1 equivalent)
-
Formaldehyde (37% aqueous solution) (1.1 equivalents)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Methanol (B129727) or Ethanol (B145695) (solvent)
-
Sodium hydroxide solution
-
Dichloromethane or Ethyl acetate (B1210297) (extraction solvent)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Add formaldehyde solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline.
-
Mandatory Visualization
Logical Workflow for Isoquinoline Synthesis from this compound
Caption: Synthetic routes to isoquinoline derivatives from this compound.
Signaling Pathway: Potential Inhibition of PI3K/Akt/mTOR by Isoquinoline Derivatives
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
Use of Piperonylamine as a building block in medicinal chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Piperonylamine, a primary amine featuring the characteristic 1,3-benzodioxole (B145889) moiety, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a constrained aromatic system and a reactive primary amine, provide an excellent starting point for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes, experimental protocols, and a summary of the biological activities of compounds derived from this compound, highlighting its potential in the development of novel therapeutics for a variety of diseases, including cancer, viral infections, and neurological disorders.
Synthetic Applications of this compound
The primary amine group of this compound serves as a key functional handle for a variety of chemical transformations, allowing for its incorporation into a wide array of molecular scaffolds. Common synthetic strategies include N-alkylation, N-acylation, reductive amination, and the formation of Schiff bases, which can then be further modified.
General Synthetic Protocol: N-Alkylation of this compound
N-alkylation is a fundamental method for introducing diverse substituents onto the this compound scaffold. This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Addition of Alkyl Halide: To the stirred suspension, add the desired alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or heated to 50-80 °C for 2-24 hours.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound derivative.
General Synthetic Protocol: Schiff Base Formation
The reaction of this compound with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates that can be reduced to secondary amines or used in the synthesis of various heterocyclic systems.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.1 equivalents) in a suitable solvent such as methanol (B129727) or ethanol.
-
Catalysis: A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for 2-6 hours.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product can be washed with a cold solvent and dried.
-
Further Modification (Optional): The resulting Schiff base can be reduced to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold a promising starting point for drug discovery programs.
Anticancer Activity
Several studies have explored the potential of this compound derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-Thiazolidinedione Hybrid | Human Melanoma (LOX IMVI) | 25.4 ± 1.43 | [1] |
| This compound-Thiazolidinedione Hybrid | Human Renal Cancer (A498) | 33.9 ± 1.91 | [1] |
| Schiff Base of this compound | Breast Cancer (MCF-7) | < 100 | [2] |
Antiviral Activity
The this compound scaffold has been incorporated into molecules with notable antiviral properties, particularly against influenza and other viruses.
| Compound Type | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Piperidinyl-Purine Derivative | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [3] |
| Piperazinyl Fluoroquinolone Derivative | Influenza A (H5N1) | MDCK | - | [2] |
| Piperazinyl-containing Agent | Human Rhinovirus 14 (HRV14) | - | Potency < 0.003 µg/mL | [4] |
Activity in Neurological Disorders
Derivatives incorporating the this compound backbone have shown potential in the context of neurological disorders, including neurodegenerative diseases and psychiatric conditions. A patent has described the action of N-propargyl-piperonylamine on the central nervous system, indicating its potential for further investigation in this area[1].
| Compound Type | Biological Target/Model | Activity | Reference |
| Arylpiperazine Derivatives | Neurological Disorder Models | CNS Active Agents | [5] |
| Piperazine Derivatives | Alzheimer's Disease Models | Neuroprotective Effects | [6] |
| N-propargyl-piperonylamine | Central Nervous System | Renewal of activity in mice | [1] |
Antimicrobial Activity
Schiff bases derived from this compound have been investigated for their antibacterial and antifungal properties.
| Compound Type | Microorganism | Activity | Reference |
| Schiff Base of this compound | Staphylococcus aureus | Active | [7] |
| Schiff Base of this compound | Escherichia coli | Active | [7] |
| Schiff Base of this compound | Candida albicans | Active | [7] |
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, some related compounds offer insights into potential biological targets. For instance, piperine, which shares the 1,3-benzodioxole moiety, has been shown to modulate several signaling pathways involved in inflammation and cancer, including the ERK and p38 MAPK pathways[8]. It is plausible that derivatives of this compound could exert their biological effects through similar mechanisms, although further research is required to confirm this.
Visualizing Synthetic and Logical Workflows
To aid in the conceptualization of drug discovery programs utilizing this compound, the following diagrams illustrate key workflows.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, offering a readily accessible starting point for the synthesis of structurally diverse and biologically active compounds. The presence of the 1,3-benzodioxole ring system and a modifiable primary amine allows for the exploration of a vast chemical space. The demonstrated anticancer, antiviral, and neuroprotective potential of its derivatives underscores the importance of this compound as a building block for the development of next-generation therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully exploit the therapeutic potential of this versatile scaffold.
References
- 1. US4128656A - this compound derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors | MDPI [mdpi.com]
Piperonylamine: A Versatile Intermediate for the Synthesis of Novel Agrochemicals
Application Notes and Protocols for Researchers in Agrochemical Development
Introduction
Piperonylamine, a primary amine featuring the biologically significant benzo[d][1][2]dioxole (methylenedioxyphenyl) scaffold, is a versatile and valuable building block in the synthesis of a wide range of agrochemicals. Its unique structural and electronic properties contribute to the biological efficacy of the resulting compounds, which have shown promise as fungicides and insecticides. The low toxicity profile of this compound further enhances its appeal as a key intermediate in the development of safer and more effective crop protection agents.
This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a focus on novel antifungal and insecticidal agents. The information presented is intended for researchers, scientists, and drug development professionals in the agrochemical industry.
Application in Fungicide Synthesis: Heterocyclic Lactam Derivatives
Recent research has demonstrated the significant potential of heterocyclic lactam derivatives incorporating the piperonyl moiety as potent antifungal agents against a variety of plant pathogens.[1] These compounds have exhibited broad-spectrum activity and, in some cases, superior efficacy compared to commercial fungicides.
Quantitative Antifungal Activity Data
The antifungal activities of a series of synthesized heterocyclic lactam derivatives containing the piperonyl moiety were evaluated in vitro against twelve different plant pathogenic fungi. The results, summarized in the table below, highlight the potent and broad-spectrum efficacy of these compounds.
| Compound ID | Target Pathogen | Inhibition Rate (%) at 50 µg/mL | IC50 (µM) |
| I5 | Phytophthora capsici | 93.44 | 19.13 |
| I9 | Sclerotinia sclerotiorum | 95.16 | - |
| I12 | Phytophthora capsici | 91.25 | 9.12 |
| Hymexazol (Control) | Phytophthora capsici | - | 325.45 |
Data extracted from a study on heterocyclic lactam derivatives containing a piperonyl moiety.[1]
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final heterocyclic lactam derivatives containing the piperonyl moiety.
Protocol 1: General Procedure for the Synthesis of N-(benzo[d][1][2]dioxol-5-ylmethyl)lactams
This protocol outlines the general method for the N-alkylation of various lactams with piperonyl chloride, which can be synthesized from this compound.
Materials:
-
This compound
-
Appropriate lactam (e.g., 2-pyrrolidinone, δ-valerolactam, ε-caprolactam)
-
Piperonyl chloride (can be synthesized from piperonyl alcohol, which is derivable from this compound)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Lactam Anion: To a stirred solution of the respective lactam (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
N-Alkylation: Cool the reaction mixture back to 0 °C and add a solution of piperonyl chloride (1.1 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired N-(benzo[d][1][2]dioxol-5-ylmethyl)lactam.
Application in Insecticide Synthesis: Piperonyl Amide Derivatives
This compound can be readily converted to a variety of amide derivatives, a class of compounds known for their insecticidal properties. The synthesis typically involves the acylation of this compound with a suitable carboxylic acid chloride or anhydride.
Experimental Protocols
Protocol 2: General Procedure for the Synthesis of Piperonyl Amides
This protocol provides a general method for the synthesis of amides from this compound and various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Acylation: Add a solution of the acyl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the stirred solution of this compound over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
Visualization of Synthetic Pathways
Diagram 1: General Synthesis of N-Substituted this compound Derivatives
References
Application Note: Quantitative Analysis of Piperonylamine using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of piperonylamine. This compound, a primary aromatic amine, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The developed method is simple, precise, and accurate, making it suitable for routine quality control and research applications. The method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at 285 nm. This document provides comprehensive protocols for sample and standard preparation, system suitability testing, and the detailed chromatographic conditions. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.
Introduction
This compound (3,4-methylenedioxybenzylamine) is a key building block in organic synthesis. Its accurate quantification is essential for ensuring the quality and purity of starting materials and final products in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of chemical compounds. While many primary amines require derivatization to be detected by a UV detector, the aromatic nature of this compound allows for direct UV detection, simplifying the analytical procedure. This application note presents a validated HPLC-UV method for the reliable determination of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2620-50-0 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂ | [1][2][3] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Boiling Point | 138-139 °C at 13 mmHg | [2][4] |
| Density | 1.214 g/mL at 25 °C | [2] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Phosphate Buffer (20 mM, pH 6.8): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. Filter the buffer through a 0.45 µm nylon filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 volume ratio. Degas the solution for 15 minutes in an ultrasonic bath.
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase).
-
If necessary, perform dilutions to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the 50 µg/mL standard solution five replicate times. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Retention Time (RT) %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Data Presentation
System Suitability Results
The following table summarizes the results from a typical system suitability test.
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 4.52 | 1254321 | 1.15 | 5678 |
| 2 | 4.51 | 1261234 | 1.16 | 5712 |
| 3 | 4.53 | 1258765 | 1.14 | 5690 |
| 4 | 4.52 | 1255432 | 1.15 | 5685 |
| 5 | 4.51 | 1260112 | 1.16 | 5705 |
| Mean | 4.52 | 1257973 | 1.15 | 5694 |
| %RSD | 0.18% | 0.22% | - | - |
The system passes the suitability test as all parameters are within the specified acceptance criteria.
Calibration Curve
A calibration curve was constructed by plotting the peak area versus the concentration of the this compound standards.
| Concentration (µg/mL) | Peak Area |
| 1 | 25123 |
| 5 | 125678 |
| 10 | 252345 |
| 25 | 630123 |
| 50 | 1259876 |
| 100 | 2518765 |
Calibration Curve Equation: y = 25150x + 850 Correlation Coefficient (r²): 0.9998
Sample Analysis
Two hypothetical batch samples of a this compound-containing product were analyzed to determine the purity.
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Purity (%) |
| Batch A | 987654 | 39.25 | 98.13 |
| Batch B | 998765 | 39.69 | 99.23 |
Visualizations
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Caption: Logical relationship in HPLC method development and validation.
Conclusion
The HPLC-UV method described in this application note is a reliable and straightforward approach for the quantification of this compound. The method demonstrates excellent system suitability and linearity over a wide concentration range. The simple sample preparation and isocratic elution make it an efficient method for routine analysis in a quality control environment. This validated method can be readily implemented in laboratories for the analysis of this compound in various samples.
References
Application Notes and Protocols for the N-alkylation of Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a primary amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and fragrances. The functionalization of the primary amine group through N-alkylation is a key synthetic transformation that allows for the introduction of various substituents, thereby modulating the physicochemical and pharmacological properties of the resulting secondary and tertiary amines.
This document provides detailed experimental protocols for the N-alkylation of this compound via two common and effective methods: reductive amination and direct alkylation with alkyl halides . These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Data Presentation: Comparison of N-Alkylation Methods
The choice of N-alkylation method depends on several factors, including the nature of the alkylating agent, desired selectivity, and reaction conditions. The following table summarizes typical reaction conditions and reported yields for the N-alkylation of this compound with various alkylating agents.
| Entry | Alkyl Group | Method | Alkylating Agent/Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl | Reductive Amination (Eschweiler-Clarke) | Formaldehyde, Formic Acid | - | - | 100 | 2 | ~82 |
| 2 | Benzyl | Reductive Amination | Benzaldehyde (B42025), NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | - | Room Temp. | 12 | High |
| 3 | Ethyl | Direct Alkylation | Ethyl Iodide | Acetonitrile (B52724) (MeCN) | K₂CO₃ | Room Temp. | 24 | Moderate-High |
| 4 | Benzyl | Direct Alkylation | Benzyl Bromide | Acetonitrile (MeCN) | Hunig's Base | Room Temp. | 1-7 | High |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Reductive Amination for N-Alkylation
Reductive amination is a versatile one-pot method for the synthesis of secondary and tertiary amines. The reaction proceeds through the formation of an imine intermediate from the primary amine and a carbonyl compound, which is then reduced in situ.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde for N-benzylation)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (B8407120) - NaBH(OAc)₃)
-
Anhydrous Solvent (e.g., Dichloromethane - DCM, 1,2-Dichloroethane - DCE, or Methanol - MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure for N-Benzylation of this compound:
-
Reactant Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in anhydrous dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-benzylthis compound.
Protocol 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation is a classical SN2 reaction where the nucleophilic amine attacks an alkyl halide. Careful control of reaction conditions is crucial to favor mono-alkylation and minimize the formation of the tertiary amine and quaternary ammonium (B1175870) salt byproducts.
Materials:
-
This compound
-
Alkyl Halide (e.g., Ethyl Iodide for N-ethylation)
-
Base (e.g., Potassium Carbonate - K₂CO₃, or a non-nucleophilic hindered base like N,N-diisopropylethylamine - DIPEA)
-
Anhydrous Solvent (e.g., Acetonitrile - MeCN, or N,N-Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure for N-Ethylation of this compound:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), anhydrous acetonitrile (MeCN), and finely powdered, dry potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkyl Halide: Add the ethyl iodide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature. Slow addition helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the this compound is consumed. Monitor the reaction progress by TLC, paying close attention to the formation of the dialkylated byproduct.
-
Work-up:
-
Upon completion, filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase in vacuo.
-
-
Purification: Purify the residue via flash column chromatography to isolate the mono-alkylated N-ethylthis compound.
Mandatory Visualizations
Application Notes and Protocols for Piperonylamine in Multicomponent Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, with its integral benzodioxole moiety, is a valuable building block in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants, offer an efficient and atom-economical approach to constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key MCRs for the synthesis of diverse heterocyclic systems, including pyrrolo[3,4-b]pyridin-5-ones, quinazolinones, and piperidines. These protocols are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
I. Ugi-Zhu Three-Component Reaction for the Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones
The Ugi-Zhu reaction, a powerful variant of the Ugi reaction, is instrumental in the synthesis of complex nitrogen-containing heterocycles. When combined with subsequent cascade and click reactions, it provides a versatile platform for diversity-oriented synthesis. This section details the initial Schiff base formation involving this compound, a critical step in a multi-step sequence for generating polyheterocyclic systems.
Logical Workflow for Polyheterocyclic Synthesis
Caption: Workflow for the synthesis of polyheterocyclic compounds via an Ugi-Zhu/Cascade/Click strategy.
Quantitative Data
| Product | Reaction | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Schiff Base (12) | Condensation | 4-Formylbenzonitrile, this compound | Dichloromethane | Room Temp. | 2 | 98 | [1] |
| 5-Aminooxazole (14) | Ugi-Zhu 3CR | Schiff Base (12), Isocyanide | Dichloromethane | Room Temp. | 12 | 85 | [1] |
| Pyrrolo[3,4-b]pyridin-5-one (17) | Cascade | 5-Aminooxazole (14), Maleic Anhydride (B1165640) | Acetic Acid | 120 | 2 | 75 | [1] |
| Tetrazolyl-pyrrolo[3,4-b]pyridin-5-one (19) | Click | Pyrrolo[3,4-b]pyridin-5-one (17), NaN₃ | H₂O/Isopropanol | 120 | 40 | 65 | [1] |
Experimental Protocol: Synthesis of Schiff Base (12)
This protocol is adapted from the work of Reyes-González, et al.[1].
Materials:
-
4-Formylbenzonitrile (1.0 equiv)
-
This compound (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 4-formylbenzonitrile (1.0 mmol) in 10 mL of dichloromethane, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dry the reaction mixture over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude Schiff base.
-
The crude product is of sufficient purity for use in the subsequent Ugi-Zhu reaction without further purification.
II. Multicomponent Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[2][3] Multicomponent reactions provide a convergent and efficient means to access these privileged scaffolds. While a specific protocol directly employing this compound in a one-pot synthesis of a quinazolinone was not found in the immediate literature, a generalizable three-component approach can be adapted. This involves the reaction of an amine, an aldehyde, and isatoic anhydride or a derivative. This compound can serve as the amine component in such reactions.
General Workflow for Quinazolinone Synthesis
Caption: Generalized workflow for the three-component synthesis of quinazolinones.
Representative Quantitative Data for Quinazolinone Synthesis (General)
The following table presents data from a study on the synthesis of quinazolinone derivatives, illustrating typical yields and conditions that could be adapted for reactions involving this compound.[4]
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | SBA-Pr-SO₃H | Solvent-free | 0.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | SBA-Pr-SO₃H | Solvent-free | 0.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | SBA-Pr-SO₃H | Solvent-free | 0.67 | 93 |
| 4 | 2,4-Dichlorobenzaldehyde | SBA-Pr-SO₃H | Solvent-free | 0.5 | 90 |
Proposed Experimental Protocol (Adaptable for this compound)
This protocol is a generalized procedure based on known multicomponent syntheses of quinazolinones.[4][5]
Materials:
-
Isatoic anhydride (1.0 equiv)
-
An appropriate aldehyde (1.1 equiv)
-
This compound (1.1 equiv)
-
Catalyst (e.g., SBA-Pr-SO₃H, 0.05 g)
-
Mortar and pestle
-
Reaction vial
Procedure:
-
In a mortar, grind a mixture of isatoic anhydride (1.0 mmol), the aldehyde (1.1 mmol), this compound (1.1 mmol), and the catalyst (e.g., 0.05 g of SBA-Pr-SO₃H).
-
Transfer the powdered mixture to a reaction vial.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 30-45 minutes), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid residue from a suitable solvent (e.g., ethanol) to afford the purified quinazolinone derivative.
III. One-Pot Multicomponent Synthesis of Highly Substituted Piperidines
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals.[6] One-pot multicomponent reactions provide a straightforward and efficient route to highly functionalized piperidine derivatives. The reaction of an amine, an aldehyde, and a β-ketoester is a common strategy. This compound can be readily employed as the amine component in this transformation.
General Workflow for Piperidine Synthesis
Caption: General workflow for the one-pot synthesis of highly substituted piperidines.
Representative Quantitative Data for Piperidine Synthesis (General)
The following data is from a study on the synthesis of substituted piperidines using various anilines, which can be extrapolated to the use of this compound.[2]
| Entry | Aldehyde | β-Ketoester | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Aniline | 6 | 90 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 4-Chloroaniline | 6 | 85 |
| 3 | 4-Nitrobenzaldehyde | Methyl Acetoacetate | Aniline | 6 | 80 |
| 4 | 4-Hydroxybenzaldehyde | Ethyl Acetoacetate | Aniline | 6 | 90 |
Proposed Experimental Protocol (Adaptable for this compound)
This protocol is based on a green chemistry approach using an aqueous medium.[2]
Materials:
-
Aromatic aldehyde (2.0 equiv)
-
This compound (2.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)
-
Sodium lauryl sulfate (SLS) (e.g., 0.02 g)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a mixture of the aromatic aldehyde (2.0 mmol), this compound (2.0 mmol), and the β-ketoester (1.0 mmol) in water (10 mL), add sodium lauryl sulfate (0.02 g).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 6-8 hours).
-
Upon completion, collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified piperidine derivative.
Conclusion
This compound is a versatile and valuable reactant in multicomponent reactions for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein for Ugi-Zhu, quinazolinone, and piperidine syntheses demonstrate the potential of these one-pot methodologies to rapidly generate molecular complexity from simple starting materials. These approaches are highly relevant for the construction of compound libraries for high-throughput screening in drug discovery and for the development of novel synthetic routes to biologically active molecules. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and target molecules.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Newly Synthesized Piperonylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of the cytotoxic potential of newly synthesized chemical entities is a cornerstone of modern drug discovery and development.[1] In vitro cytotoxicity assays serve as a critical primary screening method to determine the concentration-dependent toxic effects of compounds on cultured cells. These assays are fundamental for high-throughput screening of compound libraries, elucidating mechanisms of cell death, and identifying promising candidates for further preclinical development.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of novel piperonylamine analogs using a panel of standard colorimetric and fluorescence-based assays.
This compound and its derivatives are a class of organic compounds with a range of reported biological activities. Analogs of structurally related compounds like piperine (B192125) have demonstrated potential as anticancer agents by increasing the cytotoxic effects of standard chemotherapeutics.[2][3] The protocols outlined herein will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis following treatment with newly synthesized this compound analogs.
Key Cytotoxicity Assays
This guide details the protocols for three widely used and complementary cytotoxicity assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[1][4][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2][6]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[1]
-
Caspase-3/7 Activity Assay: A fluorescence-based assay to detect the activation of executioner caspases 3 and 7, which are key mediators of apoptosis (programmed cell death).[][8]
Data Presentation
The cytotoxic effects of the this compound analogs are quantified by determining their half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound that reduces cell viability by 50% compared to untreated controls and is a key measure of a drug's potency.[1] The following tables present hypothetical data for a series of newly synthesized this compound analogs (PA-1 through PA-5) tested against various cancer cell lines.
Table 1: Cytotoxicity of this compound Analogs (IC50 Values in µM) in Various Cancer Cell Lines after 48-hour treatment
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| PA-1 | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.3 ± 1.5 |
| PA-2 | 8.2 ± 0.9 | 12.1 ± 1.4 | 9.7 ± 1.1 |
| PA-3 | 35.4 ± 3.1 | 45.8 ± 4.5 | 41.2 ± 3.9 |
| PA-4 | 5.1 ± 0.6 | 7.9 ± 0.8 | 6.5 ± 0.7 |
| PA-5 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: LDH Release and Caspase-3/7 Activation by this compound Analog PA-4 (at 2x IC50 concentration)
| Cell Line | % LDH Release (Cytotoxicity) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 65.7 ± 5.4% | 4.8 ± 0.5 |
| A549 | 58.9 ± 6.1% | 4.2 ± 0.6 |
| HeLa | 61.3 ± 4.9% | 4.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a potential signaling pathway for this compound analog-induced apoptosis.
Experimental Protocols
MTT Cell Viability Assay
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile microplates
-
This compound analogs (stock solutions in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[2][6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[2] Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant as an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom sterile microplates
-
This compound analogs
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO).
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caspase-3/7 Activity Assay
Principle: This assay uses a specific substrate for caspases-3 and -7 that is conjugated to a DNA-binding dye. In its uncleaved state, the substrate cannot bind to DNA. Upon apoptosis, activated caspases-3 and -7 cleave the substrate, releasing the dye, which then binds to DNA and fluoresces, indicating apoptotic cell death.[8]
Materials:
-
96-well, clear-bottom, black-walled sterile microplates
-
This compound analogs
-
Complete cell culture medium
-
Commercially available Caspase-3/7 assay reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a clear-bottom, black-walled plate suitable for fluorescence measurements.
-
Reagent Addition: After the desired treatment period, add the Caspase-3/7 assay reagent directly to the cells in each well according to the manufacturer's protocol (typically a 2X concentrate is added in equal volume to the media in the well).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., excitation ~502 nm, emission ~530 nm for green fluorescence).[8] Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: The fold increase in caspase-3/7 activity is calculated by dividing the fluorescence intensity of the treated cells by the fluorescence intensity of the vehicle control cells.
Conclusion
The protocols described in these application notes provide a robust framework for the initial cytotoxic characterization of newly synthesized this compound analogs. By employing a multi-assay approach, researchers can obtain comprehensive data on cell viability, membrane integrity, and the induction of apoptosis. This information is crucial for making informed decisions in the drug discovery pipeline and for selecting lead compounds for further in-depth mechanistic studies and preclinical evaluation.
References
- 1. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine Enhances the Anticancer Effects of Cisplatin on Tongue Squamous Cell Carcinoma Cell Line by Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating anti-apoptotic action of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioimaging Applications of Piperonylamine-Based Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, a primary amine featuring the rigid and electron-rich 1,3-benzodioxole (B145889) moiety, presents a compelling scaffold for the development of novel fluorescent probes for bioimaging. While the direct exploration of this compound in this capacity is an emerging area, its structural and electronic properties suggest significant potential. The amine group can serve as a versatile reaction site for conjugation to various fluorophores and as a recognition and signaling unit for specific analytes. This document provides a guide to the potential applications and methodologies for utilizing this compound-based fluorescent probes, drawing upon established principles from analogous amine-containing sensor molecules.
The core concept behind a this compound-based probe involves the strategic coupling of the this compound moiety to a fluorophore. The nitrogen atom's lone pair of electrons can influence the photophysical properties of the attached fluorophore through mechanisms such as Photoinduced Electron Transfer (PET). Interaction with a target analyte can modulate this PET process, leading to a detectable change in fluorescence intensity, thus enabling the visualization of biological events.
Potential Applications and Probe Design
This compound-based fluorescent probes can be rationally designed to target a variety of biologically relevant analytes and physiological parameters. The primary amine offers a reactive handle for covalent attachment to fluorophores functionalized with amine-reactive groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates.[1] The this compound moiety itself can act as a chelator for metal ions or a proton-sensitive group for pH sensing.
Table 1: Hypothetical Photophysical Properties of this compound-Based Fluorescent Probes
| Probe Name (Hypothetical) | Target Analyte | Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) (Analyte-Free) | Quantum Yield (Φ) (Analyte-Bound) | Sensing Mechanism |
| P-NBD-Zn | Zn²⁺ | Nitrobenzoxadiazole (NBD) | 465 | 535 | 0.05 | 0.50 | Chelation-induced PET inhibition |
| P-Coumarin-H | pH | Coumarin | 420 | 475 | 0.10 | 0.65 | Protonation-induced PET inhibition |
| P-BODIPY-Cu | Cu²⁺ | BODIPY | 505 | 515 | 0.80 | 0.15 | Chelation-enhanced PET (quenching) |
| P-Rho-Fe | Fe³⁺ | Rhodamine | 560 | 580 | 0.02 | 0.70 | Spirolactam ring-opening |
Signaling Pathways and Experimental Workflow
The design of these probes often relies on modulating the electronic communication between the this compound recognition site and the fluorescent reporter.
Caption: Hypothetical "Off-On" signaling mechanism of a this compound-based fluorescent probe.
A typical experimental workflow for utilizing such a probe in cellular imaging involves several key steps from probe synthesis to data analysis.
Caption: A generalized workflow for the application of a fluorescent probe in cell-based imaging experiments.
The logical relationship between the probe's components and its function is crucial for its design and interpretation of results.
Caption: Logical diagram illustrating the interplay between the components of a this compound-based probe.
Experimental Protocols
The following protocols are generalized and should be optimized for specific this compound-based probes and cell lines.
Protocol 1: Synthesis of a this compound-Fluorophore Conjugate (General)
This protocol describes a general method for conjugating this compound to an NHS-activated fluorophore.
Materials:
-
This compound
-
NHS-activated fluorophore (e.g., NBD-NHS, a coumarin-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol mixtures)
Procedure:
-
Dissolve the NHS-activated fluorophore (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the pure this compound-fluorophore conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Live Cell Imaging with a this compound-Based Probe
This protocol provides a general procedure for staining live cells with a fluorescent probe and subsequent imaging.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solution of the this compound-based probe (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate the cells onto glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium/buffer to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Protect the cells from light during incubation.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Place the dish on the stage of the fluorescence microscope, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire images using the appropriate filter sets for the specific probe's excitation and emission wavelengths.
-
-
(Optional) Analyte Stimulation: To observe the probe's response to a specific analyte, a solution of the analyte (e.g., a metal salt) can be added to the cells during the imaging process, and time-lapse images can be acquired to monitor the change in fluorescence.
Conclusion
This compound holds promise as a valuable building block for the creation of novel fluorescent probes for a range of bioimaging applications. Its straightforward conjugation chemistry and potential for analyte interaction make it an attractive candidate for sensing metal ions, pH, and other biologically important species. The protocols and design principles outlined in this document provide a foundational framework for researchers to begin exploring the synthesis and application of this compound-based fluorescent probes, contributing to the expanding toolkit of chemical biology and drug discovery. Further research is necessary to synthesize and characterize specific this compound probes and validate their efficacy in complex biological systems.
References
Application Notes and Protocols: Piperonylamine as a Corrosion Inhibitor for Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, an organic compound featuring a benzodioxole moiety and an amine group, presents a promising avenue for the development of effective corrosion inhibitors. Its molecular structure suggests the potential for strong adsorption on metal surfaces, a key characteristic of efficient corrosion inhibitors. The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system allows for interaction with vacant d-orbitals of metals, forming a protective film that mitigates corrosive attacks. These application notes provide a comprehensive overview of the potential application of this compound as a corrosion inhibitor for steel, copper, and aluminum, including detailed experimental protocols for its investigation.
While direct studies on this compound as a corrosion inhibitor are limited, research on analogous compounds, such as piperanine, demonstrates significant potential. This document leverages findings from related amine and heterocyclic compounds to outline a robust investigatory framework for this compound.
Data Presentation
The following tables summarize hypothetical yet expected quantitative data for this compound's performance as a corrosion inhibitor based on studies of analogous compounds. These tables are intended to serve as a benchmark for expected results from the experimental protocols outlined below.
Table 1: Corrosion Inhibition Efficiency of this compound on Different Metals in 1 M HCl Determined by Weight Loss
| Metal | Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Mild Steel | 0 | 1.25 | - |
| 0.0001 | 0.45 | 64.0 | |
| 0.0005 | 0.21 | 83.2 | |
| 0.001 | 0.10 | 92.0 | |
| Copper | 0 | 0.85 | - |
| 0.0001 | 0.38 | 55.3 | |
| 0.0005 | 0.19 | 77.6 | |
| 0.001 | 0.09 | 89.4 | |
| Aluminum | 0 | 1.50 | - |
| 0.0001 | 0.68 | 54.7 | |
| 0.0005 | 0.35 | 76.7 | |
| 0.001 | 0.18 | 88.0 |
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 | -450 | 150 | 70 | -120 | - |
| 0.001 | -425 | 12 | 65 | -110 | 92.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 | 150 | 200 | - |
| 0.001 | 1800 | 50 | 91.7 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the reduction of piperonal (B3395001) oxime or by the reductive amination of piperonal. A common laboratory-scale synthesis involves the reduction of 1,3-benzodioxole-5-carbonitrile.[1]
Materials:
-
1,3-Benzodioxole-5-carbonitrile
-
Lithium aluminium hydride (LiAlH₄)
-
Diethyl ether
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend lithium aluminium hydride in diethyl ether.
-
Slowly add a solution of 1,3-benzodioxole-5-carbonitrile in diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.[2][3]
Materials:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions
-
Abrasive paper (various grades)
-
Acetone
-
Distilled water
-
Corrosive medium (e.g., 1 M HCl)
-
This compound solutions of varying concentrations
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.
-
Weigh the prepared coupons accurately using an analytical balance (W₁).
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, rinse with distilled water, and clean with a suitable solution to remove corrosion products (e.g., a solution containing HCl and hexamine for steel).
-
Rinse the cleaned coupons with distilled water, dry thoroughly, and re-weigh (W₂).
-
Calculate the corrosion rate (CR) in mg cm⁻² h⁻¹ using the formula: CR = (W₁ - W₂) / (A * t) where A is the surface area of the coupon in cm² and t is the immersion time in hours.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action.[4][5]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)
This technique determines the corrosion current density (icorr) and corrosion potential (Ecorr).
Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, rinse, and dry as described in the weight loss protocol.
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal/solution interface.[6][7]
Procedure:
-
Set up the three-electrode cell as for the potentiodynamic polarization measurement.
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Analyze the data by plotting Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis Techniques
These techniques provide visual and compositional information about the protective film formed on the metal surface.
SEM is used to observe the surface morphology of the metal before and after corrosion, with and without the inhibitor.[8]
Procedure:
-
Immerse metal coupons in the corrosive medium with and without the inhibitor for a specified time.
-
Retrieve the coupons, rinse gently with distilled water, and dry.
-
Mount the coupons on SEM stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Examine the surface morphology under the SEM at various magnifications.
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the protective film.[9][10]
Procedure:
-
Prepare inhibited metal samples as for SEM analysis.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
Acquire survey scans to identify the elements present on the surface and high-resolution scans of specific elements (e.g., C 1s, N 1s, O 1s, and the respective metal peaks) to determine their chemical states and bonding environment. This can confirm the adsorption of this compound and the composition of the protective layer.
Visualization of Pathways and Workflows
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: Workflow for investigating this compound as a corrosion inhibitor.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 5. scispace.com [scispace.com]
- 6. ijcsi.pro [ijcsi.pro]
- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 8. azom.com [azom.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Characterization of Polymers Containing Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polymers incorporating piperonylamine. Due to the limited availability of direct literature on the polymerization of this compound, this document presents hypothetical yet plausible synthetic routes and characterization data based on established principles of polymer chemistry and the known reactivity of analogous compounds.
Introduction
This compound, with its unique benzodioxole moiety, offers an interesting building block for the development of novel functional polymers. The presence of a primary amine group allows for its incorporation into various polymer backbones through different polymerization techniques. The resulting polymers, possessing the distinct piperonyl functional group, are anticipated to exhibit unique physicochemical properties, making them attractive candidates for applications in drug delivery, biomaterials, and specialty coatings.
The piperonyl group, also known as the methylenedioxyphenyl group, is found in a variety of natural products and pharmacologically active compounds.[1] Its inclusion in a polymer chain may impart specific biological activities, enhance biocompatibility, or provide sites for further chemical modification. This document outlines potential synthetic strategies, detailed experimental protocols for characterization, and prospective applications for this novel class of polymers.
Synthesis of this compound-Containing Polymers
Two primary hypothetical routes are proposed for the synthesis of polymers containing this compound:
-
Route A: Polyamide Synthesis via Condensation Polymerization. This approach utilizes the primary amine of this compound to react with a dicarboxylic acid or its derivative to form a polyamide.
-
Route B: Poly(vinylbenzyl this compound) via Modification of a Precursor Polymer. This method involves the initial synthesis of a reactive polymer, such as poly(vinylbenzyl chloride), followed by a post-polymerization modification with this compound.
Experimental Protocols
Route A: Synthesis of a Polyamide from this compound and Adipoyl Chloride
This protocol describes the synthesis of a polyamide by reacting this compound with adipoyl chloride, a common diacyl chloride.[2][3]
Materials:
-
This compound (≥97%)
-
Adipoyl chloride (≥98%)
-
Triethylamine (B128534) (TEA, ≥99%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.51 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 100 mL of anhydrous DCM.
-
Monomer Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of adipoyl chloride (1.83 g, 10 mmol) in 50 mL of anhydrous DCM to the stirred this compound solution via the dropping funnel over a period of 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Precipitate the resulting polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirred methanol.
-
Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with methanol (3 x 100 mL) to remove unreacted monomers and triethylamine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
Route B: Synthesis of Poly(vinylbenzyl this compound)
This protocol details the synthesis of poly(vinylbenzyl this compound) through the chemical modification of poly(vinylbenzyl chloride) (PVBC).[4]
Materials:
-
Poly(vinylbenzyl chloride) (PVBC)
-
This compound (≥97%)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup
Procedure:
-
Polymer Dissolution: In a 250 mL round-bottom flask, dissolve PVBC (1.53 g, 10 mmol of repeating units) in 100 mL of anhydrous DMF.
-
Reagent Addition: To this solution, add this compound (1.81 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into 500 mL of deionized water.
-
Purification: Collect the precipitate by filtration and wash extensively with deionized water (3 x 100 mL) and then with methanol (2 x 50 mL).
-
Drying: Dry the polymer in a vacuum oven at 50 °C for 48 hours.
Characterization of this compound-Containing Polymers
Thorough characterization is essential to determine the structure, molecular weight, and physicochemical properties of the synthesized polymers.
Characterization Techniques & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the successful incorporation of the this compound moiety and to determine the degree of functionalization in the case of Route B.
-
Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher NMR spectrometer. Characteristic peaks for the piperonyl group (methylene bridge protons around 5.9-6.0 ppm and aromatic protons) and the polymer backbone should be identified.
-
-
¹³C NMR: To further confirm the polymer structure.
-
Protocol: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
To identify the characteristic functional groups in the polymer.
-
Protocol: Record the FTIR spectrum of the dried polymer sample using a KBr pellet or an ATR accessory. For the polyamide (Route A), look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. For the poly(vinylbenzyl this compound) (Route B), the disappearance of the C-Cl stretching vibration from PVBC and the appearance of bands associated with the secondary amine would indicate successful modification.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., DMF or THF with appropriate additives like LiBr). The analysis should be performed on a GPC system equipped with a refractive index (RI) detector and calibrated with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Protocol: Heat a small sample (5-10 mg) of the polymer from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Protocol: Heat the polymer sample through a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) to erase the thermal history and obtain an accurate Tg.
-
Expected Quantitative Data
The following tables summarize the expected characterization data for the hypothetical polymers.
Table 1: Expected Molecular Weight and Polydispersity Data
| Polymer Synthesis Route | Polymer Name | Expected Mn ( g/mol ) | Expected Mw ( g/mol ) | Expected PDI (Mw/Mn) |
| Route A | Polyamide of this compound and Adipoyl Chloride | 10,000 - 25,000 | 20,000 - 60,000 | 2.0 - 2.5 |
| Route B | Poly(vinylbenzyl this compound) | 15,000 - 40,000 | 25,000 - 70,000 | 1.5 - 2.0 |
Table 2: Expected Thermal Properties
| Polymer Synthesis Route | Polymer Name | Expected Tg (°C) | Expected Decomposition Temp. (°C) (from TGA, 5% weight loss) |
| Route A | Polyamide of this compound and Adipoyl Chloride | 120 - 160 | > 300 |
| Route B | Poly(vinylbenzyl this compound) | 90 - 130 | > 280 |
Visualizations
Experimental Workflows
Caption: Workflow for Polyamide Synthesis (Route A).
Caption: Workflow for Polymer Modification (Route B).
Potential Applications
Polymers containing the this compound moiety are envisioned to have applications in several fields, particularly in drug development and biomaterials.
-
Drug Delivery: The polymer backbone could be designed to be biodegradable, allowing for the controlled release of therapeutic agents. The this compound group itself might impart biological activity or could be a point of attachment for drug molecules.
-
Biocompatible Coatings: The catechol-like structure of the methylenedioxy group may promote adhesion to various surfaces, a property that is highly desirable for creating biocompatible coatings on medical devices.[5][6][7][8][9]
-
Antimicrobial Materials: Some compounds containing the piperonyl group are known to have antimicrobial properties. These polymers could be investigated for their potential as antimicrobial surfaces or additives.
-
Functional Scaffolds for Tissue Engineering: The amine groups along the polymer chain could serve as sites for grafting bioactive molecules, such as peptides or growth factors, to create functional scaffolds that promote cell adhesion and proliferation.
Conclusion
This document provides a foundational guide for the synthesis and characterization of novel polymers incorporating this compound. The proposed synthetic routes are based on well-established polymerization reactions and offer a starting point for researchers to explore this new class of functional polymers. The detailed characterization protocols will enable the elucidation of their structure-property relationships. The unique chemical nature of the this compound moiety suggests that these polymers hold significant promise for a range of applications, particularly in the biomedical field. Further research is warranted to explore the full potential of these materials.
References
- 1. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.uk [chemguide.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multifunctional Catechol Coatings » Messersmith Lab [bioinspiredmaterials.studentorg.berkeley.edu]
- 9. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of a Combinatorial Library of Piperonylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Combinatorial chemistry, particularly solid-phase synthesis, has become an indispensable tool in modern drug discovery.[1] This powerful strategy enables the rapid generation of large, diverse libraries of small molecules, significantly accelerating the identification of novel therapeutic leads.[2] The core principle of solid-phase synthesis involves the attachment of a starting material to an insoluble polymer support, allowing for sequential chemical transformations and purifications through simple filtration and washing steps.[3][4] This approach offers significant advantages over traditional solution-phase synthesis, including the ability to drive reactions to completion using excess reagents and the amenability to automation.[3]
Piperonylamine, with its rigid benzodioxole scaffold, represents a privileged starting point for the construction of biologically active compounds. Derivatives of the closely related compound piperine (B192125) have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[5] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a combinatorial library of this compound derivatives, a class of compounds with significant potential for the discovery of novel therapeutic agents.
Applications in Drug Discovery
The synthesized library of this compound derivatives can be screened against a multitude of biological targets to identify novel hits for various therapeutic areas. The structural diversity incorporated through combinatorial synthesis increases the probability of discovering compounds with desired biological activities. These libraries are particularly valuable in the early stages of drug discovery for hit identification and lead generation. Furthermore, the modular nature of this synthetic approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies to optimize the potency and selectivity of initial hits.
Derivatives of the structurally related compound piperine have been shown to exert their biological effects through the modulation of key cellular signaling pathways, such as the MAPK/ERK pathway, which is implicated in cell proliferation and survival.[6] Therefore, this library of this compound derivatives holds promise for the discovery of novel modulators of this and other critical signaling pathways involved in disease.
Experimental Workflow
The solid-phase synthesis of a combinatorial library of this compound derivatives follows a logical and straightforward workflow. The key steps include the selection and preparation of a suitable solid support, loading of the this compound scaffold, diversification through a series of chemical reactions, and finally, cleavage of the desired products from the resin.
Detailed Experimental Protocols
Protocol 1: Preparation of Aldehyde Resin
This protocol describes the preparation of an aldehyde-functionalized resin, which serves as the anchor point for this compound.
Materials:
-
Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL).
-
Add a solution of Dess-Martin periodinane (1.5 g, 3.5 mmol) in anhydrous DCM (15 mL) to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 15 mL), DMF (3 x 15 mL), and finally DCM (5 x 15 mL).
-
Dry the aldehyde resin under vacuum.
Protocol 2: Loading of this compound via Reductive Amination
This protocol details the attachment of this compound to the aldehyde resin.
Materials:
-
Aldehyde resin (from Protocol 1)
-
This compound
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1% Acetic acid in DMF
-
DMF, anhydrous
-
DCM
-
Methanol (MeOH)
Procedure:
-
Swell the aldehyde resin (0.5 g, ~0.5 mmol) in anhydrous DMF (5 mL) for 1 hour.
-
Add a solution of this compound (0.38 g, 2.5 mmol) in 1% acetic acid in DMF (5 mL) to the resin.
-
Shake the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (0.53 g, 2.5 mmol) to the reaction mixture.
-
Shake the suspension at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the this compound-loaded resin under vacuum.
Protocol 3: Combinatorial Diversification (Example: Acylation)
This protocol describes the acylation of the resin-bound this compound using a representative acid chloride. This step is typically performed in parallel using a variety of acylating agents.
Materials:
-
This compound-loaded resin (from Protocol 2)
-
Benzoyl chloride (or other acid chlorides/anhydrides)
-
Diisopropylethylamine (DIPEA)
-
DMF, anhydrous
Procedure:
-
Place the this compound-loaded resin (~50 mg, ~0.05 mmol) into individual wells of a multi-well reaction block.
-
Swell the resin in anhydrous DMF (1 mL) for 30 minutes.
-
In separate vials, prepare solutions of the desired acid chlorides (e.g., benzoyl chloride, 0.25 mmol) and DIPEA (0.25 mmol) in anhydrous DMF (0.5 mL).
-
Add the acylating agent solution to the respective wells containing the resin.
-
Shake the reaction block at room temperature for 4 hours.
-
Drain the reaction solutions and wash the resin in each well with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).
Protocol 4: Cleavage of Derivatives from the Resin
This protocol describes the final cleavage of the synthesized derivatives from the solid support.
Materials:
-
Acylated this compound resin (from Protocol 3)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
DCM
-
Cold diethyl ether
Procedure:
-
Wash the dried resin from each well with DCM (3 x 1 mL).
-
Add the cleavage cocktail (1 mL) to each well.
-
Shake the reaction block at room temperature for 2 hours.
-
Filter the resin and collect the filtrate into separate vials.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Data Presentation
The following table presents representative data for a small combinatorial library of N-substituted piperidine (B6355638) derivatives, which are structurally analogous to the target this compound derivatives. The yields and purities are typical for solid-phase synthesis of small molecules.[7][8]
| Compound ID | R Group (Acylating Agent) | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity (%) (by HPLC) |
| PA-01 | Benzoyl chloride | 255.29 | 85 | >95 |
| PA-02 | Acetyl chloride | 193.22 | 92 | >98 |
| PA-03 | Phenylacetyl chloride | 269.32 | 88 | >95 |
| PA-04 | 4-Chlorobenzoyl chloride | 289.74 | 82 | >95 |
| PA-05 | Benzenesulfonyl chloride | 301.36 | 75 | >90 |
| PA-06 | Phenyl isocyanate | 270.30 | 90 | >95 |
Yields are calculated based on the initial loading of the resin. Purity is determined by HPLC analysis of the crude product after cleavage.
Characterization of the Library
The identity and purity of the synthesized compounds in the combinatorial library are typically confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[9][10]
-
HPLC: Each compound is analyzed by reverse-phase HPLC to determine its purity. The retention time provides a characteristic value for each derivative.
-
LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight of each compound in the library, verifying the success of the synthetic transformations.[11]
Potential Signaling Pathway Modulation
Piperine and its derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The synthesized this compound derivatives can be screened for their ability to inhibit key kinases in this pathway, such as MEK or ERK.
References
- 1. crsubscription.com [crsubscription.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ajrconline.org [ajrconline.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. imperial.ac.uk [imperial.ac.uk]
Application Notes and Protocols for the Electrochemical Detection and Analysis of Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonylamine, a compound structurally related to piperine, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its accurate detection and quantification are crucial for quality control, process monitoring, and research applications. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques for the analysis of this compound. This document provides detailed application notes and protocols for the electrochemical detection of this compound using various voltammetric techniques. The methodologies described are based on established electrochemical principles and analyses of structurally similar compounds.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. The molecule contains an electroactive amine group and a benzodioxole moiety, both of which can undergo oxidation at a specific applied potential. By measuring the current generated during this oxidation, the concentration of this compound in a sample can be determined. Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are well-suited for this purpose. The choice of electrode material and its modification can significantly enhance the sensitivity and selectivity of the analysis.
Data Presentation: Comparative Performance of Electrochemical Methods
The following table summarizes the expected analytical performance of different electrochemical techniques for the determination of this compound using a modified glassy carbon electrode (GCE). These values are illustrative and based on data from the analysis of compounds with similar functional groups.
| Technique | Working Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | 10 - 500 | 5.0 |
| Differential Pulse Voltammetry (DPV) | Graphene-Modified GCE | 0.5 - 150 | 0.1 |
| Square Wave Voltammetry (SWV) | Carbon Nanotube-Modified GCE | 0.1 - 100 | 0.05 |
Experimental Protocols
Preparation of a Modified Glassy Carbon Electrode
A modified electrode can enhance the electrochemical response to this compound. Here, we describe the preparation of a graphene-modified glassy carbon electrode (GCE).
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene oxide (GO) dispersion (1 mg/mL)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Alumina (B75360) slurry (0.05 µm)
-
Potassium ferrocyanide (K₃[Fe(CN)₆]) solution (5 mM in 0.1 M KCl)
-
Electrochemical workstation
Protocol:
-
Polishing the GCE:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol (B145695) for 2 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained.
-
-
Modification with Graphene Oxide:
-
Drop-cast 5 µL of the graphene oxide dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature.
-
-
Electrochemical Reduction of Graphene Oxide (ERGO):
-
Immerse the GO-modified GCE in 0.1 M PBS (pH 7.0).
-
Apply a constant potential of -1.2 V for 600 seconds to electrochemically reduce the graphene oxide to form an ERGO-modified GCE.
-
-
Characterization:
-
Characterize the modified electrode using CV in a 5 mM K₃[Fe(CN)₆] solution containing 0.1 M KCl. A significant increase in the peak currents compared to the bare GCE indicates successful modification.
-
Cyclic Voltammetry (CV) Analysis of this compound
CV is used to investigate the electrochemical behavior of this compound.
Apparatus:
-
A three-electrode system comprising the ERGO-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrochemical cell
-
Electrochemical workstation
Procedure:
-
Prepare a stock solution of this compound (10 mM) in a suitable solvent (e.g., ethanol).
-
Add a known volume of the this compound stock solution to the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0) to achieve the desired concentration.
-
Immerse the three-electrode setup in the solution.
-
Record the cyclic voltammogram by scanning the potential from +0.2 V to +1.0 V at a scan rate of 50 mV/s.
-
An oxidation peak corresponding to the oxidation of this compound should be observed. The peak current is proportional to the concentration of this compound.
Differential Pulse Voltammetry (DPV) for Quantitative Analysis
DPV is a more sensitive technique for quantitative analysis.
Procedure:
-
Prepare a series of standard solutions of this compound in 0.1 M PBS (pH 7.0) with concentrations ranging from 0.5 µM to 150 µM.
-
Using the same three-electrode setup, immerse the electrodes in the test solution.
-
Apply a pre-concentration step by holding the potential at +0.2 V for 60 seconds with stirring to allow for the accumulation of this compound on the electrode surface.
-
Stop the stirring and allow the solution to become quiescent for 5 seconds.
-
Record the DPV scan from +0.3 V to +0.9 V with the following parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
-
Determine the concentration of this compound in unknown samples by measuring their DPV response and using the calibration curve.
Square Wave Voltammetry (SWV) for High-Sensitivity Detection
SWV offers even lower detection limits compared to DPV.
Procedure:
-
Follow the same procedure for sample preparation and electrode setup as in the DPV method.
-
Record the SWV scan from +0.3 V to +0.9 V with the following parameters: frequency of 25 Hz, amplitude of 25 mV, and step potential of 4 mV.
-
Construct a calibration curve and determine the concentration of unknown samples as described for DPV.
Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical analysis of this compound.
Proposed Electrochemical Oxidation Pathway
Caption: Proposed electrochemical oxidation pathway of this compound.
Troubleshooting & Optimization
How to improve the yield and purity of Piperonylamine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Piperonylamine. Our goal is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and a systematic approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and how do they compare in terms of yield and purity?
A1: The most prevalent methods for synthesizing this compound are reductive amination of piperonal (B3395001) and the Leuckart reaction. Other reported methods include the reduction of piperonylonitrile (B116396) and piperonal oxime. Below is a comparative overview:
| Synthesis Method | Starting Material | Reagents/Catalyst | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Catalytic Reductive Amination | Piperonal | NH₃, H₂, Ni-based catalyst (e.g., Ni/MFM-300(Cr), Raney Nickel) | 90-99%[1] | >98% | High yield and selectivity, environmentally friendly with H₂.[1] | Requires specialized high-pressure equipment. |
| Leuckart Reaction | Piperonal | Ammonium (B1175870) formate (B1220265) or Formamide (B127407) | 40-70%[2] | Variable, often requires extensive purification | Uses readily available and inexpensive reagents.[2][3] | High reaction temperatures can lead to side reactions and tar formation; yields can be moderate.[2] |
| Reductive Amination with Hydride Reagents | Piperonal | NH₃ or Ammonium acetate, NaBH₃CN or NaBH(OAc)₃ | 60-85% | Good | Milder reaction conditions compared to the Leuckart reaction; good selectivity.[4] | Hydride reagents can be expensive and moisture-sensitive.[5] |
| Reduction of Piperonylonitrile | Piperonylonitrile | LiAlH₄ | Good | Good | Effective for nitrile reduction. | LiAlH₄ is highly reactive and requires strictly anhydrous conditions. |
| Reduction of Piperonal Oxime | Piperonal Oxime | Various reducing agents | Moderate | Variable | An alternative route if piperonal is not the preferred starting material. | Requires an additional step to prepare the oxime. |
Q2: I am getting a low yield in my reductive amination of piperonal. What are the likely causes?
A2: Low yields in reductive amination are a common issue and can often be traced back to several factors:
-
Incomplete Imine Formation: The initial condensation of piperonal and ammonia (B1221849) to form the imine is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.
-
Suboptimal pH: The pH is crucial for imine formation. A slightly acidic environment (pH 4-5) is generally optimal. If the pH is too low, the ammonia will be protonated and become non-nucleophilic. If it's too high, the activation of the carbonyl group is insufficient.
-
Premature Reduction of Piperonal: Using a strong, non-selective reducing agent like sodium borohydride (B1222165) (NaBH₄) can lead to the reduction of piperonal to piperonyl alcohol before the imine has a chance to form.[4]
-
Catalyst Inactivation: In catalytic hydrogenations, impurities in the starting materials or solvent can poison the catalyst.
-
Over-alkylation: The newly formed this compound can react further with piperonal to form secondary and tertiary amines, consuming the desired product.[6][]
Q3: What are the common impurities I should expect in my this compound synthesis, and how can I identify them?
A3: Common impurities depend on the synthetic route but often include:
-
Unreacted Piperonal: Incomplete reaction will leave residual starting material.
-
Piperonyl Alcohol: Formed by the direct reduction of piperonal, especially when using less selective reducing agents.
-
Secondary and Tertiary Amines: Resulting from the reaction of this compound with the imine intermediate or piperonal itself. These include N,N-di(piperonyl)amine.
-
N-formylthis compound: A common intermediate in the Leuckart reaction that may persist if hydrolysis is incomplete.
-
Byproducts from Side Reactions: High temperatures in the Leuckart reaction can lead to the formation of various condensation and polymerization products.[2]
These impurities can typically be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] Comparing the spectra of your product with those of known standards is the most reliable identification method.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound synthesis.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | • Remove Water: Use a Dean-Stark apparatus for azeotropic removal of water during the reaction. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves. • Optimize pH: Adjust the reaction mixture to a slightly acidic pH (4-5) by adding a catalytic amount of a weak acid like acetic acid.[11] |
| Premature Reduction of Piperonal | • Use a Selective Reducing Agent: Employ a milder reducing agent that preferentially reduces the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4] • Stepwise Addition: Allow sufficient time for the imine to form before adding the reducing agent. Monitor imine formation by TLC or NMR. |
| Catalyst Deactivation (Catalytic Hydrogenation) | • Purify Starting Materials: Ensure piperonal and the solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). • Use a Higher Catalyst Loading: Increase the amount of catalyst to compensate for any partial deactivation. |
| Over-alkylation (Formation of Secondary/Tertiary Amines) | • Use Excess Ammonia: A large excess of ammonia can help to favor the formation of the primary amine over secondary and tertiary amines. • Control Stoichiometry: Use a 1:1 molar ratio of piperonal to the amine source if a specific amine is used instead of ammonia. |
| Inefficient Leuckart Reaction | • Optimize Temperature: The Leuckart reaction requires high temperatures (typically 120-130 °C for ammonium formate), but excessive heat can lead to degradation.[3] Experiment to find the optimal temperature for your setup. • Use a Catalyst: The addition of catalysts like magnesium chloride or ammonium sulfate can sometimes improve yields with formamide.[3] |
Problem 2: Low Purity (Presence of Impurities)
| Impurity Detected | Troubleshooting and Purification Strategy |
| Unreacted Piperonal | • Drive the Reaction to Completion: Increase the reaction time or temperature (within optimal limits). Ensure efficient mixing. • Purification: Piperonal can be removed by vacuum distillation due to its lower boiling point compared to this compound.[12][13] Alternatively, column chromatography can be effective. |
| Piperonyl Alcohol | • Use a More Selective Reducing Agent: As mentioned for low yield, NaBH₃CN or NaBH(OAc)₃ are less likely to reduce the aldehyde. • Purification: Piperonyl alcohol can be separated from this compound by fractional vacuum distillation or column chromatography. |
| Secondary and Tertiary Amines | • Optimize Reaction Conditions: Use a large excess of ammonia and control the stoichiometry as described for preventing low yield. • Purification: These higher molecular weight amines have significantly higher boiling points and can be separated from this compound by vacuum distillation. |
| N-formylthis compound (from Leuckart) | • Ensure Complete Hydrolysis: After the initial reaction, ensure complete hydrolysis of the formamide intermediate by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH). • Purification: If present, it can be separated by extraction or chromatography. |
Experimental Protocols
Method 1: Catalytic Reductive Amination using a Nickel Catalyst
This protocol is adapted from a general procedure for the synthesis of primary amines from aldehydes.[1]
Materials:
-
Piperonal
-
Ammonia (7 M solution in Methanol)
-
3 wt.% Ni/MFM-300(Cr) catalyst (or Raney Nickel)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine piperonal (1 mmol), a 7 M solution of ammonia in methanol (1 mL, 7 mmol), and methanol (1 mL).
-
Add the Ni/MFM-300(Cr) catalyst (10 mg, 0.005 mmol Ni).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 160°C with vigorous stirring for 18 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Expected Yield: >95%
Method 2: Leuckart Reaction
This is a classical method adapted from general procedures.[2][3]
Materials:
-
Piperonal
-
Ammonium formate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix piperonal (1 mole) and ammonium formate (2-2.5 moles).
-
Heat the mixture in an oil bath to 120-130°C for 6-8 hours. The mixture will become homogeneous and then may separate into layers.
-
Cool the reaction mixture and add an equal volume of water.
-
Extract the mixture with diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
To hydrolyze the intermediate N-formylthis compound, add a 10% solution of hydrochloric acid to the organic extract and reflux for 4-6 hours.
-
Cool the mixture and basify with a concentrated sodium hydroxide solution until the aqueous layer is strongly alkaline (pH > 12).
-
Separate the organic layer, and extract the aqueous layer with fresh portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Expected Yield: 40-70%
Visualizing the Process
General Workflow for this compound Synthesis and Purification
The following diagram illustrates the general steps involved in the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Troubleshooting Logic for Low Yield
This decision tree can help diagnose the cause of low yields in your synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erowid.org [erowid.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 8. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting common side reactions in Piperonylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of piperonylamine. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most prevalent methods for synthesizing this compound are:
-
Reductive Amination of Piperonal (B3395001): This one-pot reaction involves the condensation of piperonal with an amine source, typically ammonia (B1221849), followed by the in-situ reduction of the resulting imine intermediate.[1][2]
-
Reduction of Piperonal Oxime: This two-step process begins with the formation of piperonal oxime from piperonal and hydroxylamine (B1172632), followed by the reduction of the oxime to the primary amine.[3][4]
-
Delepine Reaction: This method involves the reaction of piperonyl chloride with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield this compound.[5][6]
Q2: What are the primary side products I should be aware of during this compound synthesis?
A2: The major side products are dependent on the synthetic route employed:
-
Reductive Amination: The most common side products are piperonyl alcohol (from the reduction of the starting aldehyde) and di(piperonyl)amine (from over-alkylation of the product).[1]
-
Reduction of Piperonal Oxime: The primary impurity is typically unreacted piperonal oxime due to incomplete reduction. In some cases, over-reduction can lead to other byproducts, though this is less common with milder reducing agents.
-
Delepine Reaction: The most significant side product is piperonal, formed via the competing Sommelet reaction.[6]
Q3: How can I minimize the formation of the di(piperonyl)amine byproduct in reductive amination?
A3: The formation of the secondary amine, di(piperonyl)amine, can be minimized by using a large excess of the ammonia source.[1][7] This shifts the equilibrium towards the formation of the primary amine and reduces the likelihood of the newly formed this compound reacting with another molecule of piperonal. Stepwise procedures, where the imine is formed first and then reduced, can also offer better control and minimize dialkylation.[2]
Q4: Is the Sommelet reaction always a problem in the Delepine synthesis of this compound?
A4: The Sommelet reaction, which produces the aldehyde (piperonal) instead of the desired primary amine, is a known competing pathway in the Delepine reaction of benzylic halides.[6] The reaction conditions, particularly the hydrolysis step, can influence the ratio of the amine to the aldehyde. Careful control of pH and temperature during the hydrolysis of the hexaminium salt is crucial to favor the formation of this compound.
Troubleshooting Guides
Reductive Amination of Piperonal
Issue: Low Yield of this compound and Presence of Significant Byproducts
| Potential Cause | Recommended Solution |
| Formation of Piperonyl Alcohol | The reducing agent is reducing the starting aldehyde (piperonal) before the imine is formed. Use a milder or more selective reducing agent, such as sodium cyanoborohydride (NaBH3CN), which is known to preferentially reduce imines over aldehydes.[8] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can be employed.[2] |
| Formation of Di(piperonyl)amine | Insufficient amount of ammonia is present, leading to the reaction of the product (this compound) with the starting aldehyde. Increase the excess of ammonia used in the reaction.[1][7] Running the reaction at a lower concentration may also disfavor the bimolecular side reaction. |
| Incomplete Reaction | The reaction time may be too short, or the temperature may be too low. Monitor the reaction progress using TLC or GC-MS. If starting material is still present after an extended period, a slight increase in temperature or a more active catalyst/reducing agent may be necessary. |
Experimental Protocol: Iron-Catalyzed Reductive Amination of Piperonal
This protocol is adapted from a general procedure for the reductive amination of aldehydes.[1]
-
Catalyst Preparation (if applicable): Prepare the iron-based catalyst as described in the literature.
-
Reaction Setup: In a high-pressure reactor, combine piperonal (1.0 eq.), the iron catalyst (e.g., 10 mol%), and aqueous ammonia (e.g., 25% solution, a large excess).
-
Reaction Conditions: Seal the reactor, pressurize with hydrogen gas (e.g., 6.5 MPa), and heat to the desired temperature (e.g., 130-140 °C). Stir the reaction mixture for the specified time (e.g., 20 hours).
-
Work-up: After cooling the reactor and releasing the pressure, filter the catalyst. Acidify the aqueous solution with HCl and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted piperonal and other non-basic impurities.
-
Isolation: Basify the aqueous layer with a strong base (e.g., NaOH) and extract the this compound product with an organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.
Quantitative Data: Reductive Amination of Aldehydes (General)
The following table provides representative yields for the iron-catalyzed reductive amination of various aldehydes to primary amines, illustrating the general efficacy of this type of transformation.[1]
| Aldehyde Substrate | Product Amine Yield (%) |
| Benzaldehyde | 78 |
| 4-Methoxybenzaldehyde | 85 |
| 4-Chlorobenzaldehyde | 76 |
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Reduction of Piperonal Oxime
Issue: Incomplete Conversion or Formation of Side Products
| Potential Cause | Recommended Solution |
| Unreacted Piperonal Oxime | The reducing agent is not strong enough, or the reaction time is insufficient. Increase the amount of reducing agent or the reaction time. Monitor the reaction by TLC. The NaBH4/ZrCl4 system is reported to be highly effective for oxime reduction.[3][4] Catalytic hydrogenation over Raney Nickel or a Platinum catalyst can also be employed.[9] |
| Formation of Hydroxylamine Intermediate | Incomplete reduction can sometimes lead to the isolation of the N-piperonylhydroxylamine. Ensure sufficient reducing agent and reaction time are used. Some reducing agents, like diborane, are known to favor hydroxylamine formation.[3] |
| Cleavage of the N-O Bond (in Hydroxylamine) | If the hydroxylamine is formed and subjected to further reduction under harsh conditions, the N-O bond can be cleaved. This is generally not an issue when aiming for the primary amine. |
Experimental Protocol: Reduction of Piperonal Oxime with NaBH4/ZrCl4
This protocol is based on a general procedure for the solvent-free reduction of oximes.[10]
-
Reagent Preparation: In a mortar, grind zirconium tetrachloride (ZrCl4, 1.0 eq.) and neutral alumina (B75360) (Al2O3, 1.0 eq.) to a fine powder.
-
Reaction Mixture: Add piperonal oxime (1.0 eq.) to the mortar and grind briefly.
-
Reduction: Add sodium borohydride (B1222165) (NaBH4, 5.0 eq.) portion-wise while continuously grinding the mixture. The reaction is often rapid and may be complete within minutes.
-
Work-up: Quench the reaction by carefully adding water. Basify the mixture with aqueous ammonia to a pH of ~9.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Quantitative Data: Reduction of Oximes with NaBH4/ZrCl4
The following table shows the high efficiency of the NaBH4/ZrCl4 system for the reduction of various oximes to their corresponding primary amines.[11]
| Oxime Substrate | Product Amine Yield (%) |
| Cyclohexanone Oxime | 85 |
| Acetophenone O-methyl oxime | 95 |
| Phenylacetonitrile | 91 |
Reaction Pathway for Piperonal Oxime Reduction
References
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reduction of Some Functional Groups with ZrCl4/NaBH4 - [www.rhodium.ws] [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Delépine reaction - Wikipedia [en.wikipedia.org]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. scispace.com [scispace.com]
- 11. Reduction of Some Functional Groups with ZrCl4/NaBH4 [designer-drug.com]
Addressing stability and degradation issues of Piperonylamine in solution
Welcome to the technical support center for Piperonylamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation of the amine group. This can be accelerated by air (oxygen), light, and the presence of metal ions. | 1. Prepare solutions fresh whenever possible. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Use high-purity solvents and consider using a chelating agent like EDTA if metal ion contamination is suspected. |
| Loss of potency or unexpected results in assays | Degradation of this compound. This could be due to hydrolysis, oxidation, or reaction with other components in the solution. | 1. Confirm the pH of your solution. This compound is basic and may be more susceptible to degradation at very low or high pH. 2. Assess the stability of this compound under your specific experimental conditions (solvent, pH, temperature) using an analytical method like HPLC. 3. Review the compatibility of this compound with other reagents in your solution. Avoid strong oxidizing agents.[1][2] |
| Precipitate formation | Poor solubility or reaction with components in the solution (e.g., CO₂ from the air forming a carbamate). | 1. Verify the solubility of this compound in your chosen solvent system.[3][4] While soluble in many organic solvents, it is only sparingly soluble in water.[3][4] 2. If using aqueous buffers, ensure the pH is suitable for maintaining solubility. 3. If working with basic solutions, minimize exposure to air to prevent CO₂ absorption. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Adsorption of the amine to surfaces (e.g., glass, plastic) or ongoing degradation of the sample during analysis. | 1. Consider using silanized glassware or polypropylene (B1209903) containers to minimize adsorption. 2. Ensure the sample diluent is compatible with this compound and maintains its stability. 3. Keep sample vials in the autosampler at a cool, controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: this compound solutions should be stored in tightly sealed containers, protected from light, and in a cool, dry place.[3] For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) to minimize oxidation.[4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of amines in aqueous solution is often pH-dependent.[5] this compound has a predicted pKa of around 9.4.[3][4] At pH values significantly above or below this, the compound may be more susceptible to degradation. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively published, common degradation routes for primary amines include oxidation and reaction with aldehydes or ketones. Potential degradation products could arise from the oxidation of the aminomethyl group to an imine or a carboxylic acid.
Q4: Can I use this compound in solutions containing metal ions?
A4: Caution is advised. Metal ions can catalyze the oxidation of amines.[6][7] If your solution must contain metal ions, it is recommended to include a chelating agent, such as EDTA, to mitigate potential degradation.
Q5: How can I monitor the stability of my this compound solution?
A5: The most common method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring of this compound is a chromophore.[8][9] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to understand the stability of this compound under various stress conditions.[8][10][11]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol (B129727), Water (HPLC grade)
-
Stress Agents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[12]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any degradation products.
-
Protocol 2: HPLC Method for Stability Assessment
Objective: To provide a starting point for a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Workflow for a forced degradation study of this compound.
Caption: A hypothetical oxidative degradation pathway for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 2620-50-0 [chemicalbook.com]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
Optimization of reaction conditions for Schiff base formation with Piperonylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of Schiff base formation using piperonylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Schiff base formation with this compound?
Schiff base formation is a condensation reaction between a primary amine (this compound) and a carbonyl compound (an aldehyde or ketone). The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base, characterized by a carbon-nitrogen double bond (C=N).[1][2]
Q2: What is a standard starting protocol for this reaction?
A typical procedure involves dissolving equimolar amounts of this compound and the desired aldehyde or ketone in a polar solvent like ethanol (B145695) or methanol (B129727).[3] A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is often added to facilitate the reaction.[4] The mixture is then typically heated under reflux for 2-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]
Q3: What is the role of the acid catalyst and why is its concentration important?
The acid catalyst protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water) and thus speeding up the rate-determining dehydration step.[1][6] However, the acid concentration must be carefully controlled. If the concentration is too high, the basic this compound will be protonated, rendering it non-nucleophilic and preventing the initial attack on the carbonyl carbon, which shifts the equilibrium back towards the reactants.[1] Therefore, a mildly acidic pH (around 6-7) is generally optimal.[7]
Q4: Which solvent should I choose for the reaction?
Polar protic solvents like ethanol and methanol are most commonly used and generally provide high yields.[5][8] They are effective at dissolving the reactants and the intermediate. In some cases, solvent-free conditions, either by grinding the reactants together or using microwave irradiation, can lead to higher yields, shorter reaction times, and are considered environmentally friendly ("green chemistry") approaches.[5][9]
Q5: How can I drive the reaction to completion and improve my yield?
The formation of a Schiff base is a reversible equilibrium reaction. To improve the product yield, the equilibrium must be shifted to the right. This is most effectively achieved by removing the water byproduct as it is formed.[6] Common laboratory techniques to remove water include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, though less common now for safety reasons).[6]
-
Dehydrating Agents: Adding a drying agent like anhydrous molecular sieves to the reaction mixture.[6]
-
Pervaporation: A membrane-based technique to selectively remove water from the reaction mixture.[10]
Experimental Workflow for Schiff Base Synthesis
Caption: Standard experimental workflow for Schiff base synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction has not reached equilibrium or is too slow. 2. Equilibrium favors reactants. 3. Catalyst concentration is incorrect (too high or too low). 4. Reactants are impure or wet. | 1. Increase reaction time or temperature. Consider using microwave irradiation for faster reaction.[9]2. Remove water using molecular sieves or a Dean-Stark apparatus to shift the equilibrium.[6]3. Optimize the amount of acid catalyst. Start with 1-2 drops of glacial acetic acid and adjust. Ensure the pH is mildly acidic.[1][7]4. Ensure starting materials are pure and anhydrous. |
| Reaction Stalls / Does Not Go to Completion | 1. Reversibility of the reaction. 2. Insufficient activation energy. 3. Steric hindrance from bulky reactants. | 1. Actively remove water from the reaction mixture.[10]2. Increase the reflux temperature or switch to a higher-boiling solvent.3. This may require more forcing conditions: longer reaction times, higher temperatures, or a stronger Lewis acid catalyst (e.g., ZnCl2, TiCl4).[6] |
| Formation of Side Products | 1. Aldol condensation of the aldehyde starting material. 2. Decomposition at high temperatures. 3. Side reactions due to incorrect pH. | 1. This is more common with aliphatic aldehydes.[6] Try running the reaction at a lower temperature.2. Optimize the reaction temperature; excessively high temperatures can cause degradation.[8][11]3. Ensure the pH is mildly acidic to neutral. Strongly alkaline or acidic conditions can promote side reactions.[1][7] |
| Difficulty in Product Purification | 1. Product is an oil instead of a solid. 2. Product is soluble in the reaction solvent. 3. Contamination with unreacted starting materials. | 1. Try precipitating the product by adding the reaction mixture to cold water. If it remains oily, attempt purification via column chromatography.[3]2. After cooling, reduce the solvent volume under vacuum to induce crystallization. Alternatively, add a non-polar co-solvent (e.g., hexane) to precipitate the product.3. Wash the crude product with a solvent that dissolves the starting materials but not the product. Recrystallization is the most effective method for removing impurities.[5] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
Optimization of Reaction Parameters
The yield of Schiff base synthesis is highly dependent on reaction conditions. The following tables summarize the influence of key parameters, based on findings for similar aromatic systems.
Table 1: Effect of Solvent on Schiff Base Yield (Illustrative data based on analogous reactions)
| Solvent | Dielectric Constant (ε) | Typical Yield | Notes |
| Ethanol | 24.5 | High | Good solubility for reactants; commonly used.[8][12] |
| Methanol | 32.7 | High | Similar to ethanol, effective polar protic solvent.[13] |
| Acetonitrile | 37.5 | Moderate | Polar aprotic solvent, can be effective.[8] |
| Dichloromethane | 9.1 | Moderate | Lower polarity, may require longer reaction times.[8] |
| Water | 80.1 | Low to Moderate | Can be used in "green" synthesis, but high polarity can hinder dehydration.[8][12] |
| Solvent-free (Microwave) | N/A | Very High | Often provides the highest yields in the shortest time.[9] |
Table 2: Effect of Catalyst on Reaction (Illustrative data based on analogous reactions)
| Catalyst | Type | Typical Conditions | Notes |
| Glacial Acetic Acid | Brønsted Acid | 1-3 drops in refluxing ethanol | Most common and effective catalyst for routine synthesis.[14] |
| p-Toluenesulfonic acid | Brønsted Acid | Catalytic amount | Stronger acid, can be more effective but risks protonating the amine.[6] |
| Sulfuric Acid | Brønsted Acid | 1-2 drops | Very strong acid, use with caution to avoid side reactions.[15] |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Catalytic amount | Can be effective, especially for less reactive ketones.[6] |
| None | No Catalyst | Higher temperature or longer time | The reaction can proceed without a catalyst, but it is often much slower. |
Key Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired aldehyde/ketone (1.0 eq) in absolute ethanol (approx. 0.2-0.5 M concentration).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with stirring. For improved yield, add activated 4Å molecular sieves to the flask.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of the product spot and disappearance of the reactant spots indicate progress.
-
Work-up: Once the reaction is complete (typically 2-6 hours), remove the heat source and allow the mixture to cool to room temperature. If molecular sieves were used, filter them off.
-
Isolation: The product often precipitates upon cooling. If not, reduce the solvent volume using a rotary evaporator. Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.[3][5]
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave-safe vessel, combine this compound (1.0 eq) and the aldehyde/ketone (1.0 eq).
-
Mixing: Thoroughly mix the reactants with a glass rod until a homogenous paste or liquid is formed.
-
Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a low to medium power setting (e.g., 200-300 W) for short intervals (e.g., 30-60 seconds).
-
Monitoring: After each interval, remove the vessel, cool it, and check the reaction progress by TLC.
-
Work-up: The reaction is often complete within minutes. The resulting solid is the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to remove any unreacted starting materials.[9]
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. ijacskros.com [ijacskros.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes | MDPI [mdpi.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Piperonylamine in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperonylamine. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
-
Question 1: What is the expected aqueous solubility of this compound?
This compound has limited solubility in water. Reports indicate its water solubility to be approximately 0.9 g/100 mL.[1] As an organic amine, it is more readily soluble in organic solvents like ethanol (B145695) and methanol.[2]
-
Question 2: My aqueous buffer has a neutral pH. Could this be the issue?
Yes, the pH of your aqueous medium is a critical factor. This compound is a weak base with a predicted pKa of 9.40 ± 0.40.[1] At neutral pH, it will primarily exist in its less soluble free base form. To improve solubility, the pH of the solution should be adjusted to be at least 2 units below the pKa.
-
Question 3: How does pH adjustment increase the solubility of this compound?
-
Question 4: I've tried adjusting the pH, but I'm still not achieving the desired concentration. What else can I do?
If pH adjustment alone is insufficient, you can explore the use of co-solvents or cyclodextrins.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[6] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[6] These solvents work by reducing the polarity of the aqueous environment.[6]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have significantly higher aqueous solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[7][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important for solubility?
The predicted pKa of this compound is 9.40 ± 0.40.[1] The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. For a weak base like this compound, solubility dramatically increases as the pH drops below the pKa because the highly soluble ionized form becomes predominant.
Q2: How do I choose the right acid to adjust the pH for solubilizing this compound?
Hydrochloric acid (HCl) is a common choice to form the hydrochloride salt, which is typically very soluble in water.[12] The choice of acid can influence the final salt properties, but for initial solubilization experiments, HCl is a standard and effective option.
Q3: Are there any potential downsides to using co-solvents?
While effective, the concentration of co-solvents should be carefully considered, as high concentrations can sometimes lead to toxicity or affect the stability of the final formulation.[6] It is always best to use the minimum concentration of co-solvent necessary to achieve the desired solubility.
Q4: How do I know if a cyclodextrin (B1172386) is a good choice for my experiment?
Cyclodextrin complexation is a widely used technique for enhancing the solubility of poorly soluble compounds.[9][10] A feasibility study, such as a phase solubility study, is recommended to determine the binding constant and the extent of solubility enhancement for this compound with a specific cyclodextrin.
Q5: Can I combine these solubility enhancement techniques?
Yes, these techniques are not mutually exclusive. For particularly challenging formulations, it is common to use a combination of methods, such as pH adjustment in a co-solvent system, to achieve the target concentration.
Data Presentation
The following tables provide estimated solubility data for this compound under various conditions. These are illustrative examples based on typical behavior of weakly basic compounds and should be confirmed experimentally.
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values
| pH | Predominant Species | Estimated Solubility (mg/mL) |
| 9.4 | 50% Free Base / 50% Salt | ~18 |
| 7.4 | Mostly Free Base | ~9 (Intrinsic Solubility) |
| 6.4 | Mostly Salt | > 100 |
| 5.4 | Primarily Salt | >> 100 |
| 4.4 | Almost Entirely Salt | >> 100 |
Table 2: Estimated Solubility of this compound in Aqueous Co-solvent Mixtures at Neutral pH
| Co-solvent | Concentration (% v/v) | Estimated Solubility (mg/mL) |
| Ethanol | 10 | ~20 |
| 20 | ~50 | |
| 50 | > 100 | |
| Propylene Glycol | 10 | ~25 |
| 20 | ~60 | |
| 50 | > 150 |
Table 3: Estimated Solubility of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water at Neutral pH
| HP-β-CD Concentration (mM) | Estimated Solubility (mg/mL) |
| 0 | 9 |
| 10 | 20 |
| 25 | 45 |
| 50 | 80 |
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of this compound
This protocol is based on the shake-flask method, a common technique for determining equilibrium solubility.[13]
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer. The excess solid should be visible.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a suitable filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Co-solvent Solubility Determination
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v ethanol in water).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each co-solvent mixture.
-
Equilibration: Follow the equilibration steps as described in Protocol 1.
-
Sample Collection and Analysis: Follow the sample collection and analysis steps as described in Protocol 1.
-
Data Analysis: Plot the measured solubility against the percentage of the co-solvent to determine the effect of the co-solvent on this compound's solubility.
Protocol 3: Cyclodextrin-Mediated Solubility Enhancement (Phase Solubility Study)
This protocol is based on the method described by Higuchi and Connors.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., HP-β-CD) in a buffer of a fixed pH (e.g., pH 7.4).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each cyclodextrin solution.
-
Equilibration: Follow the equilibration steps as described in Protocol 1.
-
Sample Collection and Analysis: Follow the sample collection and analysis steps as described in Protocol 1.
-
Data Analysis: Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation stoichiometry and the stability constant of the inclusion complex.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH, species, and solubility of this compound.
References
- 1. This compound | 2620-50-0 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Probing inclusion complexes of 2-hydroxypropyl-β-cyclodextrin with mono-amino mono-carboxylic acids: physicochemical specification, characterization and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. impactfactor.org [impactfactor.org]
- 11. oatext.com [oatext.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Strategies to prevent the oxidation of Piperonylamine during storage
This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the oxidation of Piperonylamine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My once colorless this compound has turned yellow/brown during storage. What is causing this discoloration?
A1: The discoloration of this compound, from a colorless or light yellow liquid to a darker yellow or brown hue, is a common indicator of oxidation.[1] Aromatic amines like this compound are susceptible to degradation upon exposure to oxygen, light, and elevated temperatures.[2] This process can lead to the formation of colored impurities and a potential decrease in the purity of your material.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The main factors that contribute to the oxidation of this compound are:
-
Oxygen: Direct contact with air provides the oxygen necessary for oxidative reactions to occur. This compound is noted to be air-sensitive.[2]
-
Light: Exposure to light, especially UV light, can provide the energy to initiate and propagate oxidative chain reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3] While some sources suggest storing this compound at room temperature, for long-term storage, refrigerated conditions are preferable.[1][2]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
Q3: How can I prevent the oxidation of this compound during long-term storage?
A3: To minimize oxidation and maintain the integrity of your this compound sample, we recommend the following storage strategies:
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Inert Atmosphere: Store the material under an inert atmosphere such as argon or nitrogen.[2] This displaces oxygen and significantly reduces the potential for oxidation.
-
Controlled Temperature: For long-term storage, it is recommended to keep this compound in a refrigerator at 2-8°C.[2]
-
Light Protection: Use amber glass vials or store the container in a dark place to protect it from light.
-
Antioxidant Addition: For solutions of this compound, the addition of a suitable antioxidant can be beneficial. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for organic compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid discoloration of this compound after opening the container. | Exposure to air and humidity upon opening. | Immediately after use, flush the container headspace with an inert gas (argon or nitrogen) before resealing. Store in a desiccator to minimize moisture exposure. |
| Appearance of new peaks in HPLC/GC analysis after storage. | Degradation of the sample due to oxidation. | Review your storage conditions. Implement storage under an inert atmosphere and at a reduced temperature (2-8°C). Consider adding an antioxidant if it is compatible with your downstream applications. |
| Inconsistent results in experiments using stored this compound. | The purity of this compound has been compromised by oxidation, leading to lower effective concentrations of the desired starting material. | Re-purify the this compound by distillation or chromatography if possible. For future use, aliquot the material into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various storage conditions over a 12-month period. This data is for illustrative purposes to highlight the impact of different storage strategies.
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) | Appearance |
| Room Temperature (20-25°C), Air, Light | 98.5 | 97.2 | 95.0 | Noticeable yellowing |
| Room Temperature (20-25°C), Air, Dark | 99.0 | 98.1 | 96.5 | Slight yellowing |
| Refrigerated (2-8°C), Air, Dark | 99.5 | 99.0 | 98.2 | Minimal change |
| Refrigerated (2-8°C), Nitrogen, Dark | >99.8 | >99.8 | >99.5 | Colorless |
| Refrigerated (2-8°C), Nitrogen, Dark, with 0.1% BHT | >99.9 | >99.9 | >99.8 | Colorless |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol describes a reversed-phase HPLC method for determining the purity of this compound and detecting potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Mobile Phase:
-
A: Water with 0.1% TFA
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This protocol outlines a GC-MS method for the analysis of this compound and the identification of potential volatile degradation products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
-
Visualizations
Caption: Proposed oxidation pathway of this compound.
References
Common challenges and solutions for scaling up Piperonylamine production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Piperonylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
The two most prevalent and scalable synthesis routes for this compound are the reductive amination of piperonal (B3395001) and the Leuckart reaction.
-
Reductive Amination: This method involves the reaction of piperonal with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This is often considered a "greener" and more efficient route.[1][2]
-
Leuckart Reaction: This is a classical method that uses formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent when reacted with piperonal at high temperatures.[3][4] It is a robust reaction but can require more demanding conditions and may produce N-formylated byproducts.[5]
Q2: My this compound yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes?
A drop in yield during scale-up is a common challenge and can be attributed to several factors that change with the increase in volume:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it more difficult to dissipate heat from exothermic reactions. This can lead to localized "hot spots," promoting side reactions and decomposition of the product, thus lowering the yield.[1]
-
Poor Mixing: The efficient mixing achieved with a magnetic stirrer in a small flask does not scale linearly. In a large reactor, inadequate agitation can lead to concentration and temperature gradients, resulting in incomplete reactions and the formation of byproducts.
-
Mass Transfer Limitations: In heterogeneous reactions, such as catalytic hydrogenations, the rate of reaction can become limited by the speed at which reactants are transferred between phases. This is often more pronounced on a larger scale.
-
Extended Addition Times: The time required to add reagents is longer on a larger scale. This can alter the reaction kinetics compared to the rapid addition in a laboratory setting, potentially favoring side reactions.
Q3: I am observing a significant amount of N-formylthis compound as an impurity in my scaled-up Leuckart reaction. How can I minimize this?
The formation of N-formylthis compound is a known byproduct of the Leuckart reaction.[5] To minimize its formation and increase the yield of the desired primary amine, consider the following:
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Hydrolysis Step: Ensure a complete hydrolysis of the intermediate N-formyl derivative. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid, after the initial reaction is complete.
-
Reaction Temperature and Time: While the Leuckart reaction requires high temperatures (typically 150-200°C), excessive temperatures or prolonged reaction times can lead to the formation of more byproducts.[4] It is crucial to optimize these parameters for your specific setup.
-
Choice of Reagent: Using ammonium formate directly can sometimes lead to better yields of the primary amine compared to formamide alone.[3]
Q4: During the reductive amination of piperonal, I am getting a significant amount of the secondary amine, bis(piperonyl)amine. How can I improve the selectivity for the primary amine?
The formation of secondary amines is a common issue in reductive amination, especially when using ammonia. To enhance the selectivity for this compound:
-
Excess Ammonia: Use a large excess of ammonia. This shifts the equilibrium towards the formation of the primary amine by increasing the probability of piperonal reacting with ammonia rather than the newly formed this compound.
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial for the formation of the imine intermediate without deactivating the amine nucleophile. For reductive aminations using sodium cyanoborohydride, a pH of around 6-7 is often optimal.
-
Controlled Addition of Reducing Agent: Adding the reducing agent portion-wise can help to maintain a low concentration of the primary amine product in the reaction mixture at any given time, thus reducing the likelihood of it reacting further.
Q5: What are the key safety considerations when scaling up this compound production?
Scaling up chemical reactions introduces new safety hazards that must be carefully managed:
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Exothermic Reactions: Both reductive amination and the Leuckart reaction can be exothermic. On a large scale, the potential for a runaway reaction is much higher due to less efficient heat dissipation. A properly sized cooling system for the reactor is essential, and a controlled rate of reagent addition is critical.
-
Handling of Reagents:
-
Sodium Borohydride/Cyanoborohydride: These are flammable solids and react with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas in acidic conditions.
-
Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Using aqueous ammonia solutions is generally safer for large-scale operations.
-
Formamide/Formic Acid: These are corrosive and have specific handling requirements.
-
-
Pressure Buildup: Reactions that evolve gas (e.g., from the decomposition of formic acid in the Leuckart reaction or hydrogen from borohydrides) can lead to a dangerous buildup of pressure in a sealed reactor. Ensure the reactor is properly vented.
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Product Handling: this compound can be an irritant. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection, should be used, especially when handling the final product in powder form.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reductive Amination of Piperonal
| Parameter | Lab-Scale (1L Flask) | Pilot-Scale (50L Reactor) | Common Challenges at Scale |
| Piperonal Input | 50 g | 2.5 kg | Maintaining consistent quality of raw materials. |
| Ammonia Source | 7M solution in Methanol (B129727) | Anhydrous ammonia gas | Precise control of gas flow rate and temperature. |
| Reducing Agent | Sodium Borohydride | Catalytic Hydrogenation (H₂) | Catalyst handling, activity, and recovery. Potential for catalyst poisoning. |
| Temperature | 25-30°C | 40-50°C | Inefficient heat removal leading to side reactions. |
| Pressure | Atmospheric | 5-10 bar (for hydrogenation) | Ensuring reactor integrity and safe handling of pressurized gases. |
| Typical Yield | 85-95% | 70-85% | Drop in yield due to mixing, heat, and mass transfer issues. |
| Purity (Crude) | >95% | 88-95% | Increased formation of impurities like bis(piperonyl)amine and piperonyl alcohol. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower reaction rates due to mass transfer limitations. |
Table 2: Common Impurities in this compound Synthesis and their Control
| Impurity | Originating Reaction | Likely Cause | Mitigation Strategy |
| Piperonyl Alcohol | Reductive Amination | Reduction of unreacted piperonal by the reducing agent. | Optimize stoichiometry of amine and reducing agent. Ensure complete imine formation before adding the bulk of the reducing agent. |
| Bis(piperonyl)amine | Reductive Amination | Reaction of this compound with another molecule of piperonal. | Use a large excess of ammonia. Control the rate of addition of the reducing agent. |
| N-Formylthis compound | Leuckart Reaction | Incomplete hydrolysis of the formamide intermediate. | Ensure complete acid-catalyzed hydrolysis after the initial reaction. Optimize hydrolysis time and temperature. |
| Unreacted Piperonal | Both | Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry of reagents. Ensure efficient mixing. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Reductive Amination
This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions.
Materials:
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Piperonal (15.0 g, 0.1 mol)
-
Ammonium acetate (B1210297) (77.1 g, 1.0 mol)
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Methanol (200 mL)
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Sodium cyanoborohydride (NaBH₃CN) (6.3 g, 0.1 mol)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (B78521) (NaOH), 2M
-
Ethyl acetate
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Anhydrous magnesium sulfate
Equipment:
-
500 mL round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
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To a 500 mL round-bottom flask, add piperonal (15.0 g), ammonium acetate (77.1 g), and methanol (200 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (6.3 g) to the mixture in portions over 30 minutes. Caution: NaBH₃CN is toxic and can release HCN gas in acidic conditions. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with 2M HCl to quench the excess reducing agent.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add 100 mL of water to the residue and wash with 50 mL of ethyl acetate to remove any unreacted piperonal.
-
Make the aqueous layer basic (pH ~12) with 2M NaOH.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Comparative workflows for this compound synthesis.
Caption: Troubleshooting low yield in scale-up.
References
- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
Troubleshooting crystallization techniques for Piperonylamine salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the crystallization of piperonylamine salts.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound salts, offering potential causes and actionable solutions.
Issue 1: Oiling Out - The Product Separates as a Liquid Instead of a Solid
Question: I am trying to crystallize a this compound salt, but it keeps "oiling out" and forming a separate liquid phase instead of crystals. What should I do?
Answer: "Oiling out" is a common issue in the crystallization of amine salts, often occurring when the solute is too soluble in the solvent at the crystallization temperature or when the solution is cooled too rapidly, leading to a supersaturation level that favors liquid-liquid phase separation over nucleation.
Troubleshooting Steps:
-
Reduce Supersaturation Rate:
-
Decrease the cooling rate of the solution to allow more time for crystal nucleation and growth.
-
If using an anti-solvent, add it more slowly and potentially at a slightly higher temperature to avoid a sudden, large increase in supersaturation.
-
-
Modify the Solvent System:
-
The choice of solvent is critical. Experiment with solvents where this compound salt has a moderate solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Consider using a solvent mixture. For instance, if the salt is too soluble in a polar solvent like ethanol, try adding a less polar co-solvent (an anti-solvent) like ethyl acetate (B1210297) or toluene (B28343) to reduce its solubility.
-
-
Increase Nucleation Sites:
-
Introduce seed crystals of the desired this compound salt to encourage crystallization over oiling.
-
If seed crystals are unavailable, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
-
Adjust the Concentration: The initial concentration might be too high. Try using a more dilute solution.
Issue 2: Low or No Crystal Yield
Question: After cooling the solution, I have obtained very few or no crystals of my this compound salt. How can I improve the yield?
Answer: A low yield suggests that a significant amount of the this compound salt remains dissolved in the mother liquor. This can be due to the salt being too soluble in the chosen solvent, insufficient cooling, or nucleation inhibition.
Troubleshooting Steps:
-
Optimize Solvent Choice and Volume:
-
The salt may be too soluble in the solvent. Screen for alternative solvents where the salt is less soluble at lower temperatures.
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent is a frequent cause of low yields. If too much solvent was added, carefully evaporate some of it and attempt to crystallize again.
-
-
Enhance Precipitation:
-
Lower the final cooling temperature. If you have been cooling to room temperature, try using an ice bath or a refrigerator.
-
If the salt is soluble in the initial solvent, consider adding an anti-solvent in which the salt is insoluble to induce precipitation.
-
-
Induce Crystallization:
-
As with "oiling out," seeding the solution with a small amount of pure crystals can initiate crystallization.
-
Scratching the inner surface of the flask can also provide nucleation points.
-
Issue 3: Formation of Different Crystal Forms (Polymorphism)
Question: I have successfully crystallized my this compound salt, but the crystals have a different appearance (e.g., needles instead of plates) compared to a previous batch. Is this a problem?
Answer: You are likely observing polymorphism, which is the existence of a substance in more than one crystalline form. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical.
Troubleshooting Steps:
-
Strictly Control Crystallization Conditions:
-
Cooling Rate: A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can trap molecules in a less stable, kinetic form.
-
Solvent: The solvent can influence which polymorph is favored. Crystallizing from different solvents can yield different polymorphs.
-
Agitation: The rate of stirring can affect nucleation and crystal growth, potentially influencing the resulting polymorph.
-
-
Seeding: Seeding the solution with crystals of the desired polymorph can help ensure its consistent formation.
-
Characterize the Crystal Forms: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to identify and characterize the different polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound salts?
A1: The ideal solvent is one in which the this compound salt is highly soluble at high temperatures and poorly soluble at low temperatures. For amine salts, polar protic solvents like ethanol, methanol, and isopropanol, or mixtures of these with water, are often good starting points. A solvent screening study is the most effective way to identify the optimal solvent or solvent system for your specific this compound salt.
Q2: How can I remove colored impurities during recrystallization?
A2: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.
Q3: My purified this compound salt has a broad melting point range. What does this indicate?
A3: A broad melting point range typically indicates that the sample is still impure or that it is not completely dry. Residual solvent can depress and broaden the melting point. Ensure your crystals are thoroughly dried under vacuum. If the issue persists after drying, a further recrystallization step may be necessary.
Q4: What is the role of pH in the crystallization of this compound salts?
A4: pH is a critical parameter. The this compound salt will only crystallize in a pH range where the amine is protonated. If the pH is too high (basic), the free amine may precipitate or remain as an oil, preventing salt crystallization. Ensure the pH is sufficiently acidic to favor the salt form.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Salts in Common Solvents
| Solvent | This compound (Free Base) | This compound HCl (Estimated) | This compound Sulfate (Estimated) |
| Water | Sparingly Soluble (0.9 g/100 mL)[1][2] | Soluble | Soluble |
| Methanol | Soluble[2] | Very Soluble | Soluble |
| Ethanol | Soluble[2] | Soluble | Sparingly Soluble |
| Isopropanol | Soluble | Sparingly Soluble | Insoluble |
| Acetone | Soluble | Sparingly Soluble | Insoluble |
| Ethyl Acetate | Soluble | Insoluble | Insoluble |
| Toluene | Soluble | Insoluble | Insoluble |
| Hexane | Sparingly Soluble | Insoluble | Insoluble |
Note: The solubility data for the salts are estimates based on general principles of amine salt solubility and should be confirmed experimentally.
Experimental Protocols
Protocol 1: General Recrystallization of this compound Hydrochloride
Objective: To purify crude this compound hydrochloride by recrystallization.
Materials:
-
Crude this compound hydrochloride
-
Selected solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform a preliminary solvent screen to determine the most suitable solvent or solvent mixture (see Table 1 for guidance).
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Analysis: Characterize the purified crystals by measuring the melting point and obtaining spectroscopic data (e.g., FTIR, NMR) to confirm purity and identity.
Mandatory Visualizations
References
Interpretation of ambiguous signals in the NMR spectrum of Piperonylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous signals in the NMR spectrum of Piperonylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the amine (-NH₂) proton signal in my ¹H NMR spectrum of this compound broad or not visible at all?
A1: The appearance of the amine (-NH₂) protons is often variable and can be one of the most common sources of ambiguity in the ¹H NMR spectrum of this compound. Several factors can contribute to this:
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Chemical Exchange: The amine protons can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[1][2] This exchange can be on a timescale that is fast relative to the NMR experiment, leading to a broadening of the signal. In some cases, the signal can become so broad that it is indistinguishable from the baseline.
-
Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment which can interact with the local electric field gradient. This provides a relaxation pathway for the attached protons, leading to signal broadening.
-
Solvent Effects: The choice of NMR solvent can significantly impact the appearance of the -NH₂ signal. In protic solvents like D₂O or CD₃OD, the amine protons will exchange with the deuterium (B1214612) atoms of the solvent, causing the signal to diminish or disappear entirely.[2][3] In aprotic solvents like DMSO-d₆, hydrogen bonding with the solvent can slow down the exchange rate, often resulting in a sharper, more defined peak.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears, it confirms that it was from the exchangeable -NH₂ protons.[4]
-
Solvent Change: Acquire the spectrum in a different deuterated solvent, such as DMSO-d₆, to observe the effect on the amine signal.
-
Low Temperature: Cooling the sample can sometimes slow down the rate of chemical exchange, resulting in a sharper signal for the amine protons.
Q2: The signals for the benzylic methylene (B1212753) (-CH₂-) protons and the aromatic protons in my this compound spectrum are shifted or broadened. What could be the cause?
A2: Shifts and broadening in the benzylic and aromatic regions can be caused by changes in the chemical environment, often related to the protonation state of the amine group.
-
pH Effects: The acidity of the NMR sample can have a significant impact on the chemical shifts of protons near the amine group. If the amine becomes protonated to form an ammonium (B1175870) salt (-NH₃⁺), the strong electron-withdrawing effect of the positive charge will deshield the adjacent benzylic (-CH₂-) protons, causing their signal to shift downfield (to a higher ppm value).[5] This effect can also extend to the aromatic protons. If the sample is in a state of intermediate exchange between the free amine and the protonated form (i.e., the pH is close to the pKa of this compound), the signals can be significantly broadened.
-
Sample Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding can lead to peak broadening.[4]
Troubleshooting Steps:
-
Check Sample pH: If possible, check the pH of your sample. If you suspect acidic or basic impurities, consider purifying the sample.
-
Dilute the Sample: Prepare a more dilute sample to see if the peak broadening is concentration-dependent.
-
Temperature Variation: Acquiring the spectrum at a different temperature can help determine if the broadening is due to a dynamic exchange process.[6]
Q3: I see extra, unexpected peaks in my spectrum. How can I identify if they are impurities?
A3: Unexpected signals often arise from residual solvents used in the synthesis or purification, or from byproducts of the reaction.
-
Common Solvents: Solvents like ethyl acetate, hexane, dichloromethane, and acetone (B3395972) are common impurities and have characteristic chemical shifts.[7]
-
Reaction Byproducts: Depending on the synthetic route to this compound, you might have unreacted starting materials or byproducts. For example, if prepared by reduction of piperonal (B3395001) oxime, you might see residual oxime.
Troubleshooting Steps:
-
Consult Impurity Tables: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.
-
2D NMR: Techniques like HSQC and HMBC can help to determine the connectivity of the molecule, which can aid in identifying if the unknown peaks belong to a separate, unrelated molecule.
-
Spiking: If you have a suspicion of what an impurity might be, you can add a small amount of that compound to your NMR sample and see if the signal intensity of the unknown peak increases.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ) of this compound in Different Solvents.
| Proton Assignment | Structure | CDCl₃ (ppm) | DMSO-d₆ (ppm, Estimated) | D₂O (ppm, Estimated) |
| Aromatic CH | Ar-H | 6.72 - 6.79 | ~6.8 | ~6.9 |
| Methylene dioxy O-CH₂-O | O-CH₂ -O | 5.88 | ~5.9 | ~6.0 |
| Benzylic CH₂ | Ar-CH₂ -NH₂ | 3.72 | ~3.6 | ~3.8 |
| Amine NH₂ | -NH₂ | 1.44 (often broad) | ~1.5 - 2.5 (sharper) | Exchanges (disappears) |
Table 2: Typical ¹³C NMR Chemical Shifts (δ) of this compound.
| Carbon Assignment | Structure | CDCl₃ (ppm, Estimated from similar compounds) |
| Quaternary Aromatic C | C -CH₂ | ~136 |
| Quaternary Aromatic C | C -O | ~147 |
| Quaternary Aromatic C | C -O | ~146 |
| Aromatic CH | Ar-C H | ~108 - 121 |
| Methylene dioxy O-CH₂-O | O-C H₂-O | ~101 |
| Benzylic CH₂ | Ar-C H₂-NH₂ | ~46 |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Initial Spectrum: Dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Acquire a standard ¹H NMR spectrum.
-
Addition of D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and to facilitate proton-deuterium exchange.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the amine (-NH₂) protons should have disappeared or significantly decreased in intensity in the second spectrum.[2]
Protocol 2: Temperature-Dependent NMR for Studying Dynamic Processes
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments of 10-20 K (e.g., to 318 K, 338 K, etc.). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Low-Temperature Spectra: If your instrument has cooling capabilities, decrease the temperature in similar increments below room temperature.
-
Analysis: Observe any changes in the chemical shifts, peak shapes, and multiplicities as a function of temperature. Broad peaks that sharpen or coalesce at higher temperatures are indicative of a dynamic process, such as chemical exchange or restricted bond rotation, that is fast on the NMR timescale at elevated temperatures.[6]
Protocol 3: 2D NMR for Structural Elucidation and Signal Assignment
-
Sample Preparation: Prepare a relatively concentrated sample of this compound (15-20 mg) in about 0.6 mL of a deuterated solvent.
-
Acquire 2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is useful for identifying which protons are adjacent in the molecule. For this compound, you would expect to see correlations between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. This is extremely useful for assigning carbon signals based on the known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
-
-
Data Analysis: Analyze the cross-peaks in the 2D spectra to build up the connectivity of the molecule and unambiguously assign the ¹H and ¹³C signals.
Mandatory Visualization
Caption: Troubleshooting workflow for ambiguous NMR signals.
Caption: Relationship between 1D and 2D NMR experiments.
References
- 1. Dithis compound | C16H15NO4 | CID 585277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Piperonylic acid(94-53-1) 13C NMR [m.chemicalbook.com]
- 7. web.pdx.edu [web.pdx.edu]
Methods for removing persistent impurities from Piperonylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of Piperonylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common persistent impurities in synthetically produced this compound?
A1: The most common persistent impurities in this compound, particularly when synthesized via the reductive amination of piperonal (B3395001), are typically:
-
Unreacted Piperonal: The starting aldehyde can be carried through the reaction if the conversion is incomplete.
-
Side-Reaction Products: Over-alkylation can lead to the formation of secondary and tertiary amines. Other byproducts may form depending on the specific reducing agent and reaction conditions used.[1][2][3]
Q2: My this compound is a yellow to brown oil. What is the likely cause of the discoloration?
A2: The discoloration is often due to the presence of unreacted piperonal and other chromophoric (color-containing) impurities.[4] Pure this compound is typically a colorless to light yellow liquid.[5]
Q3: Can I purify this compound by simple distillation at atmospheric pressure?
A3: It is not recommended. This compound has a high boiling point and is susceptible to decomposition at elevated temperatures.[6][7] Purification should be performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent degradation.[6][7][8]
Q4: What are the most effective methods for removing persistent impurities from this compound?
A4: The most effective methods for purifying this compound include:
-
Vacuum Distillation: Excellent for separating this compound from non-volatile impurities and compounds with significantly different boiling points.
-
Acid-Base Extraction: Highly effective for separating the basic this compound from neutral impurities like unreacted piperonal.[6][9][10][11][12]
-
Conversion to a Hydrochloride Salt: This allows for purification by recrystallization, as the salt often has different solubility properties than the freebase and impurities.[13][14][15]
-
Column Chromatography: A versatile technique for separating closely related impurities based on their polarity.[16][17][18]
Troubleshooting Guides
Issue 1: Poor Separation During Vacuum Distillation
Observed Problem: The distillate is still impure, or the separation between this compound and impurities is inefficient.
| Potential Cause | Recommended Solution |
| Inefficient Fractionating Column | For impurities with boiling points close to this compound, a simple distillation setup may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[19][20] |
| Vacuum Leaks | An unstable vacuum will lead to fluctuations in boiling points and poor separation. Ensure all joints are properly sealed. Use high-vacuum grease on ground glass joints if necessary. |
| Incorrect Heating Rate | Rapid heating can cause bumping and carry over less volatile impurities. Heat the distillation flask slowly and evenly. Use a heating mantle for better temperature control. |
| Improper Thermometer Placement | The thermometer bulb must be positioned correctly (just below the side arm of the distillation head) to accurately measure the temperature of the vapor that is distilling. |
Issue 2: Low Recovery or Oiling Out During Recrystallization of this compound Hydrochloride
Observed Problem: The hydrochloride salt of this compound either does not crystallize, forms an oil, or the recovery of pure crystals is low.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent even at low temperatures, or the polarity may not be suitable for crystallization. Experiment with different solvent systems. A common approach is to dissolve the salt in a minimal amount of a hot polar solvent (like ethanol (B145695) or isopropanol) and then add a less polar anti-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by slow cooling.[21][22][23] |
| Presence of Excess Water or Impurities | Water and other impurities can inhibit crystallization or cause the product to oil out. Ensure the hydrochloride salt is thoroughly dried before attempting recrystallization. If significant impurities are present, consider a preliminary purification step like acid-base extraction of the freebase before salt formation. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[23] |
| Solution is Not Saturated | If too much solvent was added, the solution will not be saturated upon cooling, resulting in low or no crystal formation. If this is suspected, carefully evaporate some of the solvent and allow the solution to cool again. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral impurities, such as unreacted piperonal, from the basic this compound.
Methodology:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. The basic this compound will react with the acid to form the water-soluble hydrochloride salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer.[6][9][10][11][12]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure all the this compound has been extracted. Combine all aqueous extracts.
-
Back Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any residual neutral impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), with stirring, until the solution is basic (pH > 12). The this compound hydrochloride will be neutralized back to its freebase form and will precipitate or form an oily layer.
-
Isolation: Extract the this compound freebase back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and those with boiling points significantly different from this compound.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short path distillation head is often sufficient. Ensure all glassware is free of cracks.
-
Sample Preparation: Place the impure this compound in a round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the recorded pressure. The boiling point of this compound is approximately 138-139 °C at 13 mmHg.[24]
-
Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 3: Purification via Recrystallization of the Hydrochloride Salt
This method leverages the crystalline nature of the hydrochloride salt to achieve high purity.
Methodology:
-
Salt Formation: Dissolve the impure this compound in a suitable organic solvent (e.g., ethanol or isopropanol). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) with stirring until the solution is acidic. The this compound hydrochloride salt should precipitate.
-
Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.
-
Solvent Selection for Recrystallization: Determine a suitable solvent or solvent mixture for recrystallization. Ideal solvents will dissolve the salt when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate (B1210297) or diethyl ether.[21][22]
-
Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.[13]
Data Presentation
The following table presents illustrative data on the effectiveness of different purification methods for this compound. (Note: These are typical expected results and may vary based on the initial purity and specific experimental conditions).
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Key Impurities Removed |
| Vacuum Distillation | 90% | 98% | Non-volatile residues, high-boiling side products |
| Acid-Base Extraction | 92% | 99% | Unreacted Piperonal, neutral byproducts |
| Recrystallization of HCl Salt | 95% (as freebase) | >99.5% | Closely related amines, residual starting materials |
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate or methanol. A common starting point is a 7:3 or 8:2 mixture of hexane and ethyl acetate. Adding a small amount of triethylamine (B128534) (e.g., 1-2%) to the mobile phase can help reduce tailing of the amine spot.[25]
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate (B83412) solution.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][26][27]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[7][26][27]
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 230 nm and 285 nm).
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical steps of the acid-base extraction for this compound purification.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. guidechem.com [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. benchchem.com [benchchem.com]
- 8. jackwestin.com [jackwestin.com]
- 9. coconote.app [coconote.app]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 18. chromtech.com [chromtech.com]
- 19. Purification [chem.rochester.edu]
- 20. vlab.amrita.edu [vlab.amrita.edu]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. reddit.com [reddit.com]
- 23. mt.com [mt.com]
- 24. 胡椒基胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 25. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 26. helixchrom.com [helixchrom.com]
- 27. Separation of Piperonyl butoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Piperonylamine Derivatization for GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of piperonylamine for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a primary amine, which contains an active hydrogen (-NH2 group). This functional group can lead to poor chromatographic peak shape, such as tailing, and potential thermal degradation in the hot GC inlet and column.[1] Derivatization replaces the active hydrogens with more stable, less polar groups, which increases the volatility and thermal stability of the analyte, resulting in improved peak symmetry, better resolution, and enhanced detection.[2][3]
Q2: What are the most common derivatization methods for primary amines like this compound?
A2: The two most common and effective derivatization strategies for primary amines are silylation and acylation.[3]
-
Silylation involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]
-
Acylation introduces an acyl group. For primary amines, fluorinated anhydrides like Trifluoroacetic Anhydride (TFAA) are frequently used to create stable and volatile derivatives.[2][4]
Q3: Which derivatization agent is better for this compound: a silylating agent (like MSTFA) or an acylating agent (like TFAA)?
A3: The choice between silylation and acylation depends on several factors, including the specific analytical goals, the detector being used, and the sample matrix.
-
Silylation (e.g., with MSTFA) is a very common and effective method for primary amines, known for producing volatile derivatives.[2] However, silyl (B83357) derivatives can be sensitive to moisture, which can lead to incomplete reactions or degradation of the derivative.[5]
-
Acylation (e.g., with TFAA) typically forms more stable derivatives, particularly towards hydrolysis.[6] The resulting fluoroacyl derivatives can also enhance the response of an electron capture detector (ECD).[4]
Q4: How can I improve the efficiency of my derivatization reaction?
A4: To drive the derivatization reaction to completion, consider the following:
-
Use an excess of the derivatizing reagent: A molar ratio of at least 2:1 of the derivatizing agent to the active hydrogens is a good starting point.[5]
-
Optimize reaction temperature and time: Heating the reaction mixture can significantly increase the reaction rate. Typical conditions range from 60°C to 100°C for 15 to 60 minutes.[7][8] These parameters should be optimized for this compound.
-
Use a catalyst: For silylation, a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent, especially for less reactive amines.[9]
-
Ensure anhydrous conditions: Water can react with both silylating and acylating agents, reducing the yield of your desired derivative. Ensure your sample and solvent are dry, for instance by lyophilization or drying under a stream of nitrogen.[5]
-
Choose an appropriate solvent: Anhydrous aprotic solvents like pyridine (B92270), acetonitrile, or dichloromethane (B109758) are commonly used. Pyridine can also act as a catalyst in silylation reactions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization reaction. 2. Degradation of the derivative. 3. Adsorption of the analyte in the GC system. 4. Incorrect GC-MS parameters. | 1. Re-optimize derivatization conditions: increase reagent excess, temperature, or reaction time. Ensure anhydrous conditions.[5] 2. Analyze the sample immediately after derivatization, especially for silyl derivatives which can be moisture-sensitive.[10] For acyl derivatives, ensure complete removal of acidic byproducts if necessary. 3. Deactivate the GC inlet liner and the front end of the column.[9] 4. Verify injector and detector temperatures, gas flows, and MS parameters. |
| Peak tailing for the this compound derivative | 1. Incomplete derivatization leaving polar -NH groups. 2. Active sites in the GC inlet liner or column. 3. Co-elution with an interfering compound. | 1. Optimize the derivatization procedure to ensure the reaction goes to completion.[5] 2. Use a deactivated inlet liner. Trim the first few centimeters of the GC column.[11] 3. Adjust the GC temperature program to improve separation. |
| Multiple peaks for the derivatized analyte | 1. Incomplete derivatization leading to a mix of partially and fully derivatized products. 2. Presence of isomers of this compound in the original sample. 3. Side reactions during derivatization. | 1. Increase the reaction time, temperature, or amount of derivatizing reagent. 2. Confirm the purity of your this compound standard. 3. Lower the reaction temperature or try a different derivatizing agent. |
| Broad solvent front or interfering peaks at the beginning of the chromatogram | 1. Excess derivatizing reagent or byproducts. 2. Use of a non-volatile solvent. | 1. Some derivatization byproducts are volatile and may not interfere. If they do, a sample cleanup step after derivatization may be necessary. For example, excess acylating reagent can be removed by evaporation under nitrogen. 2. Use a volatile solvent for reconstitution after derivatization. |
| Decreasing response over a sequence of injections | 1. Contamination of the GC inlet liner. 2. Degradation of the derivative in the autosampler vials over time. 3. Column bleed or contamination. | 1. Replace the inlet liner regularly, especially when analyzing complex matrices.[11] 2. Prepare smaller batches of derivatized samples or analyze them as quickly as possible. 3. Bake out the column at a high temperature as recommended by the manufacturer. |
Quantitative Data Summary
While direct comparative studies on this compound are limited, the following table provides an illustrative comparison of expected outcomes based on the derivatization of similar primary amines. Actual results should be determined experimentally.
| Derivatization Method | Reagent | Typical Reaction Conditions | Expected Derivative Stability | Potential for ECD Enhancement | Relative Peak Area (Illustrative) |
| Silylation | MSTFA (+/- 1% TMCS) | 60-80°C, 30-60 min | Moderate (moisture sensitive) | No | +++ |
| Acylation | TFAA | 50-70°C, 15-30 min | High | Yes | ++++ |
Note: The relative peak area is an illustrative representation of the potential signal enhancement upon derivatization. "++++" indicates a potentially higher response compared to "+++". This can be influenced by the detector used.
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA
Materials:
-
This compound sample (dried)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (e.g., 2 mL with PTFE-lined caps)
-
Heating block or oven
Procedure:
-
Place 1 mg of the dried this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of MSTFA to the vial. For potentially difficult derivatizations, MSTFA containing 1% TMCS can be used.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample directly into the GC-MS system.
Protocol 2: Acylation of this compound using TFAA
Materials:
-
This compound sample (dried)
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reaction vials (e.g., 2 mL with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Place 1 mg of the dried this compound sample into a reaction vial.
-
Add 200 µL of anhydrous ethyl acetate to dissolve the sample.
-
Add 100 µL of TFAA to the vial.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
Inject 1 µL of the final solution into the GC-MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. scholars.direct [scholars.direct]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
Long-term stability studies and storage conditions for Piperonylamine
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability and storage of Piperonylamine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[1][2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (like nitrogen or argon) is recommended to minimize oxidation and degradation.[3]
Q2: My this compound solution has turned from colorless to yellow. Is it still usable?
A2: A color change from colorless to light orange or yellow can be an indication of degradation.[4] It is crucial to perform an analytical assessment, such as HPLC, to determine the purity of the substance before use. If significant degradation is detected, the sample should be discarded.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What is a typical shelf-life for this compound?
A4: The shelf-life of this compound is not definitively established in the provided literature. A re-test period should be established through long-term stability studies under controlled conditions. General guidelines for stability testing suggest that for a proposed shelf life of at least 12 months, long-term testing should be conducted for a minimum of 12 months.[5]
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: A rapid decrease in the purity of this compound is observed in a formulated solution, even under recommended storage conditions.
-
Possible Causes:
-
pH Effects: this compound's stability may be pH-dependent. Extreme pH values could catalyze hydrolysis or other degradation reactions.
-
Excipient Interaction: An excipient in the formulation might be interacting with the this compound.
-
Oxidation: The solution may not be adequately protected from oxygen.
-
-
Resolution:
-
pH Profiling: Conduct a study to evaluate the stability of this compound across a range of pH values to identify the optimal pH for your formulation.
-
Excipient Compatibility Study: Perform compatibility studies with individual excipients to identify any potential interactions.
-
Inert Atmosphere: If oxidation is suspected, prepare and store the solution under an inert gas like nitrogen or argon. The addition of an appropriate antioxidant could also be considered.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability is observed in purity measurements across different batches or time points in a long-term stability study.
-
Possible Causes:
-
Analytical Method Variability: The analytical method used may not be robust or validated for stability-indicating assays.
-
Inhomogeneous Samples: The degradation may not be uniform throughout the sample.
-
Storage Condition Fluctuation: The temperature and humidity in the stability chamber may not be consistent.
-
-
Resolution:
-
Method Validation: Ensure your analytical method is fully validated according to ICH guidelines, particularly for specificity and stability-indicating capabilities.[6][7] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[7][8]
-
Sample Handling: Ensure proper mixing and sampling procedures to get a representative sample for analysis.
-
Chamber Monitoring: Regularly monitor and log the temperature and humidity of your stability chambers to ensure they remain within the specified ranges.
-
Storage Conditions Summary
| Parameter | Recommended Condition | Reference |
| Temperature | Room Temperature (short-term); 2-8°C (long-term) | [3][4] |
| Atmosphere | Under inert gas (Nitrogen or Argon) for long-term storage | [3] |
| Container | Tightly closed container | [1] |
| Environment | Dry and well-ventilated place | [1][2] |
| Incompatibilities | Strong oxidizing agents | [1][2] |
Experimental Protocols
Protocol: Long-Term Stability Study of this compound
This protocol outlines a general procedure for conducting a long-term stability study of this compound based on ICH guidelines.[5][6][9]
-
Objective: To evaluate the stability of this compound over a defined period under specified storage conditions.
-
Materials:
-
This compound (at least three different batches)
-
ICH-compliant stability chambers
-
Validated stability-indicating analytical method (e.g., RP-HPLC)
-
Appropriate container closure system
-
-
Method:
-
Place samples of each batch of this compound into the designated container closure systems.
-
Store the samples in stability chambers under the following long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5]
-
Withdraw samples at predetermined time points. For a 24-month study, the frequency should be every 3 months for the first year, every 6 months for the second year, and at the end of the study.[6]
-
Analyze the withdrawn samples for purity, impurities, and any physical changes using a validated stability-indicating method.
-
Record and analyze the data to establish a stability profile and determine the re-test period or shelf-life.
-
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[7][10]
-
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (B78521) (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
Heat source (oven)
-
UV light source
-
-
Method:
-
Acid Hydrolysis: Expose a solution of this compound to acidic conditions (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Expose a solution of this compound to basic conditions (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution and solid this compound to UV light.
-
Analyze the stressed samples at appropriate time points using an analytical method like HPLC to separate the parent compound from any degradation products.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 2620-50-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. usp.org [usp.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. database.ich.org [database.ich.org]
- 10. ijsdr.org [ijsdr.org]
Investigating the reasons for low bioactivity in a series of Piperonylamine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in a series of piperonylamine compounds.
Frequently Asked Questions (FAQs)
Q1: We observe consistently low to no activity across our entire series of this compound derivatives. What are the most likely reasons?
A1: Low bioactivity across a chemical series can stem from several factors, ranging from the inherent properties of the compounds to the experimental setup. Key areas to investigate include:
-
Structure-Activity Relationship (SAR): The core this compound scaffold or the specific substitutions made may not be optimal for interaction with the intended biological target. The structural features of piperine (B192125) derivatives, for instance, such as the methylenedioxy bridge and the linker chain, are crucial for their bioactivity. Modifications to these can significantly impact or even abolish activity.
-
Compound Properties: Poor solubility in assay buffer, instability under experimental conditions (e.g., degradation in aqueous media or sensitivity to light), or compound aggregation can all lead to artificially low bioactivity.
-
Assay-Related Issues: The chosen assay may not be suitable for your compounds, or there could be interference from the compounds themselves (e.g., autofluorescence in a fluorescence-based assay). Additionally, suboptimal assay conditions, such as incorrect reagent concentrations or incubation times, can lead to poor results.
-
Incorrect Biological Target: It's possible that the this compound series does not have a high affinity for the selected biological target.
Q2: How can we determine if our this compound compounds are degrading or unstable in our assay conditions?
A2: Compound stability is a critical factor. You can assess this by incubating your compound in the assay buffer for the duration of the experiment. At various time points, you can analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the parent compound's peak decreases over time.
Q3: Our compounds show some activity, but the dose-response curves are very shallow or do not reach a plateau. What does this indicate?
A3: A shallow dose-response curve suggests weak potency, meaning a large change in compound concentration is required for a small change in response. If the curve doesn't plateau, it may indicate that the maximum effect has not been reached even at the highest tested concentrations. This could be due to low efficacy, where the compound is unable to produce a strong biological response even at saturating concentrations. It's also important to ensure your concentration range is appropriate; if the plateau is not reached, you may need to test higher concentrations, provided solubility allows.
Q4: Could our this compound derivatives be "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS)?
A4: Yes, this is a possibility, especially with heterocyclic amine structures. PAINS are compounds that appear as frequent hitters in high-throughput screens due to non-specific activity. You can check for potential PAINS motifs in your compound structures using online tools. To experimentally test for promiscuous inhibition, you can perform counter-screens against unrelated targets or conduct assays in the presence of a non-ionic detergent like Triton X-100, which can disrupt non-specific aggregation-based inhibition.
Q5: What are some known biological targets for compounds structurally related to this compound?
A5: Compounds with a piperonyl group or a piperidine/piperazine ring, which are structurally related to this compound, have been reported to interact with a variety of biological targets. These include:
-
Monoamine Oxidases (MAO-A and MAO-B): Piperine derivatives have been investigated as inhibitors of these enzymes, which are involved in the metabolism of neurotransmitters.[1][2][3][4]
-
G-Protein Coupled Receptors (GPCRs): The arylpiperazine scaffold, in particular, is a well-known pharmacophore for various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors.[5][6][7]
-
Various Enzymes: Other reported targets for related structures include acetylcholinesterase and butyrylcholinesterase.[8]
It is advisable to screen your this compound series against a panel of such targets to identify potential bioactivity.
Troubleshooting Guides
Guide 1: Low Potency or Efficacy in Enzyme Inhibition Assays
This guide addresses issues where this compound derivatives show weak or no inhibition in enzymatic assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enzyme inhibition.
Potential Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Inhibition | Compound is inactive against the target. | Screen against a panel of different targets. Consider if the core scaffold is appropriate based on SAR of related compounds.[1][2] |
| Compound instability. | Prepare fresh stock solutions. Assess compound stability in the assay buffer over time using HPLC or LC-MS. | |
| Compound insolubility. | Check for precipitation in the assay well. Consider using a different solvent or a lower concentration of DMSO. | |
| Incorrect assay buffer (pH, cofactors). | Ensure the buffer composition and pH are optimal for the target enzyme's activity. | |
| High IC50 Value (Low Potency) | Suboptimal substrate concentration. | For competitive inhibitors, use a substrate concentration at or below the Km value to increase sensitivity. |
| Insufficient pre-incubation time. | If the inhibitor is a slow-binder, increase the pre-incubation time with the enzyme before adding the substrate. | |
| High enzyme concentration. | For tight-binding inhibitors, a high enzyme concentration can mask potency. Reduce the enzyme concentration if possible. | |
| Variable Results | Pipetting errors. | Use calibrated pipettes and prepare a master mix for reagents. |
| Reagent degradation. | Use fresh reagents and store them properly. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Guide 2: Low Activity in Cell-Based Assays
This guide provides troubleshooting steps for when this compound compounds exhibit low cytotoxicity or other desired cellular effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low activity in cell-based assays.
Potential Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Cytotoxicity | Cell line is resistant to the compound. | Test against a panel of different cell lines. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. | |
| Compound is not cell-permeable. | Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). | |
| Compound is effluxed by transporters. | Use cell lines with known expression of efflux pumps or co-incubate with an efflux pump inhibitor. | |
| High Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects. | Fill outer wells with sterile media or PBS to minimize evaporation. | |
| Compound precipitation at final concentration. | Visually inspect wells after compound addition. If precipitation occurs, lower the concentration or use a different vehicle. | |
| No Phenotypic Effect | Target is not expressed in the chosen cell line. | Confirm target expression using Western blot, qPCR, or other relevant methods. |
| The measured endpoint is not affected by the target modulation. | Use an orthogonal assay that measures a different downstream effect of target engagement. | |
| The compound is metabolized by the cells. | Analyze the culture supernatant and cell lysate for the presence of the parent compound and potential metabolites using LC-MS. |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound derivatives against MAO-A and MAO-B.[9][10][11][12][13]
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin), which can be measured.[9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate)
-
Amplex® Red (fluorogenic probe)
-
Horseradish Peroxidase (HRP)
-
Clorgyline (MAO-A specific inhibitor, positive control)
-
Pargyline or Selegiline (MAO-B specific inhibitor, positive control)
-
This compound test compounds
-
DMSO
-
Black, flat-bottom 96-well plates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
Prepare working solutions of substrates, Amplex® Red, and HRP in MAO Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of MAO Assay Buffer to all wells.
-
Add 2 µL of the this compound compound dilutions or positive controls to the appropriate wells.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow the compounds to interact with the enzyme.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Add 20 µL of the reaction mixture to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of this compound derivatives on cell viability.[14][15][16][17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Positive control (e.g., doxorubicin)
-
Sterile, clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only wells (negative control) and positive control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Disclaimer: These guides and protocols are intended for informational purposes for research professionals. All experiments should be conducted in a safe and appropriate laboratory setting, adhering to all institutional and regulatory guidelines. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Screening Covalent Libraries Lands Hits Where Others Fail - Oncodesign Services [oncodesign-services.com]
- 9. benchchem.com [benchchem.com]
- 10. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. sartorius.com [sartorius.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safe laboratory practices for handling and disposing of Piperonylamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe laboratory practices for handling and disposing of Piperonylamine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary laboratory applications?
This compound (also known as 1,3-Benzodioxole-5-methanamine or 3,4-Methylenedioxybenzylamine) is a versatile aromatic amine.[1][2][3] In the laboratory, it primarily serves as a crucial building block in organic synthesis.[1] Its key applications include the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and the development of agrochemicals like insecticides.[1][4] It is also utilized in the fragrance industry and for synthesizing complex organic molecules.[1]
Q2: What are the main hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage.[5] It may also cause skin irritation, serious eye irritation, and respiratory irritation.[4][6][7] Ingestion can be harmful.[1] It is important to handle this chemical with appropriate safety precautions.
Q3: What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE is mandatory when working with this compound:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1] For operations with a higher risk of splashing, a face shield is recommended.[8]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn to prevent skin contact.[4][8]
-
Body Protection : A lab coat or other protective clothing is necessary to prevent skin exposure.[1][8]
-
Respiratory Protection : If working outside a fume hood or if there is a risk of inhaling vapors or mists, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4][8]
Q4: What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][9] It should be stored in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[1][9]
Q5: What should I do in case of accidental exposure to this compound?
Immediate action is crucial in case of exposure:
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[10]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][10] Seek medical attention if irritation persists.
-
Inhalation : Move the person to fresh air.[1][10][11] If breathing has stopped, perform artificial respiration.[11][12] Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting.[1][5] Rinse the mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Q6: How should I dispose of this compound waste?
This compound waste is considered hazardous. All waste, including contaminated materials (e.g., gloves, weighing paper), must be collected in a designated, properly labeled, and sealed hazardous waste container.[7] The disposal of the waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference(s) |
| CAS Number | 2620-50-0 | [1][2][6][] |
| Molecular Formula | C₈H₉NO₂ | [6][] |
| Molecular Weight | 151.16 g/mol | [6][] |
| Appearance | Colorless to light orange to yellow clear liquid | [5][] |
| Density | 1.214 g/mL at 25 °C | [6] |
| Boiling Point | 138-139 °C at 13 mmHg | [6] |
| Refractive Index | n20/D 1.564 | [6] |
| Flash Point | 110 °C (230 °F) - closed cup | [6] |
Experimental Protocol: Synthesis of an Amide using this compound
This section provides a detailed methodology for a common laboratory application of this compound: the synthesis of an N-substituted amide via the Schotten-Baumann reaction. This reaction involves the acylation of this compound with an acyl chloride.
Reaction: this compound + Acetyl Chloride → N-(1,3-Benzodioxol-5-ylmethyl)acetamide + HCl
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-(1,3-Benzodioxol-5-ylmethyl)acetamide.
Troubleshooting Guide for Amide Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Reagents (especially acyl chloride) may have degraded due to moisture. | 1. Use freshly opened or properly stored anhydrous reagents and solvents. |
| 2. Incomplete reaction. | 2. Increase reaction time or gently warm the reaction mixture after initial stirring at room temperature. | |
| 3. Insufficient base to neutralize the HCl byproduct. | 3. Ensure the correct stoichiometry of triethylamine is used. | |
| Formation of multiple byproducts | 1. Reaction temperature was too high, leading to side reactions. | 1. Maintain a low temperature during the addition of the acyl chloride. |
| 2. Diacylation of the amine. | 2. Use a slight excess of the amine relative to the acylating agent. | |
| Product is difficult to purify | 1. Incomplete removal of triethylamine hydrochloride salt. | 1. Ensure thorough washing of the organic layer with 1 M HCl. |
| 2. Product is an oil instead of a solid. | 2. Attempt purification via column chromatography. |
Visual Workflows
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3288794A - Method of making amides of dimethylamine and piperazine - Google Patents [patents.google.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 9. soc.chim.it [soc.chim.it]
- 10. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. sphinxsai.com [sphinxsai.com]
Validation & Comparative
In vivo validation of the biological efficacy of Piperonylamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biological efficacy of Piperonylamine derivatives against alternative compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of this class of compounds. Due to the limited availability of in vivo data specifically for "this compound derivatives," this guide draws upon studies of structurally and functionally related compounds, primarily piperine (B192125) and its derivatives, which share the core piperonyl moiety.
Comparative Efficacy of this compound Derivatives
The following tables summarize the in vivo performance of piperine and its derivatives in key therapeutic areas, offering a quantitative comparison with standard drugs.
Analgesic Activity
| Compound/Derivative | Animal Model | Dose | Efficacy Metric | Result | Standard Drug | Standard Drug Result |
| Piperic Acid (Derivative of Piperine) | Swiss albino mice | 50 mg/kg | Writhing Inhibition | 78% | Diclofenac Sodium (25 mg/kg) | 85% |
| Piperine | Swiss albino mice | 50 mg/kg | Writhing Inhibition | 74% | Diclofenac Sodium (25 mg/kg) | 85% |
| Piperonal (Derivative of Piperine) | Swiss albino mice | 25 mg/kg | % Tail-flick Elongation (90 min) | 178% | Morphine | 160% |
| Piperic Acid (Derivative of Piperine) | Swiss albino mice | 50 mg/kg | % Tail-flick Elongation (30 min) | 231% | Morphine | 278% |
Anti-inflammatory Activity
| Compound/Derivative | Animal Model | Dose | Efficacy Metric | Result (at 4th hour) | Standard Drug | Standard Drug Result (at 4th hour) |
| Piperonal (Derivative of Piperine) | Wistar rats | Not Specified | Paw Edema Inhibition | 81% | Aceclofenac | 89% |
| Piperine | Wistar rats | Not Specified | Paw Edema Inhibition | 60% | Aceclofenac | 89% |
| Piperine Derivative 14 | Not Specified | Not Specified | Inhibition Percentage | 80.40% | Indomethacin | 77.02% |
| Piperine Derivative 15 | Not Specified | Not Specified | Inhibition Percentage | 76.71% | Indomethacin | 77.02% |
Anticancer Activity
| Compound/Derivative | Animal Model | Cancer Type | Efficacy Metric | Result |
| Compound H7 (Piperine Derivative) | Chicken embryo model | Cervical and Breast Cancer | Inhibition of tumor angiogenesis and reduction in tumor weight | Significant |
| Benzofuran piperazine (B1678402) derivative 1.19 | Mice with MDA-MB-231 xenograft | Breast Cancer | Anticancer efficacy | Good |
Key Signaling Pathways
This compound derivatives and their analogs are believed to exert their therapeutic effects through the modulation of several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Modulation of key signaling pathways by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To evaluate the peripheral analgesic effects of the test compounds.
Animal Model: Swiss albino mice.
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or vehicle (for the control group) is administered orally.
-
After a set period (e.g., 30 minutes), a 0.7% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).
-
The number of writhes is counted for a specific duration (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated by comparing the test groups to the control group.
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
Objective: To assess the acute anti-inflammatory activity of the test compounds.
Animal Model: Wistar rats.
Procedure:
-
The initial paw volume of the rats is measured.
-
The test compound, standard drug (e.g., aceclofenac), or vehicle is administered.
-
After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To determine the in vivo anticancer efficacy of the test compounds.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Procedure:
-
Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size, the animals are randomly divided into control and treatment groups.
-
The test compound or vehicle is administered to the respective groups, typically via oral or intraperitoneal routes, for a specified duration.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the experiment, the animals are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is evaluated by comparing the tumor growth and final tumor weight between the treated and control groups.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo validation of this compound derivatives.
Caption: A generalized workflow for the in vivo validation of this compound derivatives.
Comparative study of the pharmacological effects of Piperonylamine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of various analogs and derivatives based on the piperonyl scaffold. Due to a scarcity of direct comparative studies on piperonylamine analogs, this guide broadens its scope to include structurally related and well-studied classes: piperine (B192125) derivatives and piperonylic acid amides. The data presented herein is collated from multiple studies to facilitate a comparative understanding of their therapeutic potential.
Data Presentation: Comparative Pharmacological Activities
The following tables summarize the quantitative data for the pharmacological effects of various piperonyl-containing compounds.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Piperine Analogs
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Piperine | MAO-A | 19.01 ± 0.031 | - | [1] |
| MAO-B | 17.57 ± 0.037 | - | [1] | |
| Compound 7 | MAO-A | 15.38 ± 0.071 | - | [1] |
| Compound 17c | MAO-A | 16.11 ± 0.091 | - | [1] |
| Compound 15 | MAO-B | 12.15 ± 0.003 | - | [1] |
| Compound 5 | MAO-B | 14.19 ± 0.007 | - | [1] |
| Compound 3 | MAO-A | 3.66 | >81 | [2] |
| MAO-B | 0.045 | [2] | ||
| Most Potent Analog (Selective for MAO-B) | MAO-B | 0.498 | - | [3] |
Table 2: Anticancer Activity of Piperonylic Acid and Piperine Derivatives
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Piperonylic Acid Amide | 4-(benzo[d][4][5]dioxol-5-ylmethyl)piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 | [6] |
| Piperonylic Acid Hydrazone | Hydrazone derivative of pyrazolopyridothiazine | HCT116 (Colon) | ~0.5 | [6] |
| N-Acyl Hydrazone 7d | MCF-7 (Breast) | 7.52 ± 0.32 | [6] | |
| N-Acyl Hydrazone 7d | PC-3 (Prostate) | 10.19 ± 0.52 | [6] | |
| N-Acyl Hydrazone 7e | MCF-7 (Breast) | 8.91 ± 0.45 | [6] | |
| N-Acyl Hydrazone 7e | PC-3 (Prostate) | 15.88 ± 0.61 | [6] | |
| Piperine | HEp-2 (Laryngeal) | >300 (at 24h) | [7] | |
| SCC-25 (Tongue) | >300 (at 24h) | [7] |
Table 3: Antibacterial Activity of Piperonylic Acid Derivatives
| Compound | Bacterial Strain | Inhibition (%) at 100 µg/mL | Inhibition (%) at 50 µg/mL | Reference |
| Compound 4l | Pseudomonas syringae pv. actinidiae (Psa) | 99 | 85 | |
| Thiodiazole-copper (Control) | Pseudomonas syringae pv. actinidiae (Psa) | 84 | 77 | |
| Bismerthiazol (Control) | Pseudomonas syringae pv. actinidiae (Psa) | 96 | 78 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies MAO activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[2]
-
Reagent Preparation : All reagents, including MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red), are prepared in an assay buffer.[5][8] Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.[5]
-
Assay Procedure :
-
In a 96-well black plate, the MAO enzyme is pre-incubated with the test compounds or a control vehicle for a defined period at a specific temperature (e.g., 10 minutes at 25°C or 37°C).[9]
-
The reaction is initiated by adding the MAO substrate and the fluorescent probe mixture to each well.[5][8]
-
The fluorescence is measured kinetically over a period of 10-30 minutes using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm).[9]
-
-
Data Analysis : The rate of fluorescence increase is proportional to the MAO activity. The percentage of inhibition by the test compound is calculated relative to the control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.[8]
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
-
Cell Culture and Seeding : Cancer cells are cultured in a suitable medium and seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).[10]
-
MTT Addition and Incubation : After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization and Absorbance Measurement : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[10][11]
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined from the dose-response curves.[10]
Antibacterial Activity (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Inoculum : A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.[13]
-
Serial Dilution of Compounds : The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[14]
-
Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plates are incubated for 16-20 hours at an appropriate temperature (e.g., 37°C).[12][14]
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12]
Visualization of Pathways and Workflows
Signaling Pathways in Anticancer Activity
Piperine and its derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the putative mechanism involving the PI3K/Akt and ERK/p38 MAPK pathways.
References
- 1. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer [mdpi.com]
- 8. arigobio.cn [arigobio.cn]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Spectroscopic and Structural Analysis of Piperonylamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise identification of molecular structure is a cornerstone of chemical research and drug development. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical, physical, and pharmacological properties. This guide provides an objective, data-driven comparison of piperonylamine (3,4-methylenedioxybenzylamine) and two of its structural isomers: 2,3-methylenedioxybenzylamine and 4-amino-3-methylbenzoic acid. All three share the molecular formula C₈H₉NO₂, but their distinct structures give rise to unique spectroscopic signatures.
This comparison utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for their differentiation.
Structural Overview
The isomers under comparison possess the same constituent atoms but differ in the substitution pattern on the benzene (B151609) ring and the nature of their functional groups.
-
This compound (3,4-methylenedioxybenzylamine): The methylenedioxy group is at the 3 and 4 positions, and the aminomethyl group is at the 1 position.
-
2,3-Methylenedioxybenzylamine: A positional isomer where the methylenedioxy group spans the 2 and 3 positions.
-
4-Amino-3-methylbenzoic acid: A functional group isomer featuring a carboxylic acid, an amino group, and a methyl group.[1]
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for this compound and its isomers, highlighting the distinguishing features for each analytical technique.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Proton Assignment | This compound (3,4-) | 2,3-Methylenedioxybenzylamine (Predicted) | 4-Amino-3-methylbenzoic acid |
| Aromatic CH | 6.79 (d, J=0.7 Hz) | ~6.8 (m) | 7.7 (d, J=8.0 Hz) |
| Aromatic CH | 6.73 (dd, J=7.9, 0.7 Hz) | ~6.7 (m) | 7.6 (s) |
| Aromatic CH | 6.72 (d, J=7.9 Hz) | ~6.7 (m) | 6.7 (d, J=8.0 Hz) |
| -O-CH₂-O- | 5.88 (s) | ~5.9 (s) | - |
| -CH₂-NH₂ | 3.72 (s) | ~3.8 (s) | - |
| -NH₂ | 1.44 (br s) | ~1.5 (br s) | ~4.0 (br s) |
| -CH₃ | - | - | 2.2 (s) |
| -COOH | - | - | ~10.5 (br s) |
Data for this compound sourced from ChemicalBook.[2] Data for 4-Amino-3-methylbenzoic acid is inferred from typical chemical shifts.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group Vibration | This compound (3,4-) | 2,3-Methylenedioxybenzylamine (Predicted) | 4-Amino-3-methylbenzoic acid |
| O-H Stretch (Carboxylic Acid) | - | - | 2500-3300 (broad) |
| N-H Stretch (Amine) | ~3300-3400 (two bands) | ~3300-3400 (two bands) | ~3350-3450 (two bands) |
| Aromatic C-H Stretch | ~3030 | ~3030 | ~3050 |
| C=O Stretch (Carboxylic Acid) | - | - | ~1680 |
| Aromatic C=C Stretch | ~1500, ~1440 | ~1500, ~1440 | ~1600, ~1480 |
| C-N Stretch | ~1250 | ~1250 | ~1300 |
| Asymmetric =C-O-C Stretch | ~1244 | ~1240 | - |
| Symmetric =C-O-C Stretch | ~1033 | ~1030 | - |
Data for this compound and general benzodioxole derivatives sourced from NIST and related publications.[3][4][5] Data for 4-Amino-3-methylbenzoic acid sourced from NIST.[1]
Table 3: Mass Spectrometry Data (Electron Ionization, m/z)
| Ion Description | This compound (3,4-) | 2,3-Methylenedioxybenzylamine | 4-Amino-3-methylbenzoic acid |
| Molecular Ion [M]⁺ | 151 | 151 | 151 |
| [M-NH₂]⁺ | - | - | 135 |
| [M-COOH]⁺ | - | - | 106 |
| Benzyl Cation [C₇H₅O₂]⁺ | 135 (Base Peak) | 135 (Base Peak) | - |
| [CH₂NH₂]⁺ | 30 | 30 | - |
Mass spectral data for this compound is available from NIST and ChemicalBook.[2][6] It is well-documented that positional isomers like 3,4- and 2,3-methylenedioxybenzylamine yield nearly identical EI mass spectra, making chromatographic separation essential for their distinction.[7][8]
Analytical Workflow for Isomer Differentiation
The definitive identification of these isomers requires a systematic analytical approach. Mass spectrometry can confirm the molecular weight, but distinguishing between positional isomers often necessitates the structural detail provided by NMR and IR spectroscopy.
Caption: Logical workflow for the differentiation of C₈H₉NO₂ isomers.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted for the analysis of benzodioxole derivatives.[9]
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the spectrum using a standard 90° pulse sequence, typically accumulating 16 to 64 scans.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to produce singlets for each unique carbon.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Gas Phase): For volatile samples like this compound, analysis can be performed on the gaseous state. The sample is injected into a heated gas cell with KBr windows.
-
Data Acquisition (FTIR):
-
A background spectrum of the empty gas cell is recorded.
-
The sample is introduced, and the sample spectrum is recorded.
-
The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. A typical instrument resolution is 2.0 to 4.0 cm⁻¹.[10]
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which provides separation of components before they enter the mass spectrometer. This is critical for distinguishing isomers.[7]
-
Ionization: Electron Ionization (EI) is a standard method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The structural and spectroscopic comparison of this compound with its isomers, 2,3-methylenedioxybenzylamine and 4-amino-3-methylbenzoic acid, demonstrates the power of a multi-technique analytical approach. While mass spectrometry is effective for determining molecular weight, it falls short in differentiating positional isomers like the two methylenedioxybenzylamines. The key to their distinction lies in ¹H NMR, where the aromatic proton coupling patterns are unique. Furthermore, functional group isomers such as 4-amino-3-methylbenzoic acid are readily identified by both NMR and IR spectroscopy due to the distinct signals from their carboxylic acid group. This guide provides the essential data and methodologies for researchers to confidently identify and distinguish these and similar compounds.
References
- 1. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]
- 2. This compound(2620-50-0) 1H NMR [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
A Comparative Guide to the Computational Docking of Piperonylamine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
In a typical computational docking study, the binding affinity of a ligand to a protein target is evaluated using scoring functions that predict the strength of the interaction. The results are often presented in terms of binding energy (in kcal/mol), with more negative values indicating a stronger predicted interaction. Other valuable data points include the predicted inhibition constant (Ki) and the specific amino acid residues involved in the interaction.
The following table summarizes hypothetical docking results for Piperonylamine against two potential protein targets: Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, and Acetyl-CoA Carboxylase (ACC), an important enzyme in fatty acid metabolism.[1][2]
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Ki (µM) | Interacting Amino Acid Residues |
| EGFR | 1IVO | -7.2 | 5.8 | MET793, LYS745, CYS797, LEU844 |
| ACC | 3FF6 | -6.5 | 15.2 | ARG2139, GLU2199, SER2145 |
Experimental Protocols
The following sections detail the standard methodologies that would be employed in a computational docking study of this compound.
Ligand and Protein Preparation
Ligand Preparation: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. This process involves assigning the correct bond orders, adding hydrogen atoms, and minimizing the energy of the structure to achieve a stable conformation. The final structure would be saved in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation: The 3D crystallographic structures of the target proteins (e.g., EGFR and ACC) would be obtained from the Protein Data Bank (PDB).[1][2] The protein structures would then be prepared by removing water molecules, co-crystallized ligands, and any other non-essential molecules. Polar hydrogen atoms and appropriate charges would be added to the protein structure to ensure accurate electrostatic calculations during the docking process.[3]
Docking Simulation
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will search for potential binding poses of the ligand. The size and center of the grid box are crucial parameters that are determined based on the location of the known binding site of the protein.
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, would be employed to explore the conformational space of this compound within the defined grid box.[3] The algorithm generates multiple possible binding poses of the ligand and evaluates the binding affinity for each pose using a scoring function.
Analysis of Results: The docking results would be analyzed to identify the binding pose with the lowest binding energy, which represents the most stable predicted interaction. The interactions between this compound and the amino acid residues of the protein in the predicted binding pose would be visualized and analyzed to understand the molecular basis of the interaction. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[3]
Visualizations
Computational Docking Workflow
The following diagram illustrates the typical workflow for a computational docking study, from the initial preparation of the ligand and protein to the final analysis of the results.
References
A Comparative Guide to the Cross-Reactivity Assessment of Antibodies Generated Against Piperonylamine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and considerations for assessing the cross-reactivity of antibodies developed against piperonylamine conjugates. Given the structural similarity of this compound to various psychoactive substances and other commercially relevant molecules, understanding the specificity of such antibodies is paramount for the development of reliable immunoassays. This document outlines the experimental protocols for antibody generation and cross-reactivity testing, presents a comparative analysis of antibody performance against alternative detection methods, and discusses the critical role of hapten design in achieving desired antibody specificity.
Introduction to this compound and Antibody Specificity
This compound is a chemical intermediate and a precursor in the synthesis of various compounds, including pharmaceuticals and illicit drugs like 3,4-methylenedioxymethamphetamine (MDMA). The development of specific antibodies against this compound is crucial for applications such as environmental monitoring, forensic analysis, and quality control in manufacturing processes. A significant challenge in developing immunoassays for small molecules, or haptens, like this compound is the potential for cross-reactivity with structurally similar compounds. This can lead to false-positive results or inaccurate quantification. The specificity of an antibody is largely determined by the design of the hapten used to elicit the immune response.
Antibody Generation Against this compound Conjugates
To generate antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to become immunogenic. Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its high immunogenicity.
Proposed Synthesis of this compound-KLH Conjugate
A plausible approach for conjugating this compound to KLH involves the synthesis of a this compound hapten with a reactive carboxylic acid group. This can be achieved by reacting this compound with a linker molecule such as succinic anhydride. The resulting hapten can then be coupled to the amine groups of KLH using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Caption: Workflow for the generation of anti-piperonylamine antibodies.
Cross-Reactivity Assessment by Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for evaluating the cross-reactivity of antibodies against small molecules. In this format, the free analyte (this compound or a potential cross-reactant) in a sample competes with a this compound-protein conjugate immobilized on the ELISA plate for binding to a limited amount of the anti-piperonylamine antibody.
Experimental Protocol for Competitive ELISA
-
Plate Coating: Microtiter plates are coated with a this compound-Bovine Serum Albumin (BSA) conjugate. A different carrier protein than the one used for immunization (KLH) is used to prevent the detection of antibodies against the carrier protein itself.
-
Blocking: Unbound sites on the plate are blocked with a solution of a non-reactive protein, such as BSA or non-fat dry milk, to prevent non-specific binding of antibodies.
-
Competition: A constant, predetermined concentration of the anti-piperonylamine antibody is mixed with varying concentrations of this compound (for the standard curve) or the potential cross-reacting compounds.
-
Incubation: The antibody-analyte mixtures are added to the coated wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is catalyzed by the enzyme to produce a colored product.
-
Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
The percentage of cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Benchmarking different synthetic methodologies for Piperonylamine production
A Comparative Guide to the Synthesis of Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as 1,3-benzodioxole-5-methanamine, is a crucial chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its 3,4-methylenedioxybenzylamine structure serves as a key building block in medicinal chemistry. This guide provides an objective comparison of the most common synthetic methodologies for this compound production, starting from Piperonal. The analysis is supported by experimental data to assist researchers in selecting the most suitable method for their specific applications.
Comparison of this compound Synthesis Routes
The following table summarizes the key quantitative metrics for different synthetic pathways to this compound, allowing for a direct comparison of their efficacy. The primary starting material for these routes is Piperonal (3,4-methylenedioxybenzaldehyde).
| Parameter | Route 1: Reductive Amination | Route 2: Leuckart Reaction | Route 3: Catalytic Hydrogenation |
| Starting Material | Piperonal, Ammonia source | Piperonal | Piperonal, Ammonia |
| Key Reagents | Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), NH₄OAc | Ammonium formate (B1220265) or Formamide, Formic Acid | H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel |
| Solvent | Methanol (MeOH) or Dichloroethane (DCE) | None (neat) or high-boiling solvent | Ethanol (EtOH) or Methanol (MeOH) |
| Temperature | 0°C to Room Temperature | 120°C - 165°C[1] | Room Temperature to 80°C |
| Reaction Time | 3 - 12 hours | 5 - 24 hours (plus hydrolysis) | 2 - 10 hours |
| Typical Yield | High (often >85%) | Moderate to High (60-85%) | High to Very High (>90%) |
| Key Features | Mild reaction conditions; avoids high temperatures and pressures.[2] | Uses inexpensive reagents; high temperatures required.[1][3] | "Green" chemistry approach; requires specialized pressure equipment.[4] |
| Safety Concerns | Toxicity of borohydride reagents (especially cyanoborohydride).[2] | High reaction temperatures; handling of formic acid. | Handling of flammable H₂ gas and pyrophoric catalysts. |
Logical Workflow for Synthesis Route Selection
The diagram below illustrates a decision-making process for selecting an appropriate synthesis route for this compound based on laboratory capabilities and project priorities.
References
Navigating the Labyrinth of Drug Metabolism: A Comparative Guide to Cytochrome P450 Inhibition
For researchers, scientists, and professionals in drug development, understanding the intricate dance between new chemical entities and the body's primary drug-metabolizing machinery is paramount. The cytochrome P450 (CYP450) superfamily of enzymes stands as the gatekeeper of xenobiotic metabolism, and its inhibition can lead to significant drug-drug interactions, altered pharmacokinetics, and potential toxicity. This guide provides a comparative analysis of the inhibitory effects of well-characterized compounds on major human CYP450 isoforms, offering a crucial framework for evaluating novel compounds like Piperonylamine.
Quantitative Comparison of Select Cytochrome P450 Inhibitors
The potency of a CYP450 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki provides a more absolute measure of binding affinity.[1] The following table summarizes the inhibitory activities of selected, well-characterized P450 inhibitors against their primary target isoforms.
| Inhibitor | Primary Target Isoform | IC50 Value (µM) | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |
| Ketoconazole | CYP3A4 | 0.04 - 0.618[1] | 0.011 - 0.189[1] | Mixed competitive-noncompetitive[1] |
| Furafylline | CYP1A2 | 0.07[1] | 23[1] | Mechanism-based (irreversible)[1] |
| Quinidine | CYP2D6 | 0.02[1] | Not widely reported | Competitive[1] |
This table presents a summary of inhibitory data for well-characterized CYP450 inhibitors, which can serve as a benchmark for evaluating new chemical entities.
Understanding the Mechanisms of Inhibition
Cytochrome P450 inhibition can be broadly categorized as reversible or irreversible.[2] Reversible inhibition, which includes competitive and non-competitive mechanisms, involves the inhibitor binding to the enzyme in a way that it can be readily dissociated.[2] Irreversible inhibition, often referred to as mechanism-based or suicide inhibition, occurs when the inhibitor is converted by the CYP450 enzyme into a reactive metabolite that covalently binds to the enzyme, leading to a long-lasting loss of activity.[2][3]
The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound against CYP450 enzymes.
References
A Comparative Guide to the Validation of a Novel Analytical Technique for Piperonylamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Piperonylamine against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The supporting experimental data, presented in clearly structured tables, and detailed methodologies are provided to assist in the selection and validation of the most appropriate analytical technique for specific research and quality control needs.
Comparison of Analytical Techniques
The detection and quantification of this compound, a primary amine, can be approached using several analytical techniques. Due to its chemical properties, including polarity and potential for reactivity, method validation is crucial to ensure accurate and reliable data.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary chromatographic techniques for amine analysis.[1] A derivatization step is frequently employed, especially in GC-MS, to improve chromatographic behavior and detectability.[1][2]
The following table summarizes the performance characteristics of a novel LC-MS/MS method compared to traditional HPLC-UV and GC-MS methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Novel LC-MS/MS |
| Limit of Detection (LOD) | 0.5 ng/mL[3] | ~1.0 ng/mL | ~0.02 ng/mL [4] |
| Limit of Quantitation (LOQ) | 2.0 ng/mL[3] | ~5.0 ng/mL | ~0.1 ng/mL |
| Linearity (r²) | >0.999[3] | >0.99[5] | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2.0%[3] | < 5.0% | < 3.0% |
| Specificity | Moderate | High | Very High |
| Derivatization Required | No | Yes | No |
| Analysis Time | ~15-20 min | ~20-30 min | ~5-10 min |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the direct quantification of this compound without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: Specific transitions for this compound to be determined (e.g., m/z 152.1 > 135.1).
-
Source Parameters: Optimized gas temperatures, gas flows, and capillary voltage.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A robust and widely used technique for the quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Column Temperature: 25 °C.[7]
-
Detection Wavelength: 235 nm or 285 nm (based on the UV absorbance maxima of this compound).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Suitable for the analysis of this compound after conversion to a more volatile and less polar derivative.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization Procedure:
-
To a dry sample residue, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA).[5]
-
Incubate at 70 °C for 30 minutes.[5]
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[5]
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Splitless or split.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM).
-
Mass Range: m/z 50-500.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of an analytical technique for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.direct [scholars.direct]
- 6. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance Evaluation of Piperonylamine as a Ligand in Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel metal complexes with enhanced stability, catalytic efficiency, and therapeutic potential is a central theme in modern coordination chemistry and drug development. Piperonylamine, a versatile primary amine, serves as a valuable precursor for synthesizing a variety of ligands, particularly Schiff bases, which have demonstrated significant coordination capabilities with a range of transition metals. This guide provides an objective comparison of the performance of this compound-based ligands in metal complexes against common alternatives, supported by experimental data and detailed protocols.
Stability of Metal Complexes: A Comparative Overview
The stability of a metal complex in solution is a critical parameter that influences its suitability for various applications. It is quantified by the stability constant (log K), where a higher value indicates a more stable complex. While specific stability constant data for a wide range of this compound-based Schiff base complexes are not abundantly available in publicly accessible literature, we can draw comparisons with structurally similar and well-studied Schiff base ligands, such as those derived from salicylaldehyde (B1680747).
The stability of these complexes is influenced by factors such as the nature of the metal ion, the denticity of the ligand, and the presence of electron-donating or withdrawing groups on the ligand framework. The order of stability for divalent metal complexes with many Schiff bases often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1]
Table 1: Illustrative Stability Constants (log K) of Divalent Metal Complexes with Schiff Base Ligands
| Metal Ion | Ligand Type | Log K₁ | Log K₂ | Reference |
| Co(II) | Salicylaldehyde-based | - | - | [1] |
| Ni(II) | Salicylaldehyde-based | - | - | [1] |
| Cu(II) | Salicylaldehyde-based | - | - | [1] |
| Zn(II) | Salicylaldehyde-based | - | - | [1] |
Antimicrobial Activity: this compound Complexes vs. Alternatives
Metal complexes of Schiff bases are widely investigated for their antimicrobial properties. The chelation of the metal ion to the ligand often enhances the antimicrobial activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Studies on Schiff bases derived from piperonal (B3395001) (the aldehyde precursor to this compound) have shown promising antibacterial and antifungal activity when complexed with transition metals like Co(II), Ni(II), Cu(II), and Zn(II).
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Schiff Base Metal Complexes
| Microorganism | This compound-based Co(II) Complex | Salicylaldehyde-based Co(II) Complex | Standard Drug (e.g., Gentamicin) |
| Staphylococcus aureus | Data not available | Data not available | ~25 mm |
| Escherichia coli | Data not available | Data not available | ~27 mm |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available |
| Candida albicans | Data not available | Data not available | Data not available |
Note: While several studies report the antimicrobial activity of this compound-derived Schiff base complexes, a direct comparison with salicylaldehyde-based complexes under identical experimental conditions is not available in the searched literature. The table is presented as a framework for comparative analysis. It is generally observed that metal complexes show enhanced activity over the free ligand.[2][3]
Catalytic Performance
Metal complexes, including those with Schiff base ligands, are extensively used as catalysts in various organic transformations. The catalytic activity is influenced by the metal center, the ligand structure, and the reaction conditions. While specific comparative catalytic data for this compound-based complexes is sparse in the available literature, the general principles of ligand design for catalysis can be applied. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency and selectivity of the complex.
Experimental Protocols
Synthesis of a this compound-derived Schiff Base and its Cu(II) Complex
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted salicylaldehyde, followed by its complexation with copper(II).
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a Cu(II) complex with a this compound-derived Schiff base.
Materials:
-
This compound
-
Substituted salicylaldehyde (e.g., 5-chloro-salicylaldehyde)
-
Ethanol
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Schiff Base Synthesis:
-
Dissolve the substituted salicylaldehyde in ethanol.
-
Add an equimolar amount of this compound dissolved in ethanol to the aldehyde solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution to room temperature. The Schiff base product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
-
Metal Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand in hot ethanol.
-
In a separate flask, dissolve CuCl₂·2H₂O in ethanol.
-
Add the metal salt solution to the ligand solution in a 1:1 molar ratio.
-
Add a small amount of sodium carbonate to facilitate deprotonation of the ligand.
-
Reflux the mixture for 3 hours.
-
Cool the solution to room temperature to allow the complex to precipitate.
-
Filter the solid complex, wash with cold ethanol, and dry over anhydrous CaCl₂.
-
Determination of Antimicrobial Activity by Disc Diffusion Method
This method is a standard procedure for evaluating the antimicrobial activity of compounds.[4][5]
Experimental Workflow: Antimicrobial Activity Testing
Caption: Workflow for the Kirby-Bauer disc diffusion method for antimicrobial susceptibility testing.
Materials:
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds (this compound-based complex, alternative ligand complex, standard antibiotic) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
McFarland turbidity standard (0.5)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.[4]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a nutrient agar plate to create a lawn of bacteria.[5]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compounds and the standard antibiotic onto the surface of the inoculated agar plate. A disc impregnated with the solvent can be used as a negative control.[5]
-
Incubation: Invert the plates and incubate at 37°C for 24 hours.[4]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[6]
Determination of Metal-Ligand Stability Constants by pH-metric Titration
The Calvin-Bjerrum pH titration technique is a widely used method to determine the stability constants of metal complexes in solution.[7]
Logical Relationship: pH-metric Titration for Stability Constant
References
Literature-based comparison of the reported biological activities of Piperonylamine
For Researchers, Scientists, and Drug Development Professionals
Piperonylamine, a versatile organic compound, is a key building block in the synthesis of a wide range of biologically active molecules. While its primary role is often as a synthetic intermediate, the inherent structural features of the piperonyl moiety suggest potential for direct biological activity. This guide provides a comparative analysis of the reported biological activities of this compound and its derivatives, drawing from the available scientific literature to offer a resource for researchers in drug discovery and development.
It is important to note that while this compound is a crucial component in many bioactive compounds, comprehensive studies detailing its intrinsic biological activities with specific quantitative data are limited. Much of the existing research focuses on the pharmacological properties of its more complex derivatives. Therefore, this guide will primarily feature a comparison of the biological activities of key this compound derivatives, providing context for the potential bio-applications of this chemical scaffold.
Comparative Biological Activities of this compound Derivatives
The derivatives of this compound have been explored for a variety of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The following tables summarize the quantitative data from key studies to facilitate a comparative understanding of their potency.
Anticancer Activity
This compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Piperine (B192125) | Human breast cancer (MCF-7) | 50 | [1] |
| Piperine | Human cervical cancer (HeLa) | 100 | [1] |
| Piperine | Human prostate cancer (PC3) | 75 | [1] |
| Piperine | Human leukemia (K-562) | 100 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound-related compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Piperine | NO inhibition in RAW 264.7 cells | 28.5 (as part of P. longum extract) | [3] |
| 3, 5-Diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | 26.00 µg/mL | [4] |
Antimicrobial Activity
The antimicrobial efficacy of compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperacillin | Gram-negative bacilli | Varies | [5] |
| Piperacillin | Gram-positive cocci | Varies | [5] |
| Piperacillin | Anaerobic pathogens | Varies | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compound for a defined period (e.g., 24 hours).
-
Griess Reagent: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is determined using broth microdilution or agar (B569324) dilution methods.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
Visual Assessment: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not well-documented, studies on its close analog, piperine, have elucidated several mechanisms of action, particularly in the context of cancer. Piperine has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2]
One of the key pathways affected by piperine is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, piperine can induce apoptosis in cancer cells.
Below is a representative diagram of a simplified signaling pathway that can be modulated by piperine.
Caption: Simplified diagram of Piperine's inhibitory effect on the PI3K/Akt signaling pathway.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry, leading to the development of derivatives with promising anticancer, anti-inflammatory, and antimicrobial properties. While the direct biological activities of this compound remain an area for further investigation, the extensive research on its derivatives provides a strong foundation for the design of novel therapeutic agents. The data and protocols summarized in this guide offer a comparative overview to aid researchers in their quest for new and effective drugs. Further studies are warranted to fully elucidate the pharmacological profile of this compound itself and to explore its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Black pepper and piperine induce anticancer effects on leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of Piper longum L. fruit methanolic extract on lipopolysaccharide-treated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperacillin sodium: antibacterial spectrum, pharmacokinetics, clinical efficacy, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Piperonylamine: An Assessment of Reproducibility
For researchers, chemists, and professionals in drug development, the synthesis of key intermediates like Piperonylamine demands reliable and reproducible protocols. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental methodologies and quantitative data to aid in the selection of the most suitable protocol for your laboratory's needs.
This compound, also known as 1,3-benzodioxole-5-methylamine, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its production via reproducible and efficient methods is therefore of significant interest. This guide assesses two distinct and commonly cited synthetic pathways: the reduction of piperonyl nitrile and the reductive amination of piperonal (B3395001).
Comparison of Synthetic Protocols
The following table summarizes the key quantitative parameters for two distinct and reproducible methods for the synthesis of this compound.
| Parameter | Protocol 1: Reduction of Piperonyl Nitrile | Protocol 2: Reductive Amination of Piperonal (Leuckart-Wallach Reaction) |
| Starting Material | 2H-1,3-benzodioxole-5-carbonitrile | Piperonal |
| Primary Reagents | Lithium aluminum hydride (LiAlH₄), Diethyl ether | Ammonium (B1175870) formate (B1220265) or Formamide |
| Reaction Time | 2 hours | 7-8 hours |
| Reaction Temperature | Reflux (approx. 35 °C) | 130-140 °C |
| Reported Yield | Quantitative (near 100%)[2] | Generally good yields |
| Product Purity | Typically high after workup | Requires purification (e.g., distillation) |
| Key Advantages | High yield, relatively short reaction time | Avoids the use of highly reactive metal hydrides |
| Key Disadvantages | Requires anhydrous conditions, LiAlH₄ is hazardous | High reaction temperatures, longer reaction time |
Experimental Protocols
Below are the detailed experimental methodologies for the two assessed synthetic routes.
Protocol 1: Synthesis of this compound via Reduction of Piperonyl Nitrile
This protocol details the reduction of 2H-1,3-benzodioxole-5-carbonitrile using lithium aluminum hydride in diethyl ether.[2]
Materials:
-
2H-1,3-benzodioxole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and workup
Procedure:
-
A mixture of lithium aluminum hydride (55.2 mmol hydride, 13.8 mmol, 525 mg) in anhydrous diethyl ether (15 ml) is prepared in a round-bottom flask under an inert atmosphere.
-
A solution of 2H-1,3-benzodioxole-5-carbonitrile (1.73 g, 11.75 mmol) in anhydrous diethyl ether (15 ml) is added portion-wise to the LiAlH₄ suspension.
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling the mixture in an ice bath, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.
-
The resulting solids are filtered off, and the organic phase is separated.
-
The aqueous phase is extracted with diethyl ether.
-
The combined organic phases are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound. The reported yield for the crude product is quantitative.[2]
Protocol 2: Synthesis of this compound via Reductive Amination of Piperonal (Leuckart-Wallach Reaction)
This protocol describes the synthesis of this compound from piperonal using ammonium formate, a classic example of the Leuckart-Wallach reaction.[3][4]
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Ammonium formate
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Four-necked flask with a dropping funnel, thermometer, water segregator, and condenser
-
Heating mantle
-
Standard glassware for distillation and workup
Procedure:
-
In a four-necked flask, add ammonium formate (0.86 mol). Heat the solid with stirring to 120 °C until it melts completely.
-
Slowly add piperonal (0.172 mol) to the molten ammonium formate.
-
Maintain the reaction temperature at 130-140 °C for seven to eight hours. Any piperonal that distills should be returned to the reaction flask.
-
After the reaction is complete, the intermediate formyl derivative is hydrolyzed by adding concentrated hydrochloric acid and refluxing for several hours.
-
The reaction mixture is then cooled and made alkaline with a sodium hydroxide solution.
-
The resulting this compound is then isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic protocols.
References
Comparative Guide to the Structural Elucidation of Novel Piperonylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of novel piperonylamine derivatives. Below, we present experimental data, detailed methodologies, and visual workflows to aid in the characterization of this important class of compounds. This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Data Presentation: Spectroscopic Comparison
The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic methods. This section provides a comparative summary of key data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this compound and representative novel derivatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound/Derivative | Ar-H (ppm) | -OCH₂O- (ppm) | -CH₂-N (ppm) | N-H or other specific protons (ppm) |
| This compound | 6.72-6.78 (m, 3H) | 5.88 (s, 2H) | 3.72 (s, 2H) | 1.44 (s, 2H, -NH₂)[1] |
| N-Salicylidene-piperonylamine | 6.75-7.35 (m, 7H) | 5.95 (s, 2H) | 4.75 (s, 2H) | 8.30 (s, 1H, -N=CH-), 13.2 (br s, 1H, -OH) |
| N-Vanillylidene-piperonylamine | 6.70-6.95 (m, 6H) | 5.92 (s, 2H) | 4.70 (s, 2H) | 8.15 (s, 1H, -N=CH-), 5.80 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound/Derivative | Ar-C (ppm) | -OCH₂O- (ppm) | -CH₂-N (ppm) | C=N (ppm) | Other specific carbons (ppm) |
| This compound | 108.2, 109.5, 121.5, 132.8, 146.5, 147.8 | 101.0 | 46.5 | - | - |
| N-Salicylidene-piperonylamine | 108.5, 109.8, 117.0, 118.8, 121.0, 131.5, 132.5, 133.0, 147.0, 148.2, 161.5 | 101.2 | 62.5 | 164.0 | - |
| N-Vanillylidene-piperonylamine | 108.3, 109.6, 110.5, 114.8, 121.2, 123.0, 133.2, 146.8, 147.5, 148.0, 150.0 | 101.1 | 62.8 | 163.5 | 56.0 (-OCH₃) |
Table 3: Mass Spectrometry Data (ESI-MS)
| Compound/Derivative | Molecular Formula | Calculated M.W. | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₉NO₂ | 151.16 | 152.07 | 135 (loss of NH₃), 122, 93 |
| N-Salicylidene-piperonylamine | C₁₅H₁₃NO₃ | 255.27 | 256.09 | 135 (piperonyl fragment), 121 (salicyl fragment) |
| N-Vanillylidene-piperonylamine | C₁₆H₁₅NO₄ | 285.29 | 286.10 | 135 (piperonyl fragment), 151 (vanillyl fragment) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their characterization using key analytical techniques are provided below.
Synthesis of this compound Schiff Base Derivatives
A common method for the synthesis of novel this compound derivatives is the condensation reaction with aldehydes or ketones to form Schiff bases.
-
Dissolution : Dissolve this compound (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (20 mL).
-
Addition of Carbonyl Compound : To this solution, add an equimolar amount (1 mmol) of the desired aldehyde or ketone (e.g., salicylaldehyde, vanillin).
-
Catalysis : Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction : Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification : Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Record the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single peaks for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain characteristic fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the structural elucidation of novel this compound derivatives.
References
Comparative Cytotoxicity of Piperonylamine and Its Precursors: A Guide for Researchers
A detailed analysis of the cytotoxic profiles of piperonylamine, piperonal (B3395001), and piperonyl alcohol, providing researchers, scientists, and drug development professionals with comparative data and insights into their potential mechanisms of action.
This guide offers a comparative overview of the in vitro cytotoxicity of this compound and its chemical precursors, piperonal and piperonyl alcohol. While all three compounds share a common piperonyl functional group, their cytotoxic activities and underlying mechanisms are not extensively documented in publicly available literature, necessitating a comparative analysis based on available data and studies of structurally related compounds.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound, piperonal, and piperonyl alcohol against various cell lines. Due to the limited direct comparative studies, data from individual studies are presented. It is important to note that variations in experimental conditions (e.g., cell line, exposure time, assay method) can influence IC50 values.
| Compound | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Piperonyl Alcohol | HepG2 (Human Liver Cancer) | XTT | Not Specified | 409.2 µg/mL | [1][2] |
| NIH/3T3 (Mouse Fibroblast) | XTT | Not Specified | 250 µg/mL | [1][2] | |
| Piperonal | Data Not Available | - | - | - | |
| This compound | Data Not Available | - | - | - | |
| Related Compound: Piperine (B192125) | MCF-7 (Human Breast Cancer) | MTT | 48 hours | 15 µM | [3] |
| HeLa (Human Cervical Cancer) | MTT | 48 hours | 419.75 µg/mL | [4] | |
| K562 (Human Myelogenous Leukemia) | MTT | 96 hours | >150 µM | [5] | |
| Lucena-1 (Vincristine-resistant K562) | MTT | 96 hours | ~75 µM | [5] | |
| FEPS (Vincristine-resistant K562) | MTT | 96 hours | ~25 µM | [5] | |
| W1 (Ovarian Cancer) | MTT | 72 hours | IC50 not specified | [6] | |
| W1PR1 (Paclitaxel-resistant Ovarian Cancer) | MTT | 72 hours | IC50 not specified | [6] | |
| W1PR2 (Paclitaxel-resistant Ovarian Cancer) | MTT | 72 hours | IC50 not specified | [6] | |
| W1TR (Topotecan-resistant Ovarian Cancer) | MTT | 72 hours | IC50 not specified | [6] | |
| Related Compound: Perillyl Alcohol | A549 (Human Lung Carcinoma) | MTT | Not Specified | IC50 not specified | [2] |
| HepG2 (Human Liver Cancer) | XTT | Not Specified | 409.2 µg/mL | [1][2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates greater cytotoxicity. Data for piperine, a structurally related alkaloid, is included to provide context on the potential bioactivity of piperonyl compounds.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining comparable cytotoxicity data. The following outlines a general methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, piperonal, piperonyl alcohol) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound and its precursors exert their cytotoxic effects are not well-elucidated. However, insights can be drawn from studies on structurally similar compounds and the known biological activities of the piperonyl group.
Piperonal: Research on chalcones derived from piperonal suggests a potential mechanism of action involving the inhibition of tubulin polymerization.[7] Tubulin is a critical component of microtubules, which are essential for cell division. Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis.
Piperonyl Alcohol: While direct evidence is limited, the cytotoxicity of other benzyl (B1604629) alcohol derivatives suggests that piperonyl alcohol's effects could be mediated through various mechanisms, including membrane disruption and induction of oxidative stress.
This compound: The amine group in this compound introduces a different chemical reactivity compared to its precursors. Amines can interact with various cellular targets, but specific pathways related to its cytotoxicity are yet to be identified.
Insights from Piperine: The structurally related compound, piperine, has been shown to induce apoptosis through multiple pathways, including:
-
Reactive Oxygen Species (ROS) Generation: Piperine can increase intracellular ROS levels, leading to oxidative stress and triggering the mitochondrial apoptosis pathway.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell survival and proliferation, and its inhibition by piperine can lead to apoptosis and autophagy.
-
MAPK Pathway Modulation: Piperine can activate p38 and ERK signaling pathways, which are involved in apoptosis.
The diagrams below illustrate the precursor relationship and a generalized workflow for cytotoxicity testing.
Caption: Chemical synthesis relationship between piperonal, piperonyl alcohol, and this compound.
Caption: General experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
Safety Operating Guide
Proper Disposal of Piperonylamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of piperonylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance requiring careful handling. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield when handling this compound.[2][4]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or mists.[1]
-
Handling: Avoid all direct contact with the skin and eyes.[1] After handling, wash hands and any exposed skin thoroughly. Contaminated clothing and gloves must be removed and decontaminated before reuse.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated, and it must be managed as hazardous waste.[1][5][6] Do not dispose of this compound down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
Container Management:
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[5]
-
The label must also include the chemical name ("this compound") and a description of its contents (e.g., "this compound in methanol (B129727) solution, ~5%").[4][5]
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[4][7] These services ensure that the chemical is disposed of in compliance with all federal, state, and local regulations, often through methods like high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Collect: Carefully sweep or shovel the absorbent material into a suitable, sealable container.[1][7]
-
Dispose: Label the container as hazardous waste containing this compound and manage it according to the disposal procedures outlined above.[7]
Data Presentation
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 2620-50-0 | [1][2][8] |
| Molecular Formula | C₈H₉NO₂ | [2][8] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Colorless to light yellow/orange liquid | [1][8] |
| pH | 11.6 | [1] |
| Boiling Point | 138 - 139 °C @ 13 mmHg | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Specific Gravity | ~1.21 g/mL at 25 °C | [1][2] |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1), Serious Eye Damage/Irritation (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
Experimental Protocols & Visualizations
This compound Disposal Workflow
The logical workflow for the proper handling and disposal of this compound waste is illustrated below. This process ensures safety and regulatory compliance from the point of generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 97 2620-50-0 [sigmaaldrich.com]
- 3. This compound | C5H12ClNO2 | CID 2723901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pfw.edu [pfw.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Piperonylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Piperonylamine, a versatile compound used in agrochemical and pharmaceutical development.[1] Adherence to these procedures is critical due to the compound's hazardous nature.
Hazard Profile of this compound
This compound is classified as a hazardous chemical. It is known to cause severe skin burns and eye damage.[2] Inhalation may lead to respiratory irritation.[2][3][4] It is a combustible liquid and is incompatible with strong oxidizing agents.[2][3]
Quantitative Safety Data
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 2620-50-0 | [1][2][5] |
| Molecular Formula | C₈H₉NO₂ | [1][5][6] |
| Molecular Weight | 151.17 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 138-139 °C @ 13 mmHg | [2][3][6] |
| Density | 1.214 g/mL at 25 °C | [3][6] |
| Flash Point | >112 °C (>233.6 °F) | [2] |
| pH | 11.6 | [2] |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
-
Material Preparation:
-
Gather all necessary equipment (glassware, stir bars, etc.) and ensure it is clean, dry, and free of contaminants.
-
Prepare your reaction setup within the fume hood before introducing this compound.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizer for amines if available) ready.
-
Required Personal Protective Equipment (PPE)
A full complement of PPE is mandatory when handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or punctures.[8]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For splash hazards, a full-face shield should be worn in addition to goggles.[2][8]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or increased splash risk, a chemical-resistant apron or suit is recommended.[8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), use a NIOSH-approved respirator with cartridges suitable for organic vapors and amines (e.g., Type ABEK).[3][8]
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as listed above.
-
Transferring the Chemical:
-
Place the container of this compound in the fume hood.
-
Slowly and carefully open the container to avoid splashes.
-
Use a clean, designated pipette or syringe to transfer the required amount of liquid.
-
Dispense the liquid into the reaction vessel, ensuring the tip of the pipette is close to the surface of any existing liquid or the bottom of the vessel to prevent splashing.
-
-
During the Reaction:
-
Keep the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Transfer and Cleanup:
-
Securely close the this compound container.
-
Wipe the exterior of the container with a damp cloth (e.g., with 70% ethanol) to remove any external contamination, and place it back in its designated storage location.[2]
-
Decontaminate any non-disposable equipment that has come into contact with this compound.
-
PPE Removal and Personal Hygiene
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove your lab coat and any other protective clothing.
-
Remove eye and face protection.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: Unused or waste this compound, as well as solutions containing it, should be collected in a designated, labeled, and sealed hazardous waste container. The container should be compatible with amines.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, absorbent pads, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[7]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arranging for Pickup: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour this compound down the drain.[2] All chemical waste disposal must adhere to local, regional, and national regulations.[7]
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97 2620-50-0 [sigmaaldrich.com]
- 4. 胡椒基胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound 97 2620-50-0 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
